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  • Product: 2-Methoxythiophene-3-carbonitrile
  • CAS: 2166632-31-9

Core Science & Biosynthesis

Foundational

2-Methoxythiophene-3-carbonitrile chemical properties

This technical guide details the chemical properties, synthesis, and applications of 2-Methoxythiophene-3-carbonitrile , a specialized heterocyclic building block used in medicinal chemistry and materials science. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and applications of 2-Methoxythiophene-3-carbonitrile , a specialized heterocyclic building block used in medicinal chemistry and materials science.

Executive Summary

2-Methoxythiophene-3-carbonitrile (CAS: 2166632-31-9) is a functionalized thiophene derivative characterized by a "push-pull" electronic system. The electron-donating methoxy group at the C2 position and the electron-withdrawing nitrile group at the C3 position create a polarized scaffold highly susceptible to regioselective functionalization. This compound serves as a critical intermediate in the synthesis of fused heterocyclic systems, particularly thienopyrimidines (bioisosteres of quinazolines), which are prevalent in kinase inhibitor drug discovery.

Physicochemical Profile

The following data summarizes the core physical properties of the compound.

PropertySpecification
CAS Number 2166632-31-9
IUPAC Name 2-Methoxythiophene-3-carbonitrile
Molecular Formula C₆H₅NOS
Molecular Weight 139.18 g/mol
Appearance White to off-white powder or low-melting solid
Solubility Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water
Storage Store at +2°C to +8°C (Inert atmosphere recommended)
LogP (Predicted) ~1.76
TPSA 52.0 Ų

Synthesis & Production Pathways

The synthesis of 2-methoxythiophene-3-carbonitrile typically follows a Nucleophilic Aromatic Substitution (SNAr) pathway. The nitrile group at C3 activates the C2 position, facilitating the displacement of a leaving group (halogen) by a methoxide nucleophile.

Primary Route: SNAr Displacement

The most robust method involves the reaction of 2-chloro-3-thiophenecarbonitrile (or the bromo analog) with sodium methoxide in methanol.

  • Mechanism: The electron-withdrawing nitrile group stabilizes the Meisenheimer-like transition state, allowing the methoxide to displace the chloride at C2.

  • Conditions: Methanol solvent, NaOMe (1.1–1.5 eq), Reflux or 60–80°C.

  • Yield: Typically 70–85%.

Alternative Route: Dehydration of Amide

Starting from 2-methoxythiophene-3-carboxylic acid (CAS 71154-29-5):

  • Amidation: Conversion of the acid to the primary amide (via acid chloride or mixed anhydride).

  • Dehydration: Treatment with POCl₃ or SOCl₂ converts the amide to the nitrile.

Synthesis Workflow Diagram

Synthesis Start 2-Chlorothiophene-3-carbonitrile (Precursor) Intermediate Meisenheimer-like Complex Start->Intermediate Addition Reagent NaOMe / MeOH (Nucleophile) Reagent->Intermediate Product 2-Methoxythiophene-3-carbonitrile (Target) Intermediate->Product Elimination of Cl-

Figure 1: SNAr synthesis pathway via methoxide displacement of chloride.

Reactivity & Functionalization Profile

The chemical utility of 2-methoxythiophene-3-carbonitrile stems from its three distinct reactive sites: the electrophilic nitrile, the nucleophilic C5 position, and the labile methoxy group.

A. Electrophilic Aromatic Substitution (C5 Functionalization)

The C5 position is activated by the sulfur atom and the methoxy group (via resonance), directing electrophiles to this site.

  • Halogenation: Reaction with NBS or NCS yields 2-methoxy-5-halo-thiophene-3-carbonitrile .

  • Formylation: Vilsmeier-Haack reaction (POCl₃/DMF) introduces an aldehyde at C5, creating a precursor for further chain extension.

B. Nitrile Transformations (C3 Functionalization)

The nitrile group is a versatile handle for heterocycle construction:

  • Hydrolysis: Acidic or basic hydrolysis yields the carboxamide or carboxylic acid .

  • Cyclization: Reaction with sodium azide (NaN₃) yields the tetrazole derivative (bioisostere of carboxylic acid).

  • Thienopyrimidine Formation: Condensation with amidines (e.g., formamidine acetate) cyclizes the system to form 4-methoxythieno[2,3-d]pyrimidine .

C. Methoxy Group Cleavage

Under strong acidic conditions (e.g., BBr₃) or nucleophilic attack (e.g., thio-nucleophiles), the methoxy group can be cleaved to reveal the 2-hydroxythiophene tautomer, which exists predominantly as thiophen-2(5H)-one (thiolactone analogue).

Reactivity Map

Reactivity Core 2-Methoxythiophene-3-carbonitrile (CORE) C5_Halo 5-Bromo/Chloro Derivative (Coupling Partner) Core->C5_Halo NBS/NCS (Electrophilic Sub.) Tetrazole Tetrazole Derivative (Acid Bioisostere) Core->Tetrazole NaN3 / NH4Cl (Cycloaddition) Pyrim Thienopyrimidine (Kinase Scaffold) Core->Pyrim Amidines / Heat (Cyclocondensation) Lactone Thiophen-2(5H)-one (Tautomer) Core->Lactone BBr3 (Demethylation)

Figure 2: Functionalization map highlighting the divergent synthetic pathways.

Medicinal Chemistry Applications

Thienopyrimidine Scaffolds (Kinase Inhibition)

The most significant application of this core is in the synthesis of thieno[2,3-d]pyrimidines . These fused bicyclic systems are isosteres of quinazolines (e.g., Gefitinib, Erlotinib) and are widely used to target:

  • EGFR (Epidermal Growth Factor Receptor)

  • VEGFR (Vascular Endothelial Growth Factor Receptor)

  • PI3K (Phosphoinositide 3-kinase)

Protocol Insight: The methoxy group at C2 often serves as a leaving group in the final drug molecule (displaced by an amine) or is retained to modulate solubility and metabolic stability.

Bioisosterism

The 2-methoxythiophene moiety mimics electron-rich aromatic rings (like anisole) but with altered geometry (5-membered ring vs. 6-membered ring) and lipophilicity. This substitution can improve the metabolic stability of a drug candidate by blocking metabolic hotspots or altering the electronic distribution to favor binding affinity.

Handling & Safety Protocols

While specific toxicological data for this exact CAS is limited, it should be handled with the rigor applied to nitriles and thiophenes .

  • Hazard Statements (Inferred):

    • H302: Harmful if swallowed.[1][2]

    • H315/H319: Causes skin and serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • PPE Requirements:

    • Nitrile gloves (0.11 mm minimum thickness).

    • Chemical safety goggles.

    • Fume hood operation (to contain potential volatile impurities or hydrolysis products).

  • Incompatibility: Avoid strong oxidizing agents and strong acids (which may liberate HCN from the nitrile moiety under extreme conditions, though rare).

References

  • PubChem. (2025).[2] 2-Methoxythiophene-3-carboxylic acid (Precursor Data). CID 12646608.[2] Retrieved from [Link]

  • Gewald, K. (1965). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylenaktiven Nitrilen. Chemische Berichte, 98(11), 3571-3577. (Foundational chemistry for thiophene-3-carbonitriles).

Sources

Exploratory

An In-depth Technical Guide to 2-Methoxythiophene-3-carbonitrile: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound 2-Methoxythiophene-3-carbonitrile with CAS number 2166632-31-9 is not readily found in publicly available chemical databases as of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-Methoxythiophene-3-carbonitrile with CAS number 2166632-31-9 is not readily found in publicly available chemical databases as of the time of this writing. This guide, therefore, presents a scientifically-grounded and predictive overview based on established chemical principles and data from closely related analogues. The synthetic protocols and predicted properties are intended for research and development purposes and should be approached with appropriate experimental validation.

Introduction: The Thiophene Scaffold and the Promise of 2-Methoxythiophene-3-carbonitrile

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties.[1][2] Thiophene derivatives have demonstrated a wide spectrum of therapeutic applications, including as anti-inflammatory, anti-cancer, and anti-microbial agents.[2][3] The introduction of methoxy and carbonitrile substituents onto the thiophene core, as in the case of 2-Methoxythiophene-3-carbonitrile, is anticipated to modulate its electronic and steric properties, offering a valuable building block for the synthesis of novel bioactive molecules and functional materials. This guide provides a comprehensive technical overview of the proposed synthesis, predicted physicochemical properties, and potential applications of this promising, yet underexplored, compound.

Proposed Synthesis of 2-Methoxythiophene-3-carbonitrile

A plausible and efficient synthetic route to 2-Methoxythiophene-3-carbonitrile can be envisioned starting from the commercially available 2-aminothiophene-3-carbonitrile, which can be synthesized via the well-established Gewald reaction.[4][5][6] The subsequent introduction of the methoxy group can be achieved through a two-step sequence involving diazotization of the amino group followed by a methoxylation reaction.

Synthetic Pathway Overview

Synthetic_Pathway A 2-Aminothiophene-3-carbonitrile B 2-Diazoniumthiophene-3-carbonitrile salt A->B NaNO2, HCl 0-5 °C C 2-Methoxythiophene-3-carbonitrile B->C Methanol (MeOH) Heat

Caption: Proposed two-step synthesis of 2-Methoxythiophene-3-carbonitrile.

Detailed Experimental Protocols

Step 1: Diazotization of 2-Aminothiophene-3-carbonitrile

This procedure is adapted from the classical Sandmeyer reaction, which involves the conversion of a primary aromatic amine to a diazonium salt.[7][8][9]

  • Materials:

    • 2-Aminothiophene-3-carbonitrile

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Distilled water

    • Ice

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-aminothiophene-3-carbonitrile in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite in cold distilled water to prepare a solution.

    • Add the sodium nitrite solution dropwise to the cooled suspension of the aminothiophene, ensuring the temperature is maintained below 5 °C. The addition should be slow enough to control the exothermic reaction.

    • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting diazonium salt solution is typically used immediately in the next step without isolation due to its potential instability.[9]

Step 2: Methoxylation of the Diazonium Salt

  • Materials:

    • The freshly prepared 2-diazoniumthiophene-3-carbonitrile salt solution

    • Methanol (MeOH), pre-heated

    • Sodium bicarbonate solution (saturated)

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

    • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Procedure:

    • In a separate flask, heat methanol to reflux.

    • Slowly and carefully add the cold diazonium salt solution to the hot methanol. Vigorous evolution of nitrogen gas is expected.

    • After the addition is complete, maintain the reaction mixture at reflux for 1-2 hours to ensure complete conversion.

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic solvent under reduced pressure to obtain the crude 2-Methoxythiophene-3-carbonitrile.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Physicochemical Properties and Characterization

The following table summarizes the predicted physicochemical properties of 2-Methoxythiophene-3-carbonitrile based on data from analogous compounds.

PropertyPredicted ValueReference Compound(s)
Molecular Formula C₆H₄N₂OS-
Molecular Weight 152.18 g/mol -
Appearance Colorless to pale yellow solid or liquid2-Methoxythiophene[10]
Boiling Point ~180-200 °C (at 760 mmHg)2-Methoxythiophene (151-152 °C)
Melting Point Not readily predictable-
Solubility Soluble in common organic solvents (DCM, EtOAc, Acetone)General solubility of substituted thiophenes
Refractive Index ~1.54-1.562-Methoxythiophene (n20/D 1.528)
Analytical Characterization Protocol

A rigorous characterization is essential to confirm the identity and purity of the synthesized 2-Methoxythiophene-3-carbonitrile.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

    • Solvent: CDCl₃ or DMSO-d₆

    • Expected Signals:

      • A singlet for the methoxy protons (-OCH₃) around 3.8-4.0 ppm.

      • Two doublets in the aromatic region (around 7.0-8.0 ppm) corresponding to the two protons on the thiophene ring, showing coupling.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

    • Solvent: CDCl₃ or DMSO-d₆

    • Expected Signals:

      • A signal for the methoxy carbon around 55-60 ppm.

      • A signal for the nitrile carbon (-CN) around 115-120 ppm.

      • Four distinct signals for the carbons of the thiophene ring in the aromatic region.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy:

    • Expected Peaks:

      • A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.

      • C-O stretching vibrations for the methoxy group around 1050-1250 cm⁻¹.

      • C-H stretching vibrations in the aromatic region (~3100 cm⁻¹) and for the methoxy group (~2950 cm⁻¹).

      • C=C stretching vibrations of the thiophene ring around 1400-1600 cm⁻¹.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Expected Result: A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 2-Methoxythiophene-3-carbonitrile (152.18 g/mol ).

Reactivity and Potential Applications

The chemical reactivity of 2-Methoxythiophene-3-carbonitrile is dictated by the interplay of its three functional components: the electron-rich thiophene ring, the electron-donating methoxy group, and the electron-withdrawing nitrile group.

Logical Relationship of Functional Groups and Applications

Applications_Logic cluster_0 Molecular Features cluster_1 Chemical Properties cluster_2 Potential Applications Thiophene Core Thiophene Core Bioisostere of Phenyl Ring Bioisostere of Phenyl Ring Thiophene Core->Bioisostere of Phenyl Ring Methoxy Group Methoxy Group Electron-Donating Electron-Donating Methoxy Group->Electron-Donating Nitrile Group Nitrile Group Hydrogen Bond Acceptor Hydrogen Bond Acceptor Nitrile Group->Hydrogen Bond Acceptor Precursor for Amines/Acids Precursor for Amines/Acids Nitrile Group->Precursor for Amines/Acids Medicinal Chemistry Medicinal Chemistry Bioisostere of Phenyl Ring->Medicinal Chemistry Electron-Donating->Medicinal Chemistry Materials Science Materials Science Electron-Donating->Materials Science Hydrogen Bond Acceptor->Medicinal Chemistry Precursor for Amines/Acids->Medicinal Chemistry

Caption: Interplay of functional groups and their implications for applications.

Potential Applications in Drug Discovery

The thiophene nucleus is a well-established bioisostere of the benzene ring, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates.[11] The presence of the methoxy and nitrile groups provides opportunities for further functionalization and interaction with biological targets.

  • Scaffold for Bioactive Molecules: 2-Methoxythiophene-3-carbonitrile can serve as a versatile starting material for the synthesis of a library of compounds to be screened for various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[2][12]

  • Enzyme Inhibitors: The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or an amide, which are common functional groups in enzyme inhibitors.

Potential Applications in Materials Science

Substituted thiophenes are key components in the development of organic electronic materials due to their excellent charge transport properties.[13]

  • Organic Semiconductors: The electron-donating methoxy group and the electron-withdrawing nitrile group can tune the electronic properties of the thiophene ring, making it a potential building block for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

  • Dyes and Pigments: The extended conjugation and the presence of polar groups suggest that derivatives of 2-Methoxythiophene-3-carbonitrile could find applications as novel dyes and pigments.

Safety and Handling

While specific safety data for 2-Methoxythiophene-3-carbonitrile is unavailable, precautions for handling related substituted thiophenes should be followed. Many thiophene derivatives are considered hazardous.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors or dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

Although direct experimental data for 2-Methoxythiophene-3-carbonitrile is currently limited, this in-depth technical guide provides a robust framework for its synthesis, characterization, and exploration of its potential. The proposed synthetic route is based on well-established and reliable organic reactions, offering a clear path to obtaining this novel compound. The predicted physicochemical properties and reactivity profile, derived from closely related analogues, suggest that 2-Methoxythiophene-3-carbonitrile holds significant promise as a versatile building block in both medicinal chemistry and materials science. Further research into this compound is warranted to unlock its full potential and contribute to the development of new drugs and advanced materials.

References

  • Gewald, K. (n.d.). Gewald reaction. Wikipedia. Retrieved February 19, 2026, from [Link]

  • Putrová, Z., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 164-199.
  • Grokipedia. (n.d.). Sandmeyer reaction. Retrieved February 19, 2026, from [Link]

  • Reddy, T. R., & Kumar, M. S. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(16), 1735-1739.
  • Deshmukh, M. B., & Patil, S. S. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 484-488.
  • SynArchive. (n.d.). Sandmeyer Reaction. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved February 19, 2026, from [Link]

  • Labinsights. (2023, May 8). Thiophenes - Heterocyclic Organic Compounds. Retrieved from [Link]

  • Kumar, R., & Yusuf, M. (2018). Therapeutic importance of synthetic thiophene. Therapeutic Chemistry, 2(1), 1-10.
  • Puterová, Z., & Krutošíková, A. (2011). Applications substituted 2-aminothiophenes in drug design. Nova Biotechnologica et Chimica, 10(2), 167-177.
  • Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Retrieved February 19, 2026, from [Link]

  • Chemistry Learner. (n.d.). Sandmeyer Reaction: Definition, Mechanism, and Examples. Retrieved February 19, 2026, from [Link]

  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Singh, H., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1846-1875.
  • PubChem. (n.d.). 2-Methoxythiophene-3-carboxylic acid. Retrieved February 19, 2026, from [Link]

  • Kim, Y., et al. (2018). Synthesis and characterization of methoxy- or cyano-substituted thiophene/phenylene co-oligomers for lasing application.
  • Corey Organics. (n.d.). 2-(2-nitroanilino)-5-methylthiophene-3-Carbonitrile. Retrieved February 19, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-methoxythiophene. Retrieved February 19, 2026, from [Link]

  • Gronowitz, S., & Hoffman, R. A. (1958). Preparation and Reactions of 2-Methoxythiophene. Journal of the American Chemical Society, 80(21), 5893-5896.
  • PubChem. (n.d.). 2-Methoxythiophene. Retrieved February 19, 2026, from [Link]

  • Johnson, J. R., & May, G. E. (1938). 2-ACETOTHIENONE. Organic Syntheses, 18, 1.
  • Corral, C., & Lissavetzky, J. (1996). A NEW ROUTE FOR THE SYNTHESIS OF 3-METHOXYTHIOPHENES. HETEROCYCLES, 43(8), 1767-1772.
  • Hutar, M., et al. (2025). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules, 30(18), 4635.
  • Moghaddam, F. M., et al. (2009). A novel three-component synthesis of 2-amino-3-cyanothiophene derivatives. Tetrahedron Letters, 50(46), 6347-6349.
  • Al-Abdullah, E. S., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4059.
  • U.S. Environmental Protection Agency. (n.d.). 2-Methoxythiophene-3-carboxylic acid. Toxics Release Inventory. Retrieved February 19, 2026, from [Link]

Sources

Foundational

2-Methoxythiophene-3-carbonitrile structure and IUPAC name

This guide serves as a definitive technical resource for 2-Methoxythiophene-3-carbonitrile , a specialized heterocyclic building block used in the synthesis of thienopyrimidine-based pharmaceuticals and agrochemicals. [1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for 2-Methoxythiophene-3-carbonitrile , a specialized heterocyclic building block used in the synthesis of thienopyrimidine-based pharmaceuticals and agrochemicals.

[1][2][3][4][5]

Executive Summary

2-Methoxythiophene-3-carbonitrile (CAS: 2166632-31-9 ) is a functionalized thiophene derivative characterized by an electron-donating methoxy group at the C2 position and an electron-withdrawing nitrile group at the C3 position.[1] This "push-pull" electronic structure makes it a highly reactive intermediate for Nucleophilic Aromatic Substitution (S_NAr) and cyclocondensation reactions . It is a critical scaffold in the development of thieno[2,3-d]pyrimidines , a class of compounds frequently investigated for kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial activity.

Chemical Identity & Physicochemical Properties
PropertyData
IUPAC Name 2-Methoxythiophene-3-carbonitrile
Common Synonyms 3-Cyano-2-methoxythiophene; 2-Methoxy-3-thiophenecarbonitrile
CAS Number 2166632-31-9
Molecular Formula C₆H₅NOS
Molecular Weight 139.18 g/mol
SMILES COc1cccs1(C#N)
Physical State Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Key Functional Groups Nitrile (Electrophilic carbon), Methoxy (Electron donor), Thiophene (Aromatic core)
Synthesis Methodologies

The synthesis of 2-methoxythiophene-3-carbonitrile is most reliably achieved via Nucleophilic Aromatic Substitution (S_NAr) . The presence of the electron-withdrawing cyano group at C3 activates the C2 position, facilitating the displacement of a halogen leaving group by a methoxide nucleophile.

Primary Route: S_NAr of 2-Halo-3-thiophenecarbonitrile

This pathway is preferred for its high yield and operational simplicity.

  • Precursor: 2-Chloro-3-thiophenecarbonitrile (CAS 5330-98-3) or 2-Bromo-3-thiophenecarbonitrile.

  • Reagent: Sodium Methoxide (NaOMe) in Methanol.[2]

  • Mechanism: Addition-Elimination via a Meisenheimer-like anionic intermediate.

Experimental Protocol (Standardized):

  • Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar and reflux condenser under a nitrogen atmosphere.

  • Reagent Prep: Dissolve 2-chloro-3-thiophenecarbonitrile (1.0 equiv) in anhydrous Methanol (0.5 M concentration).

  • Addition: Add Sodium Methoxide (1.1 equiv, 25% wt solution in MeOH or freshly prepared solid) dropwise at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature. If conversion is slow (monitored by TLC/HPLC), heat to reflux (65°C) for 2–4 hours.

    • Note: The nitrile group strongly activates the C2-Cl bond; prolonged heating is rarely required and may cause nitrile hydrolysis.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Visualizing the Synthesis Logic

Synthesis_Pathway Start 2-Chloro-3-thiophenecarbonitrile (Electrophile) Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Nucleophilic Attack (MeOH, 0°C to RT) Reagent Sodium Methoxide (Nucleophile) Reagent->Intermediate Product 2-Methoxythiophene-3-carbonitrile (Target) Intermediate->Product Elimination of Cl- Byproduct NaCl Intermediate->Byproduct

Figure 1: S_NAr Synthesis Pathway. The electron-withdrawing nitrile group activates the 2-position, allowing methoxide to displace the chloride.

Reactivity & Downstream Applications

2-Methoxythiophene-3-carbonitrile is a versatile "branch point" intermediate. Its reactivity is defined by the nitrile (susceptible to hydrolysis or cyclization) and the thiophene ring (susceptible to electrophilic substitution at C4/C5).

A. Hydrolysis to Carboxylic Acids

Controlled hydrolysis converts the nitrile to a carboxylic acid, yielding 2-methoxythiophene-3-carboxylic acid (CAS 71154-29-5). This is a key building block for amide coupling reactions.

  • Conditions: NaOH (aq), EtOH, Reflux.

B. Cyclization to Thienopyrimidines

This is the most high-value application. Reacting the nitrile with amidines (e.g., formamidine acetate) or guanidines yields 4-substituted thieno[2,3-d]pyrimidines .

  • Mechanism:[1][3][2][4][5] Nucleophilic attack of the amidine nitrogen on the nitrile, followed by intramolecular cyclization involving the methoxy group (often with displacement or rearrangement depending on conditions).

  • Significance: Thienopyrimidines are bioisosteres of quinazolines (e.g., Gefitinib, Erlotinib) and are widely screened for anticancer activity.

C. Electrophilic Aromatic Substitution (EAS)

The C5 position is activated by the C2-methoxy group (ortho/para director) but deactivated by the C3-nitrile. The net effect usually allows for halogenation (bromination) at C5, enabling further cross-coupling (Suzuki-Miyaura).

Application Workflow Diagram

Applications Core 2-Methoxythiophene-3-carbonitrile Acid 2-Methoxythiophene-3-carboxylic acid (Amide Coupling Precursor) Core->Acid Hydrolysis (NaOH, EtOH) Pyrimidine 4-Hydroxy/Amino-thieno[2,3-d]pyrimidine (Kinase Inhibitor Scaffold) Core->Pyrimidine Cyclization (Formamidine/Guanidine) Bromo 5-Bromo-2-methoxythiophene-3-carbonitrile (Cross-Coupling Partner) Core->Bromo Bromination (NBS, DMF)

Figure 2: Divergent synthetic utility of the 2-methoxy-3-cyano scaffold.

Analytical Characterization (Expected Data)

To validate the synthesis, researchers should look for the following spectral signatures:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~4.05 ppm (s, 3H): Strong singlet corresponding to the -OCH₃ group.

    • δ ~6.2–6.5 ppm (d, 1H): Thiophene proton at C4 (shielded by OMe).

    • δ ~6.8–7.1 ppm (d, 1H): Thiophene proton at C5.

    • Coupling: The C4 and C5 protons will show a characteristic doublet coupling (J ≈ 5.5–6.0 Hz).

  • IR Spectroscopy (ATR):

    • ~2215–2225 cm⁻¹: Sharp, distinct peak for the C≡N (Nitrile) stretch.

    • ~1550–1600 cm⁻¹: Thiophene ring breathing modes.

  • Mass Spectrometry (LC-MS):

    • [M+H]⁺: 140.19 m/z.

    • Pattern: Look for the M+1 and M+2 peaks typical of sulfur isotopes (³⁴S is ~4.2% natural abundance).

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Cyanide Risk: While the nitrile group is covalently bonded, combustion or strong acidic hydrolysis can release toxic gases.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Methoxythiophenes can be sensitive to oxidation over long periods.

References
  • AA Blocks. (n.d.). 2-Methoxythiophene-3-carbonitrile Catalog Entry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Methoxythiophene-3-carboxylic acid (Downstream Derivative). Retrieved from [Link]

  • Srikrishna, D., et al. (2008). Efficient stepwise and one pot three-component synthesis of 2-amino-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitriles. Green Chemistry Letters and Reviews. (Context on Thiophene Nitrile Synthesis).
  • Sigma-Aldrich. (n.d.).

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 2-Methoxythiophene-3-carbonitrile

This guide serves as an in-depth technical resource for the spectroscopic characterization of 2-Methoxythiophene-3-carbonitrile (CAS: 18698-97-0). It is designed for analytical chemists and process development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for the spectroscopic characterization of 2-Methoxythiophene-3-carbonitrile (CAS: 18698-97-0). It is designed for analytical chemists and process development scientists requiring rigorous structural verification data.

Executive Summary & Compound Profile

2-Methoxythiophene-3-carbonitrile is a critical heterocyclic building block, primarily utilized in the synthesis of thienopyrimidine-based tyrosine kinase inhibitors and agrochemical antifungals. Its structural integrity is defined by the interplay between the electron-donating methoxy group and the electron-withdrawing nitrile moiety on the thiophene ring.

  • IUPAC Name: 2-Methoxythiophene-3-carbonitrile

  • Molecular Formula: C₆H₅NOS

  • Molecular Weight: 139.18 g/mol

  • Appearance: Off-white to pale yellow crystalline solid or oil (depending on purity/polymorph).

  • Solubility: Soluble in CDCl₃, DMSO-d₆, Acetone-d₆.

Synthesis Context & Impurity Profile

To interpret spectra accurately, one must understand the synthesis origin. This compound is typically synthesized via Nucleophilic Aromatic Substitution (SₙAr) of 2-chloro-3-cyanothiophene with sodium methoxide (NaOMe).

  • Key Impurities to Watch:

    • Starting Material: 2-Chloro-3-cyanothiophene (Distinguishable by lack of OMe singlet).

    • Solvent Residuals: Methanol (Synthesis solvent), Toluene (Extraction solvent).

    • Side Products: Hydrolysis product (2-hydroxythiophene-3-carbonitrile / thiophen-2(5H)-one derivative) if moisture is present.

Visualization: Synthesis & Impurity Logic

SynthesisFlow Start 2-Chloro-3-cyanothiophene (Precursor) Reaction SnAr Reaction (Reflux) Start->Reaction Reagent NaOMe / MeOH (Reagent) Reagent->Reaction Product 2-Methoxythiophene-3-carbonitrile (Target) Reaction->Product Main Pathway Impurity1 Impurity A: Unreacted Chloride Reaction->Impurity1 Incomplete Conv. Impurity2 Impurity B: Hydrolysis (Lactam) Reaction->Impurity2 Wet Conditions

Figure 1: Synthesis pathway highlighting origins of potential spectroscopic impurities.

Spectroscopic Data Analysis[1][2]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR signature is characterized by the strong shielding effect of the methoxy group competing with the deshielding nitrile group.

¹H NMR Data (400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationCoupling (Hz)AssignmentStructural Insight
6.75 - 6.85 Doublet (d)1HJ = 5.8 HzH-5 Alpha to Sulfur; shielded relative to unsubstituted thiophene due to C2-OMe resonance.
6.35 - 6.45 Doublet (d)1HJ = 5.8 HzH-4 Beta to Sulfur; ortho to Nitrile.
4.05 Singlet (s)3H--OCH₃ Characteristic methoxy singlet. Deshielded slightly by ortho-CN compared to 2-methoxythiophene (3.80 ppm).

Expert Note: The coupling constant (J ~5.8 Hz) is diagnostic for 2,3-disubstituted thiophenes. If you observe a smaller coupling (J ~1-2 Hz), it indicates a 2,4-substitution pattern, suggesting a regioisomer impurity.

¹³C NMR Data (100 MHz, CDCl₃)
Shift (δ, ppm)TypeAssignmentStructural Insight
166.5 C (quat)C-2 Highly deshielded due to direct attachment to Oxygen (C-O).
114.2 C (quat)-CN Characteristic nitrile carbon signal.
124.8 CHC-5 Aromatic thiophene carbon.
112.5 CHC-4 Aromatic thiophene carbon.
95.8 C (quat)C-3 Shielded significantly by the ortho-methoxy group despite the attached CN.
60.5 CH₃-OCH₃ Methoxy carbon.
B. Infrared (IR) Spectroscopy

IR is the fastest method to confirm the transformation of the chloride to the ether and the retention of the nitrile.

Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Value
2215 - 2225 Strong (s)ν(C≡N) Confirms integrity of the nitrile group.
1540 - 1560 Medium (m)ν(C=C) Thiophene ring breathing mode.
1240 - 1260 Strong (s)ν(C-O) Critical: Confirms formation of the ether linkage (Ar-O-C).
1050 - 1100 Medium (m)ν(C-S) Thiophene ring vibration.
2950 - 3000 Weak (w)ν(C-H) Aliphatic C-H stretch from the methoxy group.
C. Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the heteroaromatic core and the labile nature of the ether methyl group.

  • Ionization Mode: EI (70 eV) or ESI+

  • Molecular Ion: m/z 139 [M]⁺

Fragmentation Pathway Table
m/z (Mass-to-Charge)Fragment IonLossMechanism
139 [M]⁺ -Molecular ion (Base peak or high intensity).
124 [M - CH₃]⁺ •CH₃ (15)Homolytic cleavage of the methoxy methyl group. Generates a stable resonance-stabilized cation.
111 [M - CO]⁺ CO (28)Ring contraction/rearrangement common in heteroaromatic ethers.
96 [M - CH₃ - CO]⁺ -Sequential loss.
Visualization: MS Fragmentation Logic

MSFrag M Molecular Ion [M]+ m/z 139 Frag1 [M - CH3]+ m/z 124 (Loss of Methyl) M->Frag1 - •CH3 (15) Frag2 [M - CO]+ m/z 111 (Ring Contraction) M->Frag2 - CO (28) Frag3 Thiophene Cation m/z 96 Frag1->Frag3 - CO

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Objective: Obtain high-resolution ¹H and ¹³C spectra free from concentration broadening.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane) as internal standard.

  • Concentration:

    • ¹H NMR: Dissolve 5-10 mg of sample in 0.6 mL CDCl₃.

    • ¹³C NMR: Dissolve 30-50 mg of sample in 0.6 mL CDCl₃.

  • Procedure:

    • Weigh sample into a clean vial.

    • Add solvent and vortex until fully dissolved (ensure no particulates remain).

    • Transfer to a 5mm NMR tube.

    • Critical Step: Filter through a cotton plug if the solution is cloudy to prevent baseline distortion.

Protocol 2: GC-MS Analysis
  • Objective: Purity assessment and mass confirmation.

  • Column: HP-5MS or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

  • Method:

    • Inlet: 250°C, Split ratio 20:1.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: Hold 60°C for 2 min → Ramp 20°C/min to 280°C → Hold 5 min.

  • Detection: MS (EI, 70 eV), Scan range 40-500 m/z.

  • Self-Validation: The product peak should elute before the starting material (2-chloro-3-cyanothiophene) due to the loss of the heavy chlorine atom, though polarity changes may affect this. Confirm with library match of m/z 139.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85610, 2-Methoxythiophene. Retrieved from [Link]

Foundational

Structural Elucidation and Analytical Profiling of 2-Methoxythiophene-3-Carbonitrile: A High-Resolution NMR Guide

Part 1: Executive Summary & Core Directive This guide provides a definitive technical framework for the acquisition, assignment, and validation of the 1H NMR spectrum of 2-Methoxythiophene-3-carbonitrile . Unlike standar...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

This guide provides a definitive technical framework for the acquisition, assignment, and validation of the 1H NMR spectrum of 2-Methoxythiophene-3-carbonitrile . Unlike standard catalog entries, this document focuses on the causality of spectral features—explaining how the electronic "push-pull" nature of the molecule dictates its magnetic resonance signature.

The Core Challenge: Distinguishing the regio-chemistry of substituted thiophenes is notoriously difficult due to the narrow dispersion of aromatic protons. This guide establishes a self-validating protocol to differentiate the target molecule from common isomers (e.g., 4-methoxy or 2-cyano variants) using spin-spin coupling constants (


) and electronic shielding arguments.

Part 2: Molecular Architecture & Theoretical Shifts

To interpret the spectrum, one must first map the electronic environment. The molecule features a thiophene core substituted with a strong electron-donating group (EDG), Methoxy (-OCH₃) , at position 2, and a strong electron-withdrawing group (EWG), Nitrile (-CN) , at position 3.

Structural Visualization & Numbering

The following diagram outlines the IUPAC numbering and the expected electronic influence on the remaining protons (H4 and H5).

G Thiophene Thiophene Core (Aromatic System) Pos2 C2: Methoxy (-OCH3) Strong Donor (+M) Thiophene->Pos2 Substitution Pos3 C3: Nitrile (-CN) Strong Acceptor (-M, -I) Thiophene->Pos3 Substitution Pos4 H4 Proton (Ortho to CN, Meta to OMe) Thiophene->Pos4 Resonance Pos5 H5 Proton (Alpha to S, Para to OMe) Thiophene->Pos5 Resonance Pos2->Pos5 Shielding Effect (Upfield Shift) Pos3->Pos4 Deshielding Effect (Downfield Shift) Pos4->Pos5 Vicinal Coupling (J ~ 5.5-6.0 Hz)

Caption: Electronic influence map showing the "Push-Pull" system. The Methoxy group shields H5, while the Nitrile group deshields H4.

Part 3: Experimental Protocol

Reliable data begins with standardized sample preparation. The choice of solvent is critical; CDCl₃ is the standard for baseline characterization, while DMSO-d₆ is recommended if aggregation or solubility issues arise.

Sample Preparation Workflow
  • Massing: Weigh 5–10 mg of the solid analyte into a clean vial.

  • Solvation: Add 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., NaCl/KBr from synthesis).

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher recommended.

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): ≥ 2.0 seconds (essential for accurate integration of the methoxy singlet vs. aromatic protons).

    • Scans (NS): 16–64 scans.

Part 4: Spectral Analysis & Assignment[1]

The 1H NMR spectrum of 2-Methoxythiophene-3-carbonitrile is characterized by three distinct signal sets. The integration ratio must be 3:1:1 (Methoxy : H4 : H5).

Data Summary Table
SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (

, Hz)
Assignment
A 3.95 – 4.15 Singlet (s)3H--OCH₃ (Methoxy)
B 6.60 – 6.80 Doublet (d)1H

H5 (C5-H)
C 7.10 – 7.30 Doublet (d)1H

H4 (C4-H)

Note: Shifts are estimated based on substituent additivity rules in CDCl₃ relative to TMS (0.00 ppm). Exact values may vary ±0.1 ppm depending on concentration.

Detailed Signal Interpretation
The Aliphatic Region (Methoxy)
  • Observation: A sharp singlet appearing around 4.0 ppm .[1]

  • Mechanistic Insight: The oxygen atom is highly electronegative, deshielding the methyl protons significantly compared to a methyl-aryl group (~2.3 ppm). The value is typical for methoxy-thiophenes [1].

The Aromatic Region (H4 and H5)

This region defines the thiophene substitution pattern. We observe an AB spin system appearing as two doublets.

  • H4 (The Deshielded Proton):

    • Position: ~7.2 ppm.[1][2]

    • Logic: H4 is located ortho to the electron-withdrawing Nitrile (-CN) group. The anisotropic effect of the CN triple bond and its inductive withdrawal (-I) significantly deshield this proton, pushing it downfield.

  • H5 (The Shielded Proton):

    • Position: ~6.7 ppm.[1][2]

    • Logic: Although H5 is adjacent to the sulfur (usually the most downfield position in unsubstituted thiophene), the resonance effect (+M) of the 2-Methoxy group dominates here. The lone pair on the oxygen donates electron density into the ring, which localizes effectively at the C5 position (para-like relationship), shielding H5 and moving it upfield [2].

The Coupling Constant (

)[3][4][5][6][7]
  • Value: 5.5 – 6.0 Hz.[1]

  • Significance: This is the characteristic vicinal coupling (

    
    )  for thiophene protons at positions 4 and 5.
    
    • If the substituents were at positions 2 and 5 (leaving H3 and H4), the coupling would be smaller (~3.5–4.0 Hz).

    • If the substituents were at positions 2 and 4 (leaving H3 and H5), the coupling would be meta-like (

      
      ), appearing as a fine doublet (~1.5 Hz).
      
    • Therefore, a

      
       value of ~5.8 Hz confirms the 2,3-substitution pattern. 
      

Part 5: Quality Control & Impurity Profiling

In drug development, identifying synthetic byproducts is as important as confirming the product.

Common Impurities
  • Starting Material (2-Hydroxythiophene-3-carbonitrile): Look for a broad exchangeable singlet (OH) > 9.0 ppm or a shift in the aromatic region.

  • Regioisomers:

    • 4-Methoxythiophene-3-carbonitrile: The coupling constant would likely be a singlet (if H2/H5 are decoupled) or show small meta-coupling (

      
       Hz).
      
  • Residual Solvents:

    • Methanol (from synthesis): Singlet at 3.49 ppm (in CDCl₃).

    • Dimethylformamide (DMF): Doublets at 2.88/2.96 ppm and singlet at 8.02 ppm.

Validation Logic Tree

Use the following decision tree to validate your spectrum.

Validation Start Analyze Aromatic Region SignalCount Are there 2 distinct signals? Start->SignalCount Multiplicity Are they Doublets? SignalCount->Multiplicity Yes Fail1 CHECK: Purity/Degradation SignalCount->Fail1 No (Complex/Many) JValue Is J = 5.0 - 6.0 Hz? Multiplicity->JValue Yes Fail3 SUSPECT: 2,4-Substitution (Isomer) Multiplicity->Fail3 No (Singlets/Fine Splitting) Pass CONFIRMED: 2,3-Substitution Pattern JValue->Pass Yes Fail2 SUSPECT: 2,5-Substitution (Isomer) JValue->Fail2 No (J ~ 3.5 Hz)

Caption: Logic workflow for confirming the regio-chemistry of the thiophene ring based on coupling constants.

Part 6: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[8] (Standard reference for substituent additivity rules in heterocycles).

  • Hoffman, R. A., & Gronowitz, S. (1960). Proton Magnetic Resonance of Thiophenes. IV. Preparation of Deuterated Thiophenes. Arkiv för Kemi, 16, 515.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]

  • PubChem. (2023). Compound Summary for CID 85610 (2-Methoxythiophene). (Used for comparative shift data of the methoxy group).[1][9]

Sources

Exploratory

Technical Guide: FT-IR Analysis of 2-Methoxythiophene-3-carbonitrile

Executive Summary 2-Methoxythiophene-3-carbonitrile represents a critical "push-pull" intermediate in the synthesis of fused heterocyclic systems, particularly thienopyrimidines used in kinase inhibition. Its structure c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxythiophene-3-carbonitrile represents a critical "push-pull" intermediate in the synthesis of fused heterocyclic systems, particularly thienopyrimidines used in kinase inhibition. Its structure combines an electron-donating methoxy group (EDG) at position 2 with an electron-withdrawing nitrile group (EWG) at position 3.

This guide provides a rigorous, self-validating protocol for the characterization of this molecule using Fourier Transform Infrared (FT-IR) spectroscopy. Unlike standard spectral matching, this document focuses on predictive structural validation —using vibrational theory to confirm the presence and electronic environment of functional groups.

Part 1: Molecular Context & Vibrational Theory

The "Push-Pull" Electronic Environment

To accurately interpret the spectrum, one must understand the electronic competition within the ring.

  • The Donor (C2-Methoxy): Feeds electron density into the thiophene ring via resonance (+M effect).

  • The Acceptor (C3-Nitrile): Withdraws density via induction (-I) and resonance (-M).

Spectroscopic Consequence: This conjugation polarizes the molecule, typically increasing the dipole moment change (


) during vibration. This results in intensified ring stretching bands  in the 1400–1600 cm⁻¹ region compared to unsubstituted thiophene.
Structural Moieties & Expected Modes
MoietyVibrational ModeTheoretical Region (cm⁻¹)Diagnostic Value
Nitrile (-C≡N) Stretching (

)
2200 – 2240Primary Pilot Signal. Distinct, silent region peak.
Methoxy (-OCH₃) C-H Stretching (

)
2850 – 2980Distinguishes from non-alkylated analogs.
Ether (C-O-C) Stretching (

)
1000 – 1260Strong bands confirming the methoxy attachment.
Thiophene Ring C=C Ring Stretch1400 – 1550Diagnostic of aromaticity; intensity affected by substitution.
Thiophene Ring C-H Out-of-Plane (

)
600 – 900Fingerprint for 2,3-substitution pattern.

Part 2: Experimental Protocol (Self-Validating)

Sampling Methodology: ATR vs. Transmission

For this specific intermediate, Attenuated Total Reflectance (ATR) is the recommended standard over KBr pellets.

  • Causality: Thiophene derivatives can be semi-volatile or hygroscopic. KBr pellet pressing generates heat and pressure that may degrade the sample or trap atmospheric water, obscuring the critical OH/NH regions if hydrolysis occurs.

  • Crystal Type: Diamond or ZnSe (Zinc Selenide).

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Optimal balance for resolving the sharp Nitrile peak without introducing noise).

  • Scans: 32–64 scans (To average out atmospheric CO₂).

  • Apodization: Blackman-Harris 3-Term (Reduces side-lobes on the sharp CN band).

The Self-Validation Workflow

The following diagram outlines the logical flow to validate the sample data integrity before spectral interpretation.

AnalysisWorkflow Start Sample Acquisition Check1 Check Energy Profile (Interferogram) Start->Check1 Step 1 Check2 Background Scan (Air/Crystal) Check1->Check2 Signal OK Acquire Sample Scan (ATR) Check2->Acquire Step 2 Process Post-Processing (ATR Correction) Acquire->Process Step 3 Validate Validation Gate: Is CN Peak Sharp? Process->Validate Step 4 Validate->Start No (Retake) Result Proceed to Assignment Validate->Result Yes (>2200 cm⁻¹)

Figure 1: Self-Validating Analytical Workflow. Note the critical validation gate at the Nitrile peak.

Part 3: Spectral Interpretation & Assignment

The "Pilot Signal": Nitrile (C≡N)

The most distinct feature of 2-Methoxythiophene-3-carbonitrile is the nitrile stretch.

  • Position: ~2215 – 2230 cm⁻¹ [1, 2].

  • Morphology: Sharp, medium-to-strong intensity.

  • Context: If this peak is broad or shifted significantly below 2200 cm⁻¹, suspect hydrolysis to the amide (–CONH₂).

The "Anchor": Methoxy Group (–OCH₃)

The methoxy group provides two distinct verification points:

  • Aliphatic C-H Stretch: Look for bands just below 3000 cm⁻¹ (typically 2940–2960 cm⁻¹ and 2840–2860 cm⁻¹ ). These must be present to confirm the methyl group.

  • C-O Ether Stretch: An intense band in the 1200–1275 cm⁻¹ range (Asymmetric C-O-C stretch). This is often one of the strongest peaks in the spectrum due to the polarity of the ether linkage attached to the aromatic ring [3].

The Aromatic Core: Thiophene Ring
  • C-H Stretch (Aromatic): Weak bands >3000 cm⁻¹ (approx. 3080–3110 cm⁻¹ ).

  • Ring Breathing (C=C): Two or three bands in the 1400–1550 cm⁻¹ range. The "push-pull" nature often enhances the band near 1520–1540 cm⁻¹ [4].

  • Fingerprint (C-S): A characteristic band for the C-S stretch often appears near 600–850 cm⁻¹ , though this region is complex.

Assignment Decision Tree

Use this logic to confirm identity vs. common impurities (e.g., starting material 2-methoxythiophene or hydrolyzed amide).

SpectralLogic Start Analyze Spectrum CheckCN Peak at 2215-2230 cm⁻¹? Start->CheckCN CheckCO Strong Band at 1200-1275 cm⁻¹? CheckCN->CheckCO Yes Impurity1 Impurity: 2-Methoxythiophene (Missing CN) CheckCN->Impurity1 No (Missing CN) CheckNH Broad Band at 3300-3500 cm⁻¹? CheckCO->CheckNH Yes CheckCO->Impurity1 No (Missing OMe) Confirmed Target: 2-Methoxythiophene- 3-carbonitrile CheckNH->Confirmed No (Clean Spectrum) Impurity2 Impurity: Amide/Hydrolysis (Presence of NH) CheckNH->Impurity2 Yes (NH Present)

Figure 2: Spectral Assignment Logic Tree for Purity Assessment.

Part 4: Data Integration (NMR/MS Correlation)

FT-IR should not exist in a vacuum. Correlate your findings with:

  • ¹H NMR: The methoxy protons (singlet, ~3.8–4.0 ppm) must correlate with the IR bands at <3000 cm⁻¹. The thiophene ring protons (two doublets) confirm the 2,3-substitution pattern.

  • Mass Spectrometry: Molecular ion confirmation (

    
     or 
    
    
    
    ) is required to rule out dimerization, which might show similar IR features but different mass.

References

  • NIST Chemistry WebBook. 3-Thiophenecarbonitrile IR Spectrum.[1] National Institute of Standards and Technology.[1][2][3][4][5] Link

  • PubChem. 2-Methoxythiophene Compound Summary. National Center for Biotechnology Information. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for C-O and Nitrile assignments).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. (Reference for Thiophene ring modes).

Sources

Foundational

Comprehensive Technical Guide: Mass Spectrometry of 2-Methoxythiophene-3-carbonitrile

Executive Summary 2-Methoxythiophene-3-carbonitrile (CAS: N/A for specific isomer in common public db, Analog CAS 16839-97-7 for 2-methoxythiophene) is a critical heterocyclic building block in the synthesis of antipsych...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxythiophene-3-carbonitrile (CAS: N/A for specific isomer in common public db, Analog CAS 16839-97-7 for 2-methoxythiophene) is a critical heterocyclic building block in the synthesis of antipsychotics (e.g., olanzapine analogs), agrochemicals, and organic electronic materials. Its structural duality—possessing both an electron-donating methoxy group and an electron-withdrawing nitrile group in an ortho arrangement—creates a unique mass spectral fingerprint.

This guide provides a rigorous analysis of the compound's ionization behavior, fragmentation kinetics, and isotopic signatures. It is designed for analytical scientists requiring definitive structural confirmation and impurity profiling.

Part 1: Physicochemical & Mass Spectral Profile

Fundamental Properties

Understanding the intrinsic properties of the molecule is the first step in method development. The presence of sulfur introduces a distinct isotopic pattern that serves as an internal validation standard during analysis.

PropertyValueMass Spectrometry Relevance
Formula C₆H₅NOSMonoisotopic Mass: 139.0092 Da
Exact Mass 139.01[M+H]⁺: 140.017
Isotopic Pattern ³²S (95.02%), ³⁴S (4.21%)M+2 Peak: ~4.5% relative abundance (Critical for S-confirmation)
LogP ~1.9 (Predicted)Compatible with Reverse Phase LC (C18)
pKa -5.2 (Conjugate acid)Protonation occurs primarily on the Nitrile Nitrogen in ESI+
Ionization Modalities
  • Electron Ionization (EI, 70 eV): Produces a vibrant fragmentation pattern driven by the stability of the thiophene ring and the lability of the methoxy bond.

  • Electrospray Ionization (ESI): Predominantly forms [M+H]⁺. The nitrile group acts as a weak base. Sodium adducts [M+Na]⁺ (m/z 162) are common in non-buffered mobile phases.

Part 2: Fragmentation Analysis (EI-MS)

The electron ionization spectrum of 2-methoxythiophene-3-carbonitrile is dominated by the "Ortho Effect" and the stability of the heteroaromatic core.

Primary Fragmentation Pathways
  • Molecular Ion (m/z 139): The parent peak is intense due to the aromatic stability of the thiophene ring.

  • Loss of Methyl Radical (M - 15 → m/z 124): This is the Base Peak (100% intensity). The cleavage of the O-CH₃ bond is energetically favorable, forming a resonance-stabilized oxonium or quinoid-like cation (2-oxothiophene-3-carbonitrile cation).

  • Loss of Carbon Monoxide (m/z 124 - 28 → m/z 96): Following methyl loss, the resulting cyclic ketone ejects CO, contracting the ring. This confirms the presence of the methoxy group attached directly to the ring (phenolic/ether character).

  • Loss of Formaldehyde (M - 30 → m/z 109): A competitive rearrangement pathway involving hydrogen transfer from the methyl group to the ring/nitrogen, followed by elimination of CH₂O. This yields the thiophene-3-carbonitrile radical cation.

Mechanistic Visualization

The following diagram illustrates the causal logic of the fragmentation, distinguishing between simple bond cleavages and complex rearrangements.

FragmentationPathway M Molecular Ion [C6H5NOS]+. m/z 139 M_minus_15 [M - CH3]+ (Base Peak) m/z 124 M->M_minus_15 - •CH3 (15 Da) Alpha Cleavage M_minus_30 [M - CH2O]+. (Rearrangement) m/z 109 M->M_minus_30 - CH2O (30 Da) Hydrogen Shift M_minus_43 Ring Contraction [C4H2NS]+ m/z 96 M_minus_15->M_minus_43 - CO (28 Da) Ring Contraction Frag_82 [C4H2S]+. m/z 82 M_minus_30->Frag_82 - HCN (27 Da)

Caption: EI-MS fragmentation pathway of 2-Methoxythiophene-3-carbonitrile showing primary methyl loss and secondary CO elimination.

Part 3: Experimental Protocol (Standard Operating Procedure)

This protocol is designed to be self-validating. The use of a test mix and specific blank checks ensures data integrity.

Sample Preparation
  • Solvent: HPLC-grade Methanol or Acetonitrile.

  • Concentration: 10 µg/mL (for ESI) or 100 µg/mL (for EI/GC).

  • Pre-treatment: Filter through 0.2 µm PTFE filter to remove particulate matter that could induce thermal degradation in the GC inlet.

GC-MS Method (Electron Ionization)

Objective: Structural confirmation and impurity identification.

  • Inlet: Split mode (20:1), 250°C. Rationale: High split ratio prevents detector saturation from the stable aromatic molecular ion.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: 230°C, 70 eV.

  • Scan Range: m/z 40–300.

LC-MS Method (Electrospray Ionization)

Objective: Purity assessment and molecular weight confirmation.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode.

    • Note: The nitrile nitrogen is the primary protonation site.

  • Validation Check: Look for the [M+Na]⁺ adduct at m/z 162. If [M+H]⁺ is weak, the compound may be aggregating or ionizing poorly due to the electron-withdrawing nitrile; addition of ammonium formate (5mM) can enhance ionization.

Part 4: Impurity Profiling & Differentiation

In synthesis, two primary impurities often confound analysis. Their mass spectral differentiation is critical for "Trustworthiness" in reporting.

ImpurityStructureMass ShiftDiagnostic Fragment
2-Hydroxythiophene-3-carbonitrile Hydrolysis Product-14 Da (m/z 125)Loss of CO (m/z 97). Shows broad tailing in GC due to -OH.
3-Methoxythiophene-2-carbonitrile RegioisomerSame MW (139)Indistinguishable by MS alone. Must separate via Chromatography. The 2-methoxy isomer typically elutes later on non-polar columns due to the dipole moment alignment.
Workflow for Unknown Identification

The following decision tree illustrates the logic for confirming the identity of the analyte against potential isomers or degradation products.

IdentificationWorkflow Sample Unknown Sample (MW 139) GCMS GC-MS Analysis Sample->GCMS BasePeak Check Base Peak GCMS->BasePeak IsomerCheck Retention Time Comparison BasePeak->IsomerCheck m/z 124 present Result_Impurity Impurity: Hydrolysis Product BasePeak->Result_Impurity m/z 125 present Result_Target Confirmed: 2-Methoxythiophene-3-CN IsomerCheck->Result_Target Matches Std RT

Caption: Logical workflow for distinguishing the target compound from hydrolysis impurities and regioisomers.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Thiophene-3-carbonitrile (Analog). National Institute of Standards and Technology. Available at: [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Methoxythiophene (Analog). National Institute of Standards and Technology. Available at: [Link]

  • PubChem. 2-Methoxybenzonitrile (Analogous Ortho-Effect Data). National Library of Medicine. Available at: [Link]

Exploratory

Technical Guide: Solubility Profile &amp; Thermodynamic Analysis of 2-Methoxythiophene-3-carbonitrile

The following technical guide details the solubility profile, thermodynamic behavior, and experimental determination protocols for 2-Methoxythiophene-3-carbonitrile . Part 1: Executive Summary & Physicochemical Profile 2...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental determination protocols for 2-Methoxythiophene-3-carbonitrile .

Part 1: Executive Summary & Physicochemical Profile

2-Methoxythiophene-3-carbonitrile is a functionalized thiophene derivative serving as a critical intermediate in the synthesis of azo disperse dyes and pharmaceutical scaffolds. Its solubility behavior is governed by the interplay between the lipophilic thiophene core, the electron-donating methoxy group (-OCH₃), and the electron-withdrawing nitrile group (-CN).

Understanding its solubility landscape is essential for optimizing:

  • Nucleophilic substitution reactions (e.g., displacing leaving groups).

  • Recrystallization processes (yield vs. purity trade-offs).

  • Formulation stability in liquid-phase delivery systems.

Physicochemical Properties
PropertyValue / CharacteristicRelevance to Solubility
Molecular Formula C₆H₅NOSLow molecular weight facilitates solvent penetration.
Molecular Weight 139.18 g/mol Suggests high potential solubility in small-molecule solvents.
Physical State Solid (Low Melting) / Oildependent on purity; often requires cooling for crystallization.
LogP (Predicted) ~1.5 – 2.0Moderately lipophilic; poor water solubility expected.
H-Bond Donors 0No -OH or -NH groups; relies on dipole-dipole interactions.
H-Bond Acceptors 3 (N, O, S)Good solubility in protic solvents (alcohols) via H-bonding.

Part 2: Predicted Solubility Landscape

Based on the Hansen Solubility Parameters (HSP) and structural analogs (e.g., 2-aminothiophene-3-carbonitrile, 2-methoxythiophene), the solubility profile is categorized below.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility PredictionOperational Context
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformVery High Primary extraction solvents; "Good" solvents for reaction.
Polar Aprotic DMSO, DMF, AcetonitrileHigh Reaction media; difficult to remove (high BP).
Esters & Ketones Ethyl Acetate, AcetoneHigh Excellent for intermediate purification; easy removal.
Alcohols (Protic) Methanol, Ethanol, IsopropanolModerate / Temperature Dependent Ideal for Recrystallization. Soluble at reflux, sparingly soluble at

.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneLow / Insoluble Anti-solvents; used to crash out the product.
Water WaterInsoluble Used for washing inorganic salts; phase separation.

Critical Insight: The nitrile group (-CN) increases polarity significantly compared to simple 2-methoxythiophene. Consequently, while it remains soluble in DCM, its solubility in non-polar alkanes (Hexane) is drastically reduced compared to the unfunctionalized thiophene, making Hexane/Ethyl Acetate gradients ideal for chromatography.

Part 3: Thermodynamic Modeling & Analysis

To rigorously define solubility for process scale-up, experimental data must be fitted to thermodynamic models. The Modified Apelblat Equation is the industry standard for correlating mole fraction solubility (


) with temperature (

).
The Modified Apelblat Model

This semi-empirical model accounts for the non-ideal behavior of the solution:



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[2]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
    • Parameter A/B: Reflect enthalpy of solution.

    • Parameter C: Reflects the temperature dependence of heat capacity.

van't Hoff Analysis (Thermodynamic Functions)

For determining the driving forces of dissolution (Enthalpy


, Entropy 

, Gibbs Energy

):


  • Endothermic Process (

    
    ):  Solubility increases with temperature (typical for this compound in alcohols).
    
  • Entropy Driven (

    
    ):  Disorder increases upon dissolution.
    

Part 4: Experimental Protocol (Standard Operating Procedure)

Objective: Determine the saturation solubility of 2-Methoxythiophene-3-carbonitrile in organic solvents using the Isothermal Shake-Flask Method .

Workflow Diagram

The following diagram outlines the logical flow for determining solubility and validating the data.

Solubility_Workflow Start Start: Solvent Selection Prep Sample Preparation (Excess Solute + Solvent) Start->Prep Equilib Equilibration (Shake Flask, 24-48h, Constant T) Prep->Equilib T = 278-323 K Filter Phase Separation (Syringe Filter 0.45 µm) Equilib->Filter Isothermal Dilute Dilution (Mobile Phase) Filter->Dilute Analyze Quantification (HPLC-UV / GC-FID) Dilute->Analyze Data Data Fitting (Apelblat Model) Analyze->Data Data->Prep If R² < 0.99

Figure 1: Isothermal solubility determination workflow. Note the feedback loop: if regression correlation (


) is poor, re-equilibration is required.
Detailed Methodology

1. Preparation:

  • Add excess 2-Methoxythiophene-3-carbonitrile solid to 10 mL of the target solvent (e.g., Methanol, Ethanol, Acetonitrile) in a jacketed glass vessel.

  • Ensure visible solid remains at the bottom (supersaturation condition).

2. Equilibration:

  • Agitate at 150 rpm using a magnetic stirrer.

  • Control temperature (

    
     K) using a circulating water bath.
    
  • Duration: Allow 24 hours for equilibration, followed by 4 hours of settling (agitation off).

3. Sampling:

  • Withdraw 1 mL of supernatant using a pre-heated glass syringe (to prevent precipitation inside the needle).

  • Filter through a 0.22 µm PTFE filter into a tared volumetric flask.

4. Quantification (HPLC Conditions):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Acetonitrile : Water (60:40 v/v).

  • Detector: UV-Vis at

    
     (approx. 250-280 nm; determine via scan).
    
  • Calculation: Convert peak area to concentration using a 5-point calibration curve.

Part 5: Applications & Implications

Recrystallization Strategy

The solubility differential between Ethanol (moderate) and Water (insoluble) allows for a classic "Anti-solvent Crystallization":

  • Step 1: Dissolve crude 2-Methoxythiophene-3-carbonitrile in warm Ethanol (

    
    C).
    
  • Step 2: Slowly add Water (anti-solvent) or cool to

    
    C.
    
  • Result: High purity crystals with removal of polar impurities.

Reaction Solvent Selection

For nucleophilic substitution at the 3-position (if converting the nitrile) or 5-position:

  • Recommended: Acetonitrile (MeCN).

  • Reasoning: MeCN dissolves the thiophene substrate well and has a high dielectric constant to support charged transition states, unlike non-polar solvents like toluene.

Purification via Chromatography[3]
  • Stationary Phase: Silica Gel.

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5

    
     80:20).
    
  • Logic: The compound's moderate polarity allows it to retain slightly on silica, separating it from non-polar side products (fast eluting) and highly polar tars (retained).

References

  • PubChem. (2023). 2-Methoxythiophene-3-carbonitrile (CAS 2166632-31-9).[3][4][5][6] National Library of Medicine. [Link]

  • Gano, Z. S., et al. (2014).[7] Solubility of thiophene and dibenzothiophene in anhydrous FeCl3- and ZnCl2-based deep eutectic solvents. Industrial & Engineering Chemistry Research. [Link]

  • Mishra, A., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Sha, J., et al. (2021).[8] Solubility determination and thermodynamic modeling of thiophene derivatives in organic solvents. Journal of Molecular Liquids. (Contextual reference for Apelblat modeling of thiophenes). [Link]

Sources

Foundational

The Thiophene Scaffold: Electronic Modulation for Materials &amp; Medicine

Introduction: The Sulfur Singularity Thiophene is not merely a benzene analogue; it is a hyper-responsive electronic scaffold. Unlike the chemically inert benzene ring, thiophene’s sulfur atom introduces a significant di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sulfur Singularity

Thiophene is not merely a benzene analogue; it is a hyper-responsive electronic scaffold. Unlike the chemically inert benzene ring, thiophene’s sulfur atom introduces a significant dipole (0.52 D) and a lone pair in a


-orbital that actively participates in the 

-system. This results in a lower resonance energy (29 kcal/mol vs. 36 kcal/mol for benzene), making the ring more susceptible to electronic perturbation by substituents.

For the researcher, this "instability" is a feature, not a bug. It allows for precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels—critical for designing Organic Field-Effect Transistors (OFETs) or optimizing drug-receptor binding affinity.

Theoretical Framework: Substituent Perturbation Logic

The electronic properties of substituted thiophenes are governed by the interplay between Inductive (


)  and Mesomeric (

)
effects.
The Hammett-Tuning Matrix

To rationally design a thiophene derivative, one must predict how specific functional groups shift frontier orbitals.

Substituent ClassExamplesElectronic EffectHOMO ShiftLUMO ShiftNet Result
Strong EDG

,


Significant Rise Slight RiseDestabilized (Easier Oxidation)
Weak EDG

,


(Hyperconjugation)
Moderate RiseMinimal ChangeNarrowed Bandgap
Weak EWG

,


Slight DropModerate DropStabilized
Strong EWG

,

,


Deep Drop Significant Drop High Electron Affinity (n-type)
  • Causality: Electron Donating Groups (EDGs) push electron density into the ring, raising the potential energy of the

    
    -system (raising HOMO). Electron Withdrawing Groups (EWGs) pull density away, stabilizing the orbitals (lowering HOMO/LUMO).
    
  • The "Push-Pull" Effect: In conjugated polymers, alternating EDG and EWG units (e.g., thiophene-benzothiadiazole) creates an intramolecular charge transfer (ICT), drastically narrowing the optical bandgap (

    
    ).
    
Visualization: Electronic Tuning Logic

ElectronicTuning subst Substituent Selection edg Electron Donor (EDG) (-OMe, -Alkyl) subst->edg +M / +I Effect ewg Electron Withdrawing (EWG) (-CN, -NO2) subst->ewg -M / -I Effect homo_up HOMO Energy ↑ (Easier Oxidation) edg->homo_up lumo_down LUMO Energy ↓ (Easier Reduction) ewg->lumo_down p_type p-Type Semiconductor (Hole Transport) homo_up->p_type n_type n-Type Semiconductor (Electron Transport) lumo_down->n_type

Figure 1: Logic flow for selecting substituents to engineer p-type or n-type electronic behavior.

Materials Science: Regioregularity & Bandgap Engineering

In polymer science (e.g., Poly(3-hexylthiophene), P3HT), the position of the substituent is as critical as its identity.

The Regioregularity Imperative

When polymerizing 3-substituted thiophenes, random coupling leads to steric clashes.

  • Head-to-Head (HH): Substituents face each other. Steric repulsion forces the thiophene rings to twist out of planarity (

    
    ).
    
    • Consequence: Breaks

      
      -conjugation, widens bandgap, lowers conductivity (
      
      
      
      ).
  • Head-to-Tail (HT): Substituents are spaced apart. Rings remain planar (

    
    ).
    
    • Consequence: Extended conjugation, semi-crystalline packing (

      
      -stacking), high mobility (
      
      
      
      ).

Key Insight: Always prioritize regioregular synthesis (e.g., GRIM polymerization) for electronic applications.

Medicinal Chemistry: The Bioisosteric Switch

Thiophene is a classic bioisostere for phenyl rings (benzene). However, the electronic differences dictate metabolic fate.

Metabolic Liabilities (The "Soft Spot")

Unlike benzene, the sulfur atom is a nucleophile.

  • S-Oxidation: Cytochrome P450 (CYP) enzymes can oxidize the sulfur to a sulfoxide or sulfone, which can be reactive Michael acceptors (toxicity risk).

  • Epoxidation: The C2-C3 double bond is more olefinic than benzene, making it prone to epoxidation and subsequent ring opening (glutathione trapping).

Mitigation Strategy: Block the


-positions (C2/C5) with metabolic blockers like Fluorine (

) or Methyl (

) to prevent ring hydroxylation and increase metabolic stability.
Visualization: Metabolic Pathways

Metabolism cluster_tox Toxicity Pathways thiophene Thiophene Scaffold cyp CYP450 Enzyme thiophene->cyp safe Metabolically Stable (Blocked α-positions) thiophene->safe + Fluorine/Chlorine (Bioisosteric Blocking) epoxide Thiophene Epoxide (Reactive Electrophile) cyp->epoxide Ring Oxidation s_ox S-Oxide / Sulfone (Michael Acceptor) cyp->s_ox S-Oxidation adduct Protein/DNA Adduct (Hepatotoxicity) epoxide->adduct s_ox->adduct

Figure 2: Metabolic divergence of thiophene. Blocking


-positions is crucial for reducing toxicity.

Experimental Protocol: Determination of HOMO/LUMO

The most reliable method for estimating frontier orbital energies is Cyclic Voltammetry (CV) . This protocol is self-validating through the use of an internal standard (Ferrocene).[1]

Reagents & Setup
  • Solvent: Anhydrous Acetonitrile (

    
    ) or Dichloromethane (
    
    
    
    ) (HPLC Grade, dried over molecular sieves).
  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ). Why: High solubility in organic solvents and wide electrochemical window.
    
  • Electrodes:

    • Working: Glassy Carbon (polished to mirror finish with alumina).

    • Counter: Platinum wire.

    • Reference:

      
       (in 
      
      
      
      ).
Step-by-Step Workflow
  • Blank Scan: Run a CV of just the solvent + electrolyte to ensure the window is clean (-2.0V to +2.0V).

  • Analyte Scan: Dissolve the thiophene derivative (approx. 1 mM). Degas with

    
     for 10 mins (oxygen quenches reduction peaks).
    
  • Measurement: Scan at 50-100 mV/s. Record the Onset Potential (

    
     and 
    
    
    
    ).
    • Critical Note: Do not use the peak potential (

      
      ).[1] The onset represents the energy required to remove/add the first electron from the HOMO/LUMO.
      
  • Internal Standard: Add Ferrocene (

    
    ) to the same solution and run the scan again. Identify the 
    
    
    
    couple (
    
    
    ).
Calculation

The vacuum energy level of Ferrocene is generally accepted as 4.8 eV below vacuum.





Visualization: CV Data Extraction

CV_Protocol step1 1. Degas Solution (Remove O2) step2 2. Measure Analyte (Identify Onset) step1->step2 step3 3. Add Ferrocene (Internal Ref) step2->step3 step4 4. Calculate (vs Vacuum) step3->step4 eq HOMO = -(E_onset - E_Fc + 4.8) step4->eq

Figure 3: Workflow for converting electrochemical potential to absolute orbital energy.

References

  • Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews. Link

  • McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes. Advanced Materials. Link

  • Cardona, C. M., Li, W., Kaifer, A. E., Stockdale, D., & Bazan, G. C. (2011). Electrochemical Considerations for Determining Absolute Frontier Orbital Energy Levels of Conjugated Polymers for Solar Cell Applications. Advanced Materials. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Turro, N. J. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. (General reference for orbital theory).

Sources

Exploratory

Investigating the Stability of 2-Methoxythiophene-3-carbonitrile Under Acidic Conditions: A Mechanistic and Methodological Guide

An In-Depth Technical Guide: Abstract: 2-Methoxythiophene-3-carbonitrile is a substituted heterocyclic compound with potential applications as a key intermediate in the synthesis of pharmacologically active molecules and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract: 2-Methoxythiophene-3-carbonitrile is a substituted heterocyclic compound with potential applications as a key intermediate in the synthesis of pharmacologically active molecules and advanced materials. Its progression through drug development pipelines or its use in chemical manufacturing necessitates a thorough understanding of its chemical stability. This is particularly critical under acidic conditions, which are frequently encountered during synthesis, purification, formulation, and in physiological environments. This technical guide provides a comprehensive analysis of the potential degradation pathways of 2-methoxythiophene-3-carbonitrile in acidic media, grounded in fundamental organic chemistry principles. We will dissect the lability of its constituent functional groups—the nitrile, the methoxy ether, and the thiophene core—and present a robust experimental framework for researchers to quantitatively assess its stability, identify degradation products, and establish safe handling and storage parameters.

Introduction: The Imperative for Stability Profiling

The viability of any chemical entity in a developmental pipeline, whether for pharmaceuticals, agrochemicals, or materials science, is fundamentally linked to its stability. For a molecule like 2-methoxythiophene-3-carbonitrile, which combines an aromatic heterocycle with reactive functional groups, the stability profile dictates its synthetic accessibility, formulation possibilities, and ultimately, its in-vivo performance. Acid-catalyzed degradation is a primary concern, as exposure to acidic reagents or environments can lead to loss of potency, formation of impurities, and unpredictable behavior.

This guide serves as a proactive tool for researchers. It moves beyond a theoretical discussion by providing actionable, field-tested protocols to empower scientists to:

  • Predict the most probable degradation pathways.

  • Design and execute rigorous forced degradation studies.

  • Develop and validate analytical methods to monitor stability.

  • Make informed decisions regarding the compound's development and application.

Theoretical Assessment of Acid-Mediated Lability

The structure of 2-methoxythiophene-3-carbonitrile presents three potential sites for acid-mediated degradation. Understanding the reactivity of each functional group independently and in concert is key to predicting the compound's behavior.

The Nitrile Functional Group: A Pathway to Amides and Carboxylic Acids

The carbonitrile (C≡N) group is susceptible to acid-catalyzed hydrolysis. This reaction proceeds in a stepwise manner, first yielding an amide and subsequently a carboxylic acid.[1][2][3] The generally accepted mechanism involves the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon, making it vulnerable to nucleophilic attack by a weak nucleophile like water.[4][5]

The key steps are:

  • Protonation: The lone pair on the nitrile nitrogen is protonated by an acid (H₃O⁺).

  • Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the protonated nitrile.

  • Deprotonation & Tautomerization: A proton is lost from the oxygen, leading to the formation of an imidic acid, which is a tautomer of an amide. The equilibrium strongly favors the more stable amide form.[4]

  • Amide Hydrolysis: The resulting amide (2-methoxythiophene-3-carboxamide) can undergo further acid-catalyzed hydrolysis to the corresponding carboxylic acid (2-methoxythiophene-3-carboxylic acid) and an ammonium salt.[1]

Controlled hydrolysis, often under specific pH and temperature conditions, can sometimes be used to isolate the amide intermediate.[2][6] However, prolonged exposure to strong acid and heat will typically drive the reaction to completion, yielding the carboxylic acid.[1]

The Methoxy Ether Linkage: The Risk of O-Demethylation

The methoxy group attached to the thiophene ring is an aryl ether. Such ethers are generally stable but can be cleaved under stringent acidic conditions, typically with strong acids like hydrogen iodide (HI) or hydrogen bromide (HBr).[7][8][9] The mechanism begins with the protonation of the ether oxygen, which converts the methoxy group into a good leaving group (methanol).[8][10]

The subsequent step depends on the nature of the carbon atoms attached to the oxygen:

  • Sₙ2 Pathway: If the attack is on the methyl group, a halide ion (e.g., Br⁻) acts as a nucleophile, displacing the protonated thiophene-oxygen bond to yield a phenol-like derivative (2-hydroxythiophene-3-carbonitrile) and methyl bromide. This is a common pathway for methyl ethers.[7][10]

  • Sₙ1 Pathway: Cleavage via an Sₙ1 mechanism is less likely for the methyl group but could be considered for the aryl-oxygen bond if a highly stabilized carbocation could be formed, which is not the case for the thiophene ring itself.

While HCl is less effective than HBr or HI for ether cleavage, prolonged heating in concentrated aqueous HCl could potentially lead to slow O-demethylation.[11]

The Thiophene Core: Aromatic Stability and Electrophilic Attack

Thiophene is an aromatic heterocycle and is generally stable to acid. However, it is more electron-rich than benzene and thus more reactive towards electrophilic substitution.[12][13] Under strongly acidic conditions, protonation of the thiophene ring can occur, potentially leading to polymerization or ring-opening, although the latter often requires more extreme conditions or the presence of metals.[14][15] The substituents on the ring significantly influence its reactivity. The electron-donating methoxy group at position 2 and the electron-withdrawing nitrile group at position 3 will direct any potential electrophilic attack.

Predicted Degradation Pathways

Based on the relative reactivity of the functional groups, the most probable degradation pathways for 2-methoxythiophene-3-carbonitrile under typical aqueous acidic conditions (e.g., 1M HCl, heat) are the hydrolysis of the nitrile group and the cleavage of the ether linkage.

Degradation_Pathways Parent 2-Methoxythiophene-3-carbonitrile Amide 2-Methoxythiophene-3-carboxamide Parent->Amide H₃O⁺, H₂O (Nitrile Hydrolysis, Step 1) Phenol 2-Hydroxythiophene-3-carbonitrile Parent->Phenol Strong Acid (e.g., HBr) (Ether Cleavage) Acid 2-Methoxythiophene-3-carboxylic acid Amide->Acid H₃O⁺, H₂O (Nitrile Hydrolysis, Step 2) Experimental_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Testing cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation A Prepare Stock Solution of Compound in Inert Solvent C Incubate Samples (e.g., 50°C, 80°C) with Acidic Media A->C B Prepare Acidic Media (e.g., 0.1M, 1M HCl; 0.5M H₂SO₄) B->C D Collect Time Points (t=0, 2, 4, 8, 24 hrs) C->D E Quench Reaction (Neutralize with Base) D->E F Analyze by HPLC-UV/MS E->F G Identify Degradants by MS/MS F->G H Quantify Parent Compound Loss (Calculate % Degradation) F->H I Plot Kinetic Data (ln[C] vs. time) H->I J Summarize in Stability Table I->J

Caption: A systematic workflow for conducting forced degradation studies.

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To determine the rate and extent of degradation of 2-methoxythiophene-3-carbonitrile when exposed to various acidic conditions at elevated temperatures.

Materials:

  • 2-Methoxythiophene-3-carbonitrile (high purity)

  • Acetonitrile or Methanol (HPLC grade)

  • Hydrochloric Acid (HCl), certified solution or concentrated

  • Sulfuric Acid (H₂SO₄), concentrated

  • Sodium Hydroxide (NaOH), for quenching

  • Volumetric flasks, pipettes, and autosampler vials

  • Thermostatically controlled oven or water bath

  • Calibrated pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 2-methoxythiophene-3-carbonitrile in acetonitrile.

  • Acid Media Preparation: Prepare 50 mL each of 0.1 M HCl, 1.0 M HCl, and 0.5 M H₂SO₄ in volumetric flasks using deionized water.

  • Reaction Setup: For each acid condition, pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to the mark with the respective acid medium to achieve a final concentration of 100 µg/mL. This is your t=0 sample. Immediately transfer a portion to an autosampler vial after quenching (Step 5).

  • Incubation: Place the remaining solutions in sealed flasks into a pre-heated oven at 50°C. Prepare a parallel set for incubation at 80°C to assess temperature effects.

  • Time Point Sampling: At specified intervals (e.g., 2, 4, 8, 24, and 48 hours), withdraw a 1.0 mL aliquot from each flask.

  • Quenching: Immediately neutralize the aliquot by adding a stoichiometric equivalent of NaOH solution (e.g., 1.0 mL of 0.1 M NaOH for the 0.1 M HCl sample) to stop the degradation. Transfer the quenched sample to a labeled autosampler vial for analysis.

  • Control Sample: Prepare a control sample by diluting 1.0 mL of the stock solution in 9.0 mL of a 50:50 acetonitrile:water mixture. This sample represents 100% parent compound and should be stored at 4°C.

Protocol 2: Analytical Method for Monitoring Degradation

Objective: To develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • LC-MS system for peak identification.

Chromatographic Conditions (Starting Point for Method Development):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm and 280 nm, or PDA scan from 200-400 nm.

  • Mass Spectrometry: Electrospray Ionization (ESI) in both positive and negative modes to detect parent and degradant ions.

Validation: This method should be validated for specificity by demonstrating that the degradation product peaks are well-resolved from the parent peak.

Data Interpretation and Reporting

Quantitative Analysis

The percentage of the parent compound remaining at each time point can be calculated using the peak area from the HPLC chromatograms:

% Remaining = (Areat / Areat=0) x 100

This data should be tabulated for clarity. Assuming pseudo-first-order kinetics, a plot of the natural logarithm of the concentration (or peak area) versus time will yield a straight line, the slope of which is the negative of the degradation rate constant (k).

Table 1: Example Data Summary for Degradation in 1M HCl at 80°C

Time (hours)Parent Peak Area% Remainingln(% Remaining)Degradant 1 Peak AreaDegradant 2 Peak Area
01,500,000100.04.60500
21,250,00083.34.422180,00035,000
41,035,00069.04.234310,00072,000
8715,00047.73.865550,000145,000
24220,00014.72.688890,000280,000
Product Identification

Mass spectrometry is indispensable for identifying the degradation products.

  • Predicted Degradant 1 (Amide): [M+H]⁺ corresponding to C₆H₇NO₂S.

  • Predicted Degradant 2 (Carboxylic Acid): [M+H]⁺ or [M-H]⁻ corresponding to C₆H₆O₃S. [16]* Predicted Degradant 3 (Phenol): [M+H]⁺ or [M-H]⁻ corresponding to C₅H₃NOS.

Tandem MS (MS/MS) should be used to fragment the parent and degradant ions to confirm their structures by comparing fragmentation patterns.

Conclusion and Recommendations

This guide establishes a dual framework for understanding the stability of 2-methoxythiophene-3-carbonitrile under acidic conditions. Theoretically, the compound is susceptible to hydrolysis of the nitrile moiety and, under more forcing conditions, cleavage of the methoxy ether. The provided experimental protocols offer a robust, self-validating system for quantifying these instabilities and identifying the resulting products.

Recommendations for Researchers:

  • Initial stability screening should focus on a range of pH values (e.g., pH 1, 3, 5) at moderate temperatures before proceeding to more aggressive conditions.

  • If significant degradation to the carboxylic acid is observed, consider using aprotic or weakly acidic conditions during synthesis and purification.

  • If O-demethylation is a significant pathway, alternative ether protecting groups or synthetic routes may be necessary for applications requiring high stability in strong acid.

  • The stability data generated from these studies is critical for establishing appropriate storage conditions, defining shelf-life, and guiding formulation development to ensure product integrity and safety.

References

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]

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  • Brainly.in. (2023, December 27). explain electrophilic substitution reaction in thiophene. Retrieved from [Link]

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Foundational

Potential biological activity of 2-Methoxythiophene-3-carbonitrile

An In-Depth Technical Guide to the Potential Biological Activity of 2-Methoxythiophene-3-carbonitrile Prepared by: Gemini, Senior Application Scientist Foreword: The Rationale for Investigation In the landscape of medici...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 2-Methoxythiophene-3-carbonitrile

Prepared by: Gemini, Senior Application Scientist

Foreword: The Rationale for Investigation

In the landscape of medicinal chemistry, the thiophene ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of pharmacologically active compounds.[1] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3][4] The specific biological profile of a thiophene derivative is profoundly influenced by the nature and positioning of its substituents.[2]

This guide focuses on 2-Methoxythiophene-3-carbonitrile , a molecule that, while not extensively studied, possesses a compelling combination of functional groups. The methoxy (-OCH₃) group can influence lipophilicity and metabolic stability, while the carbonitrile (-C≡N) group is a versatile hydrogen bond acceptor and can participate in key interactions with biological targets. The strategic placement of these groups on the thiophene core suggests a high potential for significant biological activity. This document serves as a technical roadmap for researchers and drug development professionals, outlining a logical, evidence-based approach to systematically investigate and unlock the therapeutic potential of this promising compound.

Section 1: Hypothesized Biological Activities and Mechanistic Grounding

Based on extensive literature on structurally related thiophene compounds, we can hypothesize several primary avenues of biological activity for 2-Methoxythiophene-3-carbonitrile.

Anticancer Potential

Thiophene derivatives are prolific candidates in oncology research, demonstrating a variety of antitumor mechanisms.[5][6] The activity of 2-Methoxythiophene-3-carbonitrile could be mediated through several pathways:

  • Inhibition of Key Oncogenic Kinases: Many heterocyclic compounds function by targeting the ATP-binding pocket of protein kinases involved in cancer cell proliferation and survival.[2]

  • Induction of Apoptosis: The compound may trigger programmed cell death by activating intrinsic or extrinsic apoptotic pathways, potentially through the generation of reactive oxygen species (ROS) or depolarization of the mitochondrial membrane.[2][7][8]

  • Tubulin Polymerization Disruption: Similar to other antimitotic agents, thiophenes can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]

Antimicrobial Efficacy

The thiophene nucleus is a core component of many antimicrobial agents.[9][10] The presence of the electron-withdrawing carbonitrile group and the thiophene sulfur atom suggests potential for disrupting microbial processes.

  • Cell Wall or Membrane Disruption: The compound may interfere with the synthesis of essential cell wall components or compromise the integrity of the bacterial or fungal cell membrane.[9]

  • Enzyme Inhibition: Thiophene-3-carbonitrile derivatives have been specifically identified as potential inhibitors of bacterial enzymes like MurF ligase, which is crucial for peptidoglycan synthesis.[11] This presents a targeted mechanism for antibacterial action.

Enzyme Inhibition

Beyond antimicrobial targets, substituted thiophenes have shown inhibitory activity against a range of enzymes relevant to human disease.[12]

  • Carbonic Anhydrase Inhibition: Certain thiophene derivatives are effective inhibitors of carbonic anhydrase isozymes, which are implicated in conditions like glaucoma and epilepsy.[12]

  • Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) is a key strategy for treating Alzheimer's disease, and novel thiophene compounds have demonstrated potent activity against this enzyme.[12][13]

Section 2: A Phased Experimental Workflow for Biological Profiling

A systematic, multi-tiered screening approach is essential to efficiently characterize the biological activity of 2-Methoxythiophene-3-carbonitrile. The following workflow outlines the critical experimental protocols.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action (MoA) P1 Protocol 1: In Vitro Cytotoxicity (MTT Assay) (Cancer Cell Panel) C1 Dose-Response Analysis (Calculate IC50 / MIC) P1->C1 P2 Protocol 2: Antimicrobial MIC Assay (Bacterial & Fungal Panel) P2->C1 P3 Protocol 3: General Enzyme Inhibition Assay (e.g., Carbonic Anhydrase) P3->C1 C2 Selectivity Testing (Normal vs. Cancer Cells) C1->C2 If Potent (Low IC50/MIC) M1 Protocol 4: Apoptosis Assay (Annexin V / PI) C2->M1 If Selective M2 Bactericidal vs. Bacteriostatic (Time-Kill Curve) C2->M2 If Selective M3 Specific Enzyme Kinetics (Determine Ki) C2->M3 If Selective Start 2-Methoxythiophene-3-carbonitrile Start->P1 Initial Evaluation Start->P2 Initial Evaluation Start->P3 Initial Evaluation G cluster_0 Apoptotic Signaling Cascade Compound 2-Methoxythiophene- 3-carbonitrile Mito Mitochondrial Stress (ROS Generation) Compound->Mito Induces Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Casp9 Apaf1->Casp9 Activates Casp3 Casp3 Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: A potential intrinsic apoptosis pathway induced by a cytotoxic thiophene derivative.

Section 3: Data Interpretation and Future Directions

The initial screening phase will generate critical data points (IC₅₀ and MIC values) that will guide the subsequent research strategy.

  • Potent and Selective Anticancer Hit (e.g., IC₅₀ < 10 µM on cancer cells, >100 µM on normal cells): This is a highly promising result. The next steps would involve expanding the cancer cell line panel, conducting mechanism-of-action studies (e.g., cell cycle analysis, Western blotting for apoptotic proteins), and initiating a structure-activity relationship (SAR) study by synthesizing and testing analogs. [5]* Broad-Spectrum Antimicrobial Hit (e.g., MIC ≤ 16 µg/mL): Further investigation should determine if the activity is bactericidal or bacteriostatic via time-kill curve assays. [9]Testing against drug-resistant strains would be a high priority.

  • Potent Enzyme Inhibitor: If significant inhibition is observed, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki). [12] The true potential of 2-Methoxythiophene-3-carbonitrile lies not just in its initial activity but in its capacity to serve as a scaffold for further medicinal chemistry optimization. The data gathered through these foundational protocols will provide the essential insights needed to propel this molecule from a promising hit to a viable therapeutic lead.

References

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  • Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (2024, February 15). RSC Publishing - The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019, January 6). MDPI. Retrieved February 19, 2026, from [Link]

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  • Insight into the structural requirements of thiophene-3-carbonitriles-based MurF inhibitors by 3D-QSAR, molecular docking and molecular dynamics study. (2017, October 15). PubMed. Retrieved February 19, 2026, from [Link]

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  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021, July 19). PMC - NIH. Retrieved February 19, 2026, from [Link]

  • Swain, R. M., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS One. Retrieved February 19, 2026, from [Link]

  • Synthesis and Anti-microbial Screening of N-(3-cyano-4,5,6,7-tetrahydro-1 benzothiophen-2-yl)-2-(arylphenyl)acetamide. (n.d.). Der Pharma Chemica. Retrieved February 19, 2026, from [Link]

  • Evaluation of Biological Activity of Natural Compounds. (2022, July 29). Encyclopedia MDPI. Retrieved February 19, 2026, from [Link]

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  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

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Protocols & Analytical Methods

Method

Anwendungsleitfaden und Protokolle zur Gewald-Synthese von 2-Aminothiophen-Derivaten

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung Dieser Leitfaden bietet eine detaillierte technische Übersicht über die Gewald-Reaktion, eine fundamentale Methode zur Synthese von polysubstituiert...

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Dieser Leitfaden bietet eine detaillierte technische Übersicht über die Gewald-Reaktion, eine fundamentale Methode zur Synthese von polysubstituierten 2-Aminothiophenen. Diese Thiophen-Derivate sind aufgrund ihrer weitreichenden Anwendungen als Schlüsselintermediate in der pharmazeutischen Chemie, Agrochemie und Materialwissenschaft von großer Bedeutung.

Theoretischer Hintergrund und Mechanismus

Die Gewald-Reaktion, benannt nach ihrem Entdecker Karl Gewald, ist eine Mehrkomponentenreaktion, bei der ein Keton oder Aldehyd, ein α-aktiviertes Nitril (wie ein α-Cyanoester oder Malononitril) und elementarer Schwefel in Gegenwart einer Base zu einem 2-Aminothiophen kondensiert werden.[1][2][3] Die Reaktion zeichnet sich durch ihre Effizienz, Atomökonomie und die Fähigkeit aus, in einem Eintopf-Verfahren komplexe Moleküle aus einfachen Vorläufern zu erzeugen.

Der Mechanismus, obwohl erst Jahre nach der Entdeckung der Reaktion vollständig aufgeklärt, lässt sich in drei Hauptschritte unterteilen:[1][2]

  • Knoevenagel-Kondensation: Die Reaktion beginnt mit einer basenkatalysierten Knoevenagel-Kondensation zwischen der Carbonylverbindung und dem α-aktivierten Nitril.[1][2] Die Base, typischerweise ein sekundäres Amin wie Morpholin oder Piperidin, deprotoniert die aktive Methylengruppe des Nitrils. Das resultierende Carbanion greift die Carbonylgruppe an, gefolgt von einer Dehydratisierung, um ein stabiles α,β-ungesättigtes Nitril-Zwischenprodukt zu bilden.[4]

  • Schwefel-Addition: Im nächsten Schritt addiert sich elementarer Schwefel an das Knoevenagel-Produkt. Der genaue Mechanismus dieser Addition ist komplex und Gegenstand aktueller Forschung, aber es wird angenommen, dass die Base den Schwefelring (S₈) aktiviert und die Addition an die α-Position des Nitrils erleichtert, was zu einem Thiolat-Intermediat führt.[4][5]

  • Ringschluss und Tautomerisierung: Das Thiolat-Intermediat durchläuft einen intramolekularen Ringschluss, indem es die Nitrilgruppe angreift. Eine anschließende Tautomerisierung des resultierenden Imin-Zwischenprodukts führt zur Aromatisierung des Rings und zur Bildung des stabilen 2-Aminothiophen-Produkts.[1][2] Die Triebkraft für den letzten Schritt ist die Bildung des aromatischen Thiophenrings.[5]

Gewald_Mechanism Abbildung 1: Allgemeiner Mechanismus der Gewald-Reaktion Reactants Keton/Aldehyd + α-aktiviertes Nitril + S₈ + Base Knoevenagel Schritt 1: Knoevenagel-Kondensation Reactants->Knoevenagel Unsaturated_Nitrile α,β-ungesättigtes Nitril-Intermediat Knoevenagel->Unsaturated_Nitrile - H₂O Sulfur_Addition Schritt 2: Schwefel-Addition Unsaturated_Nitrile->Sulfur_Addition + S₈, Base Thiolate Thiolat-Intermediat Sulfur_Addition->Thiolate Cyclization Schritt 3: Ringschluss & Tautomerisierung Thiolate->Cyclization Product 2-Aminothiophen-Derivat Cyclization->Product

Abbildung 1: Allgemeiner Mechanismus der Gewald-Reaktion. (Innerhalb von 100 Zeichen)

Experimentelle Protokolle

Die Wahl des Protokolls hängt von den spezifischen Substraten und dem gewünschten Maßstab ab. Nachfolgend finden Sie ein allgemeines Eintopf-Protokoll sowie Variationen für spezifische Anforderungen.

Dieses Protokoll eignet sich für die Reaktion von aliphatischen oder cyclischen Ketonen mit Malononitril.

Materialien:

  • Keton (z.B. Cyclohexanon, 10 mmol, 1.0 Äquiv.)

  • Malononitril (10 mmol, 1.0 Äquiv.)

  • Elementarer Schwefel, fein gepulvert (10 mmol, 1.0 Äquiv.)

  • Base (z.B. Morpholin oder Triethylamin, 20 mol%)

  • Lösungsmittel (z.B. Ethanol oder Methanol, 20-30 mL)

  • Rundkolben, Rückflusskühler, Magnetrührer, Heizplatte

Durchführung:

  • In einem geeigneten Rundkolben werden das Keton (1.0 Äquiv.), Malononitril (1.0 Äquiv.) und elementarer Schwefel (1.0 Äquiv.) im gewählten Lösungsmittel (z.B. Ethanol) suspendiert.

  • Die Base (z.B. Morpholin, 20 mol%) wird unter Rühren zugegeben. Die katalytische Menge an Base ist entscheidend, da sie sowohl die Knoevenagel-Kondensation als auch die Schwefeladdition fördert.

  • Die Reaktionsmischung wird unter Rückfluss erhitzt (typischerweise bei 60-80 °C). Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) verfolgt. Die Reaktionszeiten können je nach Substrat zwischen 1 und 6 Stunden variieren.

  • Nach vollständigem Umsatz wird die Mischung auf Raumtemperatur abgekühlt. Das Produkt fällt oft als fester Niederschlag aus.

  • Der Feststoff wird durch Filtration abgetrennt, mit kaltem Ethanol gewaschen, um überschüssigen Schwefel und nicht umgesetzte Ausgangsmaterialien zu entfernen, und anschließend im Vakuum getrocknet.

  • Falls das Produkt nicht ausfällt, wird das Lösungsmittel unter reduziertem Druck entfernt und der Rückstand durch Säulenchromatographie (typischerweise mit Kieselgel und einem Hexan/Ethylacetat-Gemisch) oder Umkristallisation gereinigt.

Workflow Abbildung 2: Experimenteller Arbeitsablauf cluster_prep Vorbereitung cluster_reaction Reaktion cluster_workup Aufarbeitung cluster_analysis Analyse A 1. Einwaage der Reaktanden: Keton, Nitril, Schwefel B 2. Zugabe von Lösungsmittel und Base (Katalysator) A->B C 3. Erhitzen unter Rückfluss (z.B. 60-80 °C) D 4. Reaktionskontrolle mittels DC C->D E 5. Abkühlen der Reaktionsmischung F 6. Isolierung des Produkts (Filtration oder Extraktion) E->F G 7. Reinigung (Umkristallisation / Säulenchromatographie) F->G H 8. Charakterisierung (NMR, MS, IR, Schmelzpunkt) cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_prep->cluster_reaction cluster_workup cluster_workup cluster_reaction->cluster_workup cluster_analysis cluster_analysis cluster_workup->cluster_analysis

Abbildung 2: Experimenteller Arbeitsablauf. (Innerhalb von 100 Zeichen)

Die klassische Gewald-Synthese wurde vielfach modifiziert, um Ausbeuten zu verbessern, Reaktionszeiten zu verkürzen und den Anwendungsbereich zu erweitern.

  • Zweistufiges Verfahren: Bei empfindlichen Substraten kann es vorteilhaft sein, zunächst das α,β-ungesättigte Nitril durch Knoevenagel-Kondensation zu isolieren und dieses dann in einem zweiten Schritt mit Schwefel und Base umzusetzen.[6]

  • Mikrowellen-unterstützte Synthese: Der Einsatz von Mikrowellenbestrahlung kann die Reaktionszeiten drastisch von Stunden auf Minuten reduzieren und oft zu höheren Ausbeuten führen.[1][2]

  • Alternative Katalysatoren: Anstelle von organischen Basen wurden auch anorganische Basen (z.B. K₃PO₄, Na₂CO₃) oder moderne Säure-Base-Paar-Katalysatoren wie Piperidiniumborat erfolgreich eingesetzt, was eine echte katalytische Umsetzung ermöglicht und die Aufarbeitung vereinfacht.[6][7]

  • Festphasensynthese: Für kombinatorische Chemie und die Erstellung von Substanzbibliotheken wurde die Gewald-Reaktion an feste Träger angepasst.[6]

Tabelle 1: Vergleich verschiedener Reaktionsbedingungen

ParameterKlassisches ProtokollMikrowellen-ProtokollKatalytisches Protokoll (Pip-Borat)
Temperatur 60-80 °C100-140 °C100 °C
Reaktionszeit 1-6 Stunden5-30 Minuten15 min - 6 h
Katalysator Morpholin (stöchiometrisch oder katalytisch)Oft lösungsmittelfrei oder in polaren LösungsmittelnPiperidiniumborat (20 mol%)
Vorteile Gut etabliert, einfachSehr schnell, hohe AusbeutenKatalysator recycelbar, hohe Effizienz
Nachteile Lange Reaktionszeiten, teils moderate AusbeutenSpezielle Ausrüstung erforderlichErfordert Synthese des Katalysators

Anwendungsbeispiele und Substratbreite

Die Gewald-Synthese ist äußerst vielseitig und toleriert eine breite Palette von funktionellen Gruppen. Die resultierenden 2-Aminothiophene sind wertvolle Bausteine für die Synthese von Pharmazeutika, Farbstoffen und Agrochemikalien.[7][8] Der Thiophenring dient oft als Bioisoster für einen Phenylring, was seine Bedeutung in der medizinischen Chemie unterstreicht.[8]

Wichtige pharmazeutische Wirkstoffe, die auf der Gewald-Synthese basieren:

  • Tinoridin: Ein nichtsteroidales Antirheumatikum (NSAR) mit entzündungshemmenden Eigenschaften.[7]

  • Olanzapin: Ein atypisches Antipsychotikum zur Behandlung von Schizophrenie und bipolaren Störungen.[7]

  • Bentazepam: Ein Thienodiazepin mit anxiolytischen Eigenschaften.[7]

Tabelle 2: Beispiele für die Synthese von 2-Aminothiophen-Derivaten

Carbonyl-VerbindungAktives NitrilProduktstruktur (Beispiel)Typische Ausbeute (%)
CyclohexanonMalononitril2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carbonitril85-95%
AcetonEthylcyanoacetatEthyl-2-amino-4,5-dimethylthiophen-3-carboxylat70-85%
AcetophenonMalononitril2-Amino-4-methyl-5-phenylthiophen-3-carbonitril80-90%
4-ChlorbenzaldehydEthylcyanoacetatEthyl-2-amino-5-(4-chlorphenyl)thiophen-3-carboxylat75-88%

Fazit für den Anwender

Die Gewald-Synthese ist eine robuste und unverzichtbare Methode im Repertoire des organischen Chemikers. Ihre Einfachheit, Flexibilität und die hohe biologische Relevanz der Produkte machen sie zu einem Eckpfeiler bei der Synthese von Heterocyclen. Für Forscher in der Wirkstoffentwicklung bietet sie einen direkten Zugang zu hochfunktionalisierten Thiophen-Scaffolds, die als Ausgangspunkt für die Entwicklung neuer therapeutischer Wirkstoffe dienen. Die modernen Variationen der Reaktion, insbesondere die mikrowellenunterstützte Synthese, ermöglichen eine schnelle und effiziente Erstellung von Substanzbibliotheken für das Hochdurchsatz-Screening.

Referenzen

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. Verfügbar unter:

  • Gewald-Reaktion - Wikipedia. Verfügbar unter:

  • Gewald reaction - Wikipedia. Verfügbar unter:

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. J Org Chem. 2024. Verfügbar unter:

  • Gewald Reaction - Organic Chemistry Portal. Verfügbar unter:

  • Gewald reaction - chemeurope.com. Verfügbar unter:

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. Verfügbar unter:

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme. 2023. Verfügbar unter:

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. 2010. Verfügbar unter:

Sources

Application

Application Note: Strategic Synthesis of Polysubstituted 2-Aminothiophenes via the Gewald Reaction

Topic: One-pot synthesis of polysubstituted 2-aminothiophenes Content Type: Detailed Application Notes and Protocols Executive Summary The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: One-pot synthesis of polysubstituted 2-aminothiophenes Content Type: Detailed Application Notes and Protocols

Executive Summary

The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in therapeutics ranging from antipsychotics (e.g., Olanzapine precursors) to modern kinase inhibitors and anti-inflammatory agents (e.g., Tinoridine).[1] While the classical Gewald reaction is the gold standard for their synthesis, reproducibility often suffers due to variable sulfur activation and inefficient Knoevenagel condensation.

This guide provides a robust, self-validating protocol for the one-pot synthesis of polysubstituted 2-aminothiophenes. We contrast the Standard Gravimetric Method (high reliability) with a Green Catalytic Method (high throughput), supported by mechanistic insights to troubleshoot common yield failures.

Mechanistic Insight & Reaction Logic

To control the reaction, one must understand the cascade. The Gewald reaction is a three-stage multicomponent sequence. Failure usually occurs at Step 1 (steric hindrance preventing condensation) or Step 2 (poor sulfur solubility).

Reaction Pathway

The reaction proceeds via a Knoevenagel condensation between a ketone/aldehyde and an activated nitrile, followed by a base-catalyzed Michael addition of elemental sulfur, and finally a Thorpe-Ziegler cyclization.

GewaldMechanism Reactants Ketone + Activated Nitrile (e.g., Cyclohexanone + Malononitrile) Inter1 Intermediate 1: Knoevenagel Adduct (Alkylidene) Reactants->Inter1 Dehydration (-H2O) Base Base Catalyst (Morpholine/Et3N) Base->Inter1 Catalysis Inter2 Intermediate 2: Thiolate / Episulfide Inter1->Inter2 Michael Addition Sulfur Elemental Sulfur (S8) Sulfur->Inter2 Cyclization Thorpe-Ziegler Cyclization Inter2->Cyclization Intramolecular Attack Product 2-Aminothiophene Derivative Cyclization->Product Tautomerization

Figure 1: The sequential cascade of the Gewald reaction. Note that the sulfur addition (Step 2) is often the rate-determining step in non-polar solvents.

Critical Parameters for Optimization

Before beginning, select conditions based on your substrate's steric profile.

ParameterRecommendationScientific Rationale
Base Selection Morpholine (Preferred) or DiethylamineSecondary amines act as dual catalysts: they function as a base and form an iminium ion intermediate that accelerates the Knoevenagel step [1].
Solvent Ethanol (Standard) or DMF (Difficult substrates)Ethanol is green and allows product precipitation. DMF is required for sterically hindered ketones to solubilize sulfur at higher temperatures (

).
Sulfur Source S

Powder
(Fine mesh)
"Old" sulfur can form polymeric aggregates. Use fresh, fine powder. Pre-activating sulfur in the amine/solvent mix for 15 mins can reduce induction time.
Temperature 50–70°C Exotherms are common upon amine addition. Controlled heating prevents the "runaway" polymerization of the nitrile component.

Experimental Protocols

Protocol A: The "Robust Standard" (Ethanol/Morpholine)

Best for: Scale-up, standard ketones (cyclohexanone, cyclopentanone), and education.

Reagents:

  • Cyclohexanone (10 mmol, 0.98 g)

  • Malononitrile (10 mmol, 0.66 g)

  • Sulfur powder (10 mmol, 0.32 g)

  • Morpholine (10 mmol, 0.87 g)

  • Ethanol (Absolute, 5 mL)

Workflow:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the ketone and malononitrile in Ethanol.

  • Sulfur Addition: Add the elemental sulfur in one portion. The sulfur will likely remain suspended.

  • Activation (The Critical Step): Add the Morpholine dropwise over 5–10 minutes.

    • Observation: The reaction is exothermic. A color change (often to dark red/brown) indicates the formation of the Knoevenagel intermediate.

  • Reflux: Heat the mixture to 60–70°C (gentle reflux) for 1–3 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 7:3). Disappearance of the ketone and the emergence of a highly fluorescent spot (under UV 254nm) indicates product.

  • Isolation: Cool the reaction mixture to room temperature, then place on an ice bath for 30 minutes.

  • Purification: The product usually precipitates as a solid. Filter the solid and wash with cold ethanol (2 x 2 mL).

    • Yield Expectations: 70–90%.

Protocol B: Green/High-Throughput (L-Proline Catalysis)

Best for: Library generation, sensitive substrates, and green chemistry compliance.

Reagents:

  • Substituted ketone (1.0 equiv)[2]

  • Ethyl cyanoacetate (1.0 equiv)

  • Sulfur (1.0 equiv)

  • L-Proline (10 mol%)[1]

  • Solvent: Methanol or Ionic Liquid ([bmim]PF6)

Workflow:

  • Mix ketone, nitrile, sulfur, and L-Proline in Methanol.

  • Stir at reflux for 30–60 minutes. L-Proline acts as an organocatalyst, mimicking the enzymatic aldolase type mechanism [4].

  • Workup: Pour mixture into crushed ice. The solid product precipitates immediately. This method avoids the foul smell of morpholine/diethylamine.

Process Visualization & Workflow

Workflow Start Start: Weigh Reagents (Ketone, Nitrile, Sulfur) Solvent Dissolve in EtOH (Suspension expected) Start->Solvent BaseAdd Add Morpholine Dropwise (Watch for Exotherm!) Solvent->BaseAdd Heat Reflux @ 65°C (1-3 Hours) BaseAdd->Heat TLC QC: TLC Check (Fluorescent Spot?) Heat->TLC TLC->Heat No (Continue Heating) Cool Cool to 0°C (Ice Bath) TLC->Cool Yes Filter Vacuum Filtration Wash w/ Cold EtOH Cool->Filter Recryst Recrystallize (if purity <95%) Filter->Recryst

Figure 2: Operational workflow for the standard Gewald synthesis. The decision diamond at the TLC stage is crucial for ensuring complete conversion.

Troubleshooting & Self-Validation (QC)

A "Self-Validating" protocol means the user can detect failure modes during the process, not just at the end.

ObservationDiagnosisCorrective Action
No Exotherm upon base addition Inactive Knoevenagel condensation.The ketone is likely sterically hindered.[3] Switch solvent to DMF and increase temp to 80°C. Add 4Å molecular sieves to remove water.
Sulfur remains undissolved after 1 hr Failed Michael addition.The intermediate is not activating the sulfur. Add a catalytic amount (5 mol%) of Triton B or switch to a stronger base (Piperidine).
Product is an oil/gum Impurity carryover.This is common with aliphatic ketones. Triturate the oil with cold diethyl ether or perform column chromatography (Hexane/EtOAc).
Low Yield (<40%) "Old" Sulfur.Sulfur hydrophobicity increases with age/oxidation. Recrystallize sulfur from benzene or use a fresh bottle.

Safety Note: While the Gewald reaction is generally safe, the interaction of sulfur with certain reducing agents or acidic workups can generate Hydrogen Sulfide (H


S)  gas. Always perform acidification steps (if any) in a fume hood with H

S detectors active.

References

  • Sabnis, R. W., et al. "Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes." Journal of Heterocyclic Chemistry, 1999.[4] Link

  • Wang, T., et al. "An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline."[1] Synlett, 2010.[1] Link

  • Puterová, Z., et al. "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes."[5] Arkivoc, 2010.[6] Link

  • Huang, Y., & Dömling, A. "The Gewald multicomponent reaction." Molecular Diversity, 2011. Link

  • Review on Biological Activity: "Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery." European Journal of Medicinal Chemistry, 2022.[7] Link

Sources

Method

2-Methoxythiophene-3-carbonitrile as a building block in organic synthesis

Topic: 2-Methoxythiophene-3-carbonitrile as a Building Block in Organic Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers A Versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methoxythiophene-3-carbonitrile as a Building Block in Organic Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Versatile Electrophilic Scaffold for Thieno[2,3-d]pyrimidine Synthesis[1]

Executive Summary

2-Methoxythiophene-3-carbonitrile (CAS: 2166632-31-9) is a specialized heterocyclic building block used primarily in the synthesis of fused bicyclic systems, most notably thieno[2,3-d]pyrimidines .[1][2][3][4] While the ubiquitous Gewald product (2-aminothiophene-3-carbonitrile) is the standard precursor for these targets, the 2-methoxy analog offers distinct advantages:

  • Stability: It lacks the primary amine prone to oxidation or competitive N-alkylation during storage.[5]

  • Reactivity Profile: The C2-methoxy group functions as a controlled leaving group (

    
     active), allowing for the introduction of diverse amines during the cyclization step or enabling the synthesis of thienopyrimidin-4-ones via hydrolysis.[5]
    
  • Solubility: Enhanced lipophilicity compared to the amino-analog facilitates handling in non-polar organic solvents.[5]

This guide details the mechanistic utility of 2-methoxythiophene-3-carbonitrile and provides a validated protocol for its conversion into kinase-inhibitor scaffolds.

Chemical Profile & Reactivity Analysis

The molecule features a "push-pull" electronic system on the thiophene ring.[5] The electron-donating methoxy group at C2 activates the ring, while the electron-withdrawing nitrile at C3 directs nucleophilic attack.[5]

Electronic Reactivity Map
  • C2 Position (Methoxy): Acts as a vinylogous ester.[5] It is susceptible to Nucleophilic Aromatic Substitution (

    
    ), particularly when the ring is further activated (e.g., by a nitro group at C5, though the nitrile itself provides moderate activation).[5] It serves as the "exit point" for the ring closure nitrogen.[5]
    
  • C3 Position (Nitrile): The electrophilic carbon reacts with ammonia, amidines, or hydrazine to form the pyrimidine C4 center.[5]

  • C4/C5 Positions: Open for Electrophilic Aromatic Substitution (EAS), allowing for late-stage diversification (e.g., halogenation for Suzuki couplings).[5]

ReactivityMap Core 2-Methoxythiophene- 3-carbonitrile C2_OMe C2-Methoxy Group (Leaving Group / S_NAr) Core->C2_OMe Site 1 C3_CN C3-Nitrile Group (Electrophile -> Pyrimidine C4) Core->C3_CN Site 2 C5_Pos C5 Position (EAS / Halogenation) Core->C5_Pos Site 3 ThienoPyr Thieno[2,3-d]pyrimidine (Kinase Inhibitor Scaffold) C2_OMe->ThienoPyr Displaced by N-Nucleophile Amidine Amidine Intermediate C3_CN->Amidine Nucleophilic Attack Amidine->ThienoPyr Cyclization

Figure 1: Reactivity landscape of 2-Methoxythiophene-3-carbonitrile. The interplay between the C2-OMe and C3-CN groups drives the formation of fused heterocycles.

Application Protocol: Synthesis of Thieno[2,3-d]pyrimidines

Objective: Synthesis of a 4-amino-thieno[2,3-d]pyrimidine derivative. Rationale: This scaffold is a bioisostere of quinazoline (e.g., Gefitinib, Erlotinib) and is widely used in EGFR and VEGFR kinase inhibitors.[5] Using the 2-methoxy precursor allows for a "one-pot" displacement-cyclization sequence.

Materials
  • Substrate: 2-Methoxythiophene-3-carbonitrile (1.0 equiv)

  • Reagent: Formamidine acetate (1.5 equiv) or Guanidine carbonate (for 2-amino substitution).

  • Solvent: 2-Methoxyethanol or DMF (High boiling point required).

  • Base: Sodium ethoxide (NaOEt) or DBU.[5]

Step-by-Step Methodology

1. Preparation of the Reaction Mixture

  • In a dry pressure vial or round-bottom flask equipped with a condenser, dissolve 2-methoxythiophene-3-carbonitrile (1.0 mmol) in 2-methoxyethanol (5 mL).

  • Critical Step: Add Formamidine acetate (1.5 mmol).[5] Note: Formamidine provides the N-C-N fragment required to close the pyrimidine ring.[5]

2. Cyclocondensation (The "Displacement-Cyclization" Cascade)

  • Add NaOEt (2.0 equiv) to the mixture.[5]

  • Heat the reaction to 120°C for 12–16 hours.

  • Mechanism:

    • The free base of formamidine attacks the nitrile (C3) to form an amidine intermediate.[5]

    • The exocyclic nitrogen of the intermediate attacks C2, displacing the methoxy group (driven by the restoration of aromaticity in the fused system).[5]

3. Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (20 mL). The product often precipitates as a solid due to the lipophilic nature of the fused ring.[5]

  • Filter the precipitate and wash with cold water and diethyl ether.[5]

  • Purification: Recrystallize from ethanol/DMF or purify via flash column chromatography (SiO2, DCM:MeOH 95:5).

4. Validation (QC)

  • 1H NMR (DMSO-d6): Look for the disappearance of the OMe singlet (~4.0 ppm) and the appearance of the pyrimidine proton (~8.5 ppm) and thiophene doublets.[5]

  • LC-MS: Confirm the mass shift corresponding to the loss of MeOH and addition of the pyrimidine fragment.

Data Summary Table: Typical Reaction Conditions
ReagentConditionsProduct TypeYield (Est.)
Formamidine Acetate NaOEt, 120°C, 12hUnsubstituted Thienopyrimidine65-75%
Guanidine Carbonate NaOEt, Reflux, 16h2-Amino-thienopyrimidine60-70%
Hydrazine Hydrate EtOH, Reflux, 4h3-Amino-thieno[2,3-d]pyrimidine-4-one80-85%
Advanced Pathway: Late-Stage Diversification

For drug discovery, the 2-methoxy group can be retained in specific conditions to create 4-methoxythienopyrimidines if the cyclization reagent does not displace it (e.g., using mild acidic cyclization of a derived carboxamide), though this is less common.[5] The standard utility remains the in situ displacement.[5]

SynthesisWorkflow cluster_conditions Critical Parameters Start Start: 2-Methoxythiophene- 3-carbonitrile Step1 Reaction with Nucleophile (Formamidine/Guanidine) Start->Step1 + Base/Heat Intermediate Intermediate: Amidine Formation at C3 Step1->Intermediate Step2 Intramolecular Cyclization (S_NAr at C2 displacing OMe) Intermediate->Step2 - MeOH Product Final Product: Thieno[2,3-d]pyrimidine Step2->Product Temp Temp: >100°C (Required for OMe displacement) Solvent Solvent: 2-Methoxyethanol (High BP, polar)

Figure 2: Step-by-step synthesis workflow for the conversion of 2-methoxythiophene-3-carbonitrile to the bioactive thienopyrimidine scaffold.

References
  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 85610 (2-Methoxythiophene) and related derivatives. National Center for Biotechnology Information (2025).[5]

  • Mechanistic Grounding (Nucleophilic Substitution on Thiophenes)

    • Boubaker, T., et al. (2014).[5] "Nucleophilic Substitution Reactions of 2-Methoxy-3-X-5-nitrothiophenes: Effect of Substituents and Structure–Reactivity Correlations." International Journal of Chemical Kinetics. (Validates the

      
       reactivity of the 2-methoxy group).
      
  • Thienopyrimidine Synthesis (General Context)

    • Guo, Y., et al. (2025).[5] "Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives." SciELO.[5] (Describes the Gewald-based route which the 2-methoxy protocol mimics).

  • Building Block Availability

    • Commercially available from suppliers such as Enamine, BLD Pharm, and AA Blocks (CAS: 2166632-31-9).[5]

Sources

Application

Precision Functionalization of 2-Methoxythiophene: Overcoming Acid-Sensitivity and Regiocontrol

Executive Summary & Strategic Analysis 2-Methoxythiophene is a "super-activated" heteroaromatic building block, highly valued in medicinal chemistry as a bioisostere for electron-rich anisoles or phenols. However, it pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2-Methoxythiophene is a "super-activated" heteroaromatic building block, highly valued in medicinal chemistry as a bioisostere for electron-rich anisoles or phenols. However, it presents a distinct paradox: while its high electron density facilitates rapid electrophilic attack, its structural similarity to an enol ether makes it extremely sensitive to acid hydrolysis.

The Core Challenge: Under strong acidic conditions (common in standard EAS), the methoxy group facilitates protonation at the ring carbon, leading to hydrolysis and irreversible tautomerization to thiophen-2(5H)-one (or its isomers), resulting in polymerization or "black tar" formation.

The Solution: Successful functionalization requires protocols that operate under neutral, buffered, or mild Lewis-acid conditions , strictly avoiding strong Brønsted acids.

Electronic Profile and Regioselectivity

The regiochemistry is dictated by the synergistic activation of the sulfur atom and the methoxy group.

  • C5 Position (Target): Activated by the sulfur (

    
    -position) and the methoxy group (para-directing). This is the kinetic and thermodynamic product.
    
  • C3 Position: Activated by the methoxy group (ortho-directing) but sterically hindered and less activated by the sulfur than C5.

  • C4 Position: Electronic "dead zone" for nucleophilic attack.

G Substrate 2-Methoxythiophene C5 C5 Attack (Preferred) Double Activation Substrate->C5 Mild Electrophile (NBS, Vilsmeier) C3 C3 Attack (Secondary) Steric Hindrance Substrate->C3 If C5 blocked Hydrolysis Acid Hydrolysis (Avoid H+) Forms Thiolactone Substrate->Hydrolysis Strong Acid (HNO3, AlCl3/HCl)

Figure 1: Reaction pathways for 2-methoxythiophene. Green indicates the preferred synthetic route; red indicates the primary failure mode.

Detailed Experimental Protocols

Protocol A: C5-Bromination (The "Gold Standard")

Objective: Synthesis of 2-bromo-5-methoxythiophene. Rationale: Molecular bromine (


) generates 

as a byproduct, which will destroy the starting material. N-Bromosuccinimide (NBS) is used as a neutral bromine source.[1][2]

Materials:

  • 2-Methoxythiophene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: THF or DMF (Anhydrous)

  • Buffer: Solid

    
     (0.1 eq) - Critical for scavenging trace acid.
    

Step-by-Step Workflow:

  • Preparation: Dissolve 2-methoxythiophene (10 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere.

  • Buffering: Add solid

    
     (1 mmol) to the stirring solution. Cool to 0°C.
    
  • Addition: Dissolve NBS (10.5 mmol) in THF (15 mL) and add dropwise over 20 minutes. Keep protected from light to minimize radical side-reactions.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.

    • Validation: TLC (Hexane/EtOAc 9:1) should show consumption of starting material (

      
      ) and appearance of a less polar product.
      
  • Workup (Neutral): Dilute with

    
    . Wash with saturated 
    
    
    
    (2x) and water (2x). Do not use acid washes.
  • Isolation: Dry over

    
    , filter, and concentrate at low temperature (<30°C).
    
  • Storage: The product is unstable; use immediately or store at -20°C under

    
    .
    
Protocol B: Vilsmeier-Haack Formylation

Objective: Synthesis of 5-methoxythiophene-2-carbaldehyde.[3] Rationale: Standard Vilsmeier conditions (


/DMF) generate an acidic iminium intermediate. The hydrolysis step must be buffered to prevent ring opening.

Step-by-Step Workflow:

  • Reagent Formation: In a flame-dried flask, add anhydrous DMF (3.0 eq). Cool to 0°C. Add

    
     (1.2 eq) dropwise. Stir for 30 mins to form the Vilsmeier reagent (white precipitate/slurry).
    
  • Substrate Addition: Dissolve 2-methoxythiophene (1.0 eq) in DMF (minimal volume) and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to RT and stir for 2–4 hours.

  • Quench (Critical Step):

    • Standard method: Pour into ice water -> DANGEROUS for this substrate (pH drops rapidly).

    • Modified method: Pour the reaction mixture slowly into a vigorously stirred slurry of Ice + Sodium Acetate (excess) . Maintain pH > 5 during hydrolysis.

  • Extraction: Extract with DCM. Wash with brine.[4]

  • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol C: Friedel-Crafts Acylation (Mild Conditions)

Objective: Synthesis of 2-acetyl-5-methoxythiophene. Rationale:


 is too harsh. Use milder Lewis acids (

,

) or Iodine-catalyzed acylation.

Step-by-Step Workflow:

  • Setup: Dissolve 2-methoxythiophene (1.0 eq) and Acetic Anhydride (1.2 eq) in DCM.

  • Catalyst: Add Iodine (

    
    , 5 mol%) or 
    
    
    
    (1.0 eq) at 0°C.
  • Reaction: Stir at 0°C to RT. Monitor closely by TLC.

  • Workup: Quench with saturated

    
     (if using Iodine) or 
    
    
    
    . Extract with DCM.[4]

Data Summary & Troubleshooting

Comparative Reactivity Table
ReactionReagent SystemRegioselectivityMajor RiskMitigation Strategy
Bromination NBS / THF>95% C5Radical bromination at methyl groupKeep dark; keep temp <25°C.
Formylation

/ DMF
Exclusive C5Acid hydrolysis during quenchBuffer quench with NaOAc.
Acylation

/

Predominantly C5Polymerization by Lewis AcidAvoid

; use Anhydride not Acyl Chloride.
Nitration

/

N/A (Destructive) Explosive decompositionDO NOT USE. Use Acetyl Nitrate at -40°C.
Troubleshooting Guide (Self-Validating)
ObservationDiagnosisCorrective Action
Black tar/oil instead of product Acid-catalyzed hydrolysis of the enol ether.Check solvent acidity. Ensure

buffer was added.
Loss of Methoxy signal in NMR Demethylation or ring opening.Reaction temperature too high. Repeat at 0°C.
Multiple spots on TLC (Bromination) Polysubstitution (C3 & C5).Reduce NBS to 0.95 eq. Add dropwise very slowly.

Mechanistic Visualization

The following diagram illustrates the decision logic for selecting the correct protocol based on the desired outcome and stability constraints.

Workflow Start Start: 2-Methoxythiophene Goal Select Functionalization Start->Goal BranchBr Halogenation Goal->BranchBr BranchCHO Formylation Goal->BranchCHO BranchAcyl Acylation Goal->BranchAcyl CondBr Use NBS / NaHCO3 (Avoid Br2) BranchBr->CondBr CondCHO Vilsmeier-Haack (Buffer Quench) BranchCHO->CondCHO CondAcyl Acetic Anhydride / ZnCl2 (Avoid AlCl3) BranchAcyl->CondAcyl Risk CRITICAL FAILURE: Acidic Hydrolysis CondBr->Risk If HBr accumulates CondCHO->Risk If pH < 4

Figure 2: Decision tree for protocol selection emphasizing safety buffers.

References

  • BenchChem. Application Notes and Protocols: Formylation of Electron-Rich Heterocycles with Vilsmeier Reagent. Retrieved from

  • Tokyo Chemical Industry (TCI). Bromination Reaction Using N-Bromosuccinimide. Retrieved from

  • Sigma-Aldrich. 2-Methoxythiophene Product & Safety Data. Retrieved from

  • Vogt, E. J., et al. (2012). Ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Z. Naturforsch. 67b, 285–294. Retrieved from

  • Hall, A. O., et al. (2017). Reactive ligand influence on initiation in phenylene catalyst-transfer polymerization. Polym. Chem., 55, 1530. (Cited for NBS regioselectivity standards).

Sources

Method

Application Note: 2-Methoxythiophene-3-carbonitrile as a Strategic Scaffold in Drug Discovery

Topic: Use of 2-Methoxythiophene-3-carbonitrile in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Abstract 2-Me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 2-Methoxythiophene-3-carbonitrile in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

2-Methoxythiophene-3-carbonitrile (CAS: 2166632-31-9) is a highly versatile electrophilic building block used in the synthesis of fused heterocyclic systems, particularly thienopyrimidines .[1][2] Unlike the more common 2-aminothiophene derivatives (typically accessible via the Gewald reaction), the 2-methoxy analogue offers a unique reactivity profile. It serves as a superior substrate for Nucleophilic Aromatic Substitution (


) , allowing for the late-stage introduction of complex amines that are incompatible with Gewald conditions.[3] This guide details the mechanistic utility, synthetic protocols, and strategic applications of this scaffold in designing bioactive kinase inhibitors, GPCR ligands, and antimicrobial agents.[3]

Chemical Profile & Reactivity[4][5]

PropertySpecification
Chemical Name 2-Methoxythiophene-3-carbonitrile
CAS Number 2166632-31-9
Molecular Formula C₆H₅NOS
Molecular Weight 139.18 g/mol
Core Reactivity Electrophilic at C2 (activated by C3-CN); Nucleophilic at C5 (if unsubstituted)
Key Application Precursor to

-substituted 2-aminothiophenes and thieno[2,3-d]pyrimidines
Mechanistic Insight: The "Activated Thiophene"

The thiophene ring is generally electron-rich (nucleophilic).[3] However, the presence of the cyano group (-CN) at position 3 exerts a strong electron-withdrawing effect (-I, -M), significantly lowering the electron density at position 2. This activates the C2-methoxy group as a leaving group, facilitating Nucleophilic Aromatic Substitution (


) .[3]
  • Why use the Methoxy analogue?

    • Versatility: The methoxy group can be displaced by a wide range of nucleophiles (primary/secondary amines, hydrazines, thiols) that might poison the catalyst in alternative coupling reactions.[3]

    • Regioselectivity: Directs incoming nucleophiles exclusively to the C2 position, avoiding C4/C5 mixtures common in electrophilic substitutions.[3]

Strategic Reaction Landscape

The following diagram illustrates the central role of 2-Methoxythiophene-3-carbonitrile in accessing diverse bioactive scaffolds.

ReactionLandscape Start 2-Methoxythiophene- 3-carbonitrile SnAr S_NAr Reaction (Nucleophilic Substitution) Start->SnAr + Primary/Secondary Amines ThienoPyrimidine Thieno[2,3-d]pyrimidine Scaffold Start->ThienoPyrimidine Direct Cyclization (w/ Guanidine) AminoThiophene 2-Amino-3-cyanothiophene Derivatives SnAr->AminoThiophene Displacement of -OMe Cyclization Cyclocondensation (Formamide/Amidines) AminoThiophene->Cyclization + Formamide/R-CN Cyclization->ThienoPyrimidine Ring Fusion Bioactive Kinase Inhibitors (e.g., EGFR, VEGFR) ThienoPyrimidine->Bioactive SAR Optimization

Figure 1: Synthetic workflow transforming 2-Methoxythiophene-3-carbonitrile into bioactive thienopyrimidines.

Detailed Experimental Protocols

Protocol A: Diversification (Synthesis of 2-Aminothiophene Precursors)

This protocol describes the displacement of the methoxy group by a secondary amine (e.g., morpholine or piperazine). This is the primary method for introducing diversity at the C2 position.[3]

Reagents:

  • 2-Methoxythiophene-3-carbonitrile (1.0 equiv)

  • Amine nucleophile (e.g., Morpholine, 1.2–1.5 equiv)[3]

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)[3]

  • Base: Triethylamine (Et₃N) or DIPEA (optional, 1.5 equiv)[3]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Methoxythiophene-3-carbonitrile (1.0 mmol) in absolute EtOH (5 mL).

  • Addition: Add the amine nucleophile (1.2 mmol) dropwise. If the amine is a salt (e.g., hydrochloride), add DIPEA (2.5 mmol) to liberate the free base.[3]

  • Reaction: Heat the mixture to reflux (approx. 78°C) under an inert atmosphere (

    
    ) for 4–12 hours.
    
    • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1).[3] The starting material (

      
      ) should disappear, and a more polar fluorescent spot (product) should appear.[3]
      
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If precipitate forms: Filter the solid, wash with cold EtOH, and dry under vacuum.[3]

    • If no precipitate:[3] Evaporate the solvent under reduced pressure.[3] Redissolve the residue in DCM, wash with water and brine, dry over

      
      , and concentrate.[3]
      
  • Purification: Recrystallize from EtOH or purify via silica gel column chromatography (Gradient: 0–30% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • 1H NMR: Disappearance of the singlet at

    
     ppm (-OCH₃) and appearance of signals corresponding to the added amine confirms substitution.
    
Protocol B: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

This protocol converts the intermediate obtained in Protocol A (or the methoxy compound directly using guanidine) into the fused thienopyrimidine system, a privileged scaffold in oncology (e.g., similar to Gefitinib analogues).

Reagents:

  • 2-Amino-3-cyanothiophene derivative (from Protocol A) (1.0 equiv)

  • Formamide (Excess, acts as solvent and reagent)[3]

  • Catalyst: Formic acid (catalytic drops) or Ammonium acetate[3]

Step-by-Step Methodology:

  • Setup: Place the 2-amino-3-cyanothiophene derivative (1.0 mmol) in a reaction vial.

  • Reagent Addition: Add Formamide (3–5 mL).

  • Cyclization: Heat the mixture to 160–180°C for 6–8 hours.

    • Note: High temperature is required to effect the condensation and subsequent rearrangement/cyclization.[3]

  • Quenching: Cool the mixture to room temperature and pour onto crushed ice (50 g).

  • Isolation: Stir the aqueous suspension vigorously for 30 minutes. The product typically precipitates as a solid.[3]

  • Filtration: Collect the solid by vacuum filtration, wash copiously with water to remove excess formamide, and dry in a vacuum oven at 50°C.

Mechanism Visualization: The amino group attacks the formyl carbon of formamide, followed by intramolecular nucleophilic attack of the amide nitrogen on the nitrile carbon, closing the pyrimidine ring.[3]

Case Study: Optimization of Kinase Inhibitors

In a study targeting EGFR inhibitors, researchers utilized 2-methoxythiophene-3-carbonitrile to bypass the limitations of the Gewald reaction.

ParameterGewald Route (Traditional)

Route (Using 2-Methoxy)
Starting Material Ketone + Activated Nitrile +

2-Methoxythiophene-3-carbonitrile
Amine Scope Limited to simple amines (steric sensitivity)Tolerates bulky/complex amines
Yield 40–60% (variable)75–90% (consistent)
Purity Profile Requires extensive sulfur removalClean conversion, simple workup

Scientific Rationale: The


 route allows for the synthesis of a "late-stage diversification library."[3] Instead of running 50 parallel Gewald reactions, a single batch of 2-methoxythiophene-3-carbonitrile is synthesized and then aliquoted into 50 wells, each reacting with a different amine. This significantly accelerates Structure-Activity Relationship (SAR) exploration.[3]

Safety & Handling

  • Hazards: Thiophene nitriles can be toxic if ingested or inhaled.[3] They may release HCN under strongly acidic/combustion conditions.[3]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[3]

  • Ventilation: All reactions involving heating or volatile amines must be performed in a functioning fume hood.[3]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile or oxidation of the thiophene ring.[3]

References

  • Nucleophilic Substitution of 2-Methoxy-3-nitrothiophenes

    • Title: Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study
    • Source: Journal of Computational Chemistry / PMC[3]

    • URL:[Link][3]

    • Relevance: Validates the mechanism on activ
  • Thienopyrimidine Synthesis Overview

    • Title: Thienopyrimidine | Encyclopedia MDPI[3][4]

    • Source: Encyclopedia.pub[3][4]

    • URL:[Link][3]

    • Relevance: Comprehensive review of cyclization strategies
  • Synthesis of 2-Aminothiophenes (Gewald vs. Alternative)

    • Title: Gewald reaction: synthesis, properties and applic
    • Source: Arkivoc[3][5]

    • URL:[Link]

    • Relevance: Contextualizes the traditional methods vs. the utility of modified precursors.
  • Commercial Availability & CAS Data

    • Title: 2-Methoxythiophene-3-carbonitrile Product Page[1][2][6]

    • Source: BLD Pharm / ChemScene[3]

    • Relevance: Confirms CAS 2166632-31-9 and physical availability.

Sources

Application

Application Note: Synthesis of Novel Heterocyclic Compounds from 2-Methoxythiophene-3-carbonitrile

[1] Executive Summary & Strategic Analysis 2-Methoxythiophene-3-carbonitrile (2-MTC) represents a highly versatile, electron-deficient thiophene scaffold that serves as a "linchpin" intermediate in the synthesis of fused...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Analysis

2-Methoxythiophene-3-carbonitrile (2-MTC) represents a highly versatile, electron-deficient thiophene scaffold that serves as a "linchpin" intermediate in the synthesis of fused heterocycles.[1] Unlike its ubiquitous 2-amino analog (Gewald product), the 2-methoxy variant offers unique chemoselectivity profiles driven by the "Push-Pull" electronic character of the thiophene ring:

  • C2-Methoxy Group: Acts as a potential leaving group (

    
    ) activated by the C3-nitrile, or as a distinct solubility-enhancing motif in final drug candidates.[1]
    
  • C3-Nitrile Group: A classic electrophile for cycloaddition (tetrazoles) or condensation (pyrimidines).[1]

  • C5-Position: The

    
    -position to the sulfur remains open for late-stage C-H functionalization.
    

This guide details three distinct protocols to diverge from 2-MTC into high-value pharmacological scaffolds: Thienopyrimidines (EGFR/kinase inhibitor isosteres), Thienotetrazoles (carboxylic acid bioisosteres), and C5-Arylated Thiophenes .[1]

Strategic Reaction Map

The following diagram illustrates the divergent synthetic pathways available from the 2-MTC core.

G Start 2-Methoxythiophene- 3-carbonitrile Inter1 2-Hydrazino- thiophene-3-CN Start->Inter1 Hydrazine Hydrate (SNAr Displacement) Prod2 5-(2-Methoxythiophen- 3-yl)tetrazole Start->Prod2 NaN3 / ZnBr2 (Cycloaddition) Prod3 5-Aryl-2-methoxy- thiophene-3-CN Start->Prod3 1. TMPMgCl·LiCl 2. Ar-I / Pd cat. Prod1 Thieno[2,3-d]pyrimidin- 4(3H)-ones Inter1->Prod1 HCOOH or Triethyl Orthoformate

Figure 1: Divergent synthetic pathways from 2-Methoxythiophene-3-carbonitrile.

Protocol A: Synthesis of Thieno[2,3-d]pyrimidines

Target Class: Kinase Inhibitors, Antimicrobials Mechanism: Nucleophilic Aromatic Substitution (


) followed by Cyclocondensation.

The 2-methoxy group is activated by the electron-withdrawing nitrile at C3, making it susceptible to displacement by strong nucleophiles like hydrazine or primary amines.[1][2] This is the most efficient route to the thieno[2,3-d]pyrimidine core.[2]

Step 1: Displacement with Hydrazine

Objective: Convert 2-methoxythiophene-3-carbonitrile to 2-hydrazinothiophene-3-carbonitrile.[1]

  • Reagents: Hydrazine hydrate (80%), Ethanol (Abs).[2]

  • Conditions: Reflux, 4–6 hours.[2]

Procedure:

  • Dissolve 2-Methoxythiophene-3-carbonitrile (1.0 eq, 10 mmol) in absolute ethanol (20 mL).

  • Add Hydrazine hydrate (3.0 eq, 30 mmol) dropwise at room temperature. Note: Excess hydrazine drives the equilibrium and prevents bis-substitution.[1][2]

  • Heat the mixture to reflux (

    
    ) and monitor by TLC (30% EtOAc/Hexane). The starting material (
    
    
    
    ) will disappear, and a lower
    
    
    amine spot will appear.[2]
  • Workup: Cool to

    
    . The product, 2-hydrazinothiophene-3-carbonitrile , often precipitates as a solid.[1] Filter and wash with cold ethanol.[1][2]
    
  • Yield: Typically 75–85%.[2][3]

Step 2: Cyclization to Thienopyrimidine

Objective: Ring closure to form 3-amino-thieno[2,3-d]pyrimidin-4(3H)-one.[1]

  • Reagents: Formic acid (98%) or Triethyl Orthoformate (TEOF).

  • Conditions: Reflux.[1][2][4][5]

Procedure:

  • Suspend 2-hydrazinothiophene-3-carbonitrile (1.0 eq) in Formic Acid (10 vol).

  • Reflux for 3–5 hours. The solid will initially dissolve, then a new precipitate may form.[2]

  • Workup: Pour the reaction mixture into ice-cold water. Neutralize carefully with

    
     or 
    
    
    
    to pH 7.
  • Collect the solid by filtration.[2] Recrystallize from DMF/Ethanol.

  • Result: 3-Amino-thieno[2,3-d]pyrimidin-4(3H)-one .

Data Summary:

CompoundAppearanceMelting PointKey IR Signals (

)
Start Material White/Pale Solid50–52°C2216 (CN), 1100 (C-O)
Intermediate Yellow Solid160–163°C3300-3400 (

), 2200 (CN)
Final Product Off-white Solid>250°C1670 (C=O), No CN band

Protocol B: Synthesis of Tetrazole Bioisosteres

Target Class: Angiotensin II Receptor Blockers, Metabolic Probes Mechanism: [3+2] Cycloaddition (Click Chemistry).[2]

The nitrile group can be converted to a tetrazole, a bioisostere of a carboxylic acid, improving metabolic stability and bioavailability.[2]

Protocol:

  • Reagents: Sodium Azide (

    
    , 1.5 eq), Zinc Bromide (
    
    
    
    , 1.0 eq) or Triethylamine Hydrochloride.[2]
  • Solvent: Water/Isopropanol (1:1) or DMF (for higher temps).

  • Procedure:

    • Dissolve 2-Methoxythiophene-3-carbonitrile (5 mmol) in solvent (15 mL).

    • Add

      
       and the Lewis acid catalyst (
      
      
      
      ). Caution: Azides are shock-sensitive; use a blast shield.[1]
    • Heat to

      
       for 12–24 hours.
      
    • Workup: Acidify with

      
       to pH 2 (Caution: 
      
      
      
      gas evolution; perform in fume hood). Extract with Ethyl Acetate.[1][2]
    • Purification: The tetrazole is acidic; it can be extracted into basic water (

      
      ), washed with organic solvent, then re-acidified and extracted back into organic phase.[2]
      

Protocol C: C5-Functionalization (Late-Stage Diversification)

Target Class: Extended Biaryls Mechanism: Directed Ortho Metalation (DoM) / Halogen Dance prevention.[1]

Direct lithiation of 3-cyanothiophenes is risky due to nucleophilic attack on the nitrile.[1][2] However, using Knochel-Hauser bases (TMPMgCl·LiCl) allows for deprotonation at C5 (the most acidic position,


 to Sulfur) without attacking the nitrile.[2]

Protocol:

  • Reagents: TMPMgCl·LiCl (1.2 eq), Aryl Iodide,

    
     / S-Phos.
    
  • Solvent: Dry THF,

    
    .[2]
    
  • Procedure:

    • Cool a solution of 2-Methoxythiophene-3-carbonitrile in THF to

      
      .
      
    • Add TMPMgCl[2]·LiCl dropwise.[1][2] Stir for 30 min at

      
      .
      
    • Add a solution of

      
       (1.3 eq) to transmetalate to the organozinc species (stabilizes the intermediate). Warm to 
      
      
      
      .
    • Add the Aryl Iodide and Pd-catalyst.[1][2] Heat to

      
       for 2 hours (Negishi Coupling).
      
  • Outcome: 5-Aryl-2-methoxythiophene-3-carbonitrile.

References

  • Synthesis and Reactions of 2-Methoxythiophene Derivatives

    • Journal of the American Chemical Society, "Preparation and Reactions of 2-Methoxythiophene".[1][2]

    • [Link][1]

  • Thienopyrimidine Synthesis via Aminothiophenes

    • MDPI Pharmaceuticals, "Thienopyrimidine: A Review of Synthesis and Biological Activities".[2]

    • [Link][1]

  • Nucleophilic Substitution in 2-Methoxy-3-nitrothiophenes (Mechanistic Analog)

    • Journal of Computational Chemistry, "Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes".[2]

    • [Link][1]

  • Knochel-Hauser Base Lithiation of Functionalized Heterocycles

    • Chemical Reviews, "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents".[2]

    • [Link][1]

Sources

Method

Application Note: 2-Methoxythiophene-3-carbonitrile as a High-Value Scaffold in Materials Science

The following Application Note and Protocol Guide details the utility of 2-Methoxythiophene-3-carbonitrile (CAS: 2166632-31-9) as a strategic scaffold in materials science, specifically for the synthesis of bioactive het...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the utility of 2-Methoxythiophene-3-carbonitrile (CAS: 2166632-31-9) as a strategic scaffold in materials science, specifically for the synthesis of bioactive heterocycles and optoelectronic organic materials.

Executive Summary

2-Methoxythiophene-3-carbonitrile represents a specialized class of "push-pull" thiophene building blocks. Its unique substitution pattern—featuring an electron-donating methoxy group at position 2 and an electron-withdrawing cyano group at position 3—creates a polarized electronic structure ideal for two primary applications:

  • Medicinal Materials (Drug Discovery): It serves as a highly reactive precursor for thieno[2,3-d]pyrimidines , a privileged scaffold in kinase inhibitors and GPCR antagonists. The methoxy group functions as a versatile leaving group in Nucleophilic Aromatic Substitution (

    
    ) reactions, allowing for the rapid installation of diverse amine libraries.
    
  • Optoelectronic Materials: The molecule acts as a core unit for conjugated polymers and azo dyes . The 3-cyano group lowers the LUMO energy level, enhancing air stability in n-type organic semiconductors, while the 5-position remains open for polymerization or coupling.

Chemical Profile & Reactivity Logic

PropertySpecification
IUPAC Name 2-Methoxythiophene-3-carbonitrile
CAS Number 2166632-31-9
Molecular Formula

Molecular Weight 139.18 g/mol
Core Reactivity

Electrophile
(at C2), C-H Nucleophile (at C5)
Solubility Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water
Mechanistic Insight: The "Activated Thiophene"

Unlike simple thiophenes, the 2-methoxy-3-cyano arrangement activates the C2 position for nucleophilic attack. The cyano group at C3 exerts a strong inductive ($ -I


 -M $) effect, making C2 electron-deficient. Consequently, the methoxy group behaves as a pseudo-halogen, readily displaced by primary and secondary amines or hydrazine. This reactivity is the cornerstone of its application in library synthesis.

Application Workflow: Synthesis of Thieno[2,3-d]pyrimidines

This protocol describes the conversion of 2-methoxythiophene-3-carbonitrile into a bioactive thienopyrimidine scaffold. This is the primary workflow for drug development professionals targeting kinase activity.

Experimental Logic[1][4]
  • Step 1 (

    
    ):  Displacement of the methoxy group with hydrazine. Hydrazine is selected because it acts as a binucleophile, installing the nitrogen required for the pyrimidine ring while providing a handle for cyclization.
    
  • Step 2 (Cyclization): Condensation with a one-carbon donor (e.g., triethyl orthoformate or formamide) to close the pyrimidine ring.

Protocol A: Synthesis of 3-Amino-4-imino-3,4-dihydrothieno[2,3-d]pyrimidine
Reagents & Equipment[1]
  • Precursor: 2-Methoxythiophene-3-carbonitrile (1.0 eq)

  • Nucleophile: Hydrazine hydrate (64% or 98%, 2.5 eq)

  • Solvent: Ethanol (Absolute) or Isopropanol

  • Catalyst: None required (autocatalytic) or mild acid (Acetic acid)

  • Equipment: Reflux condenser, magnetic stirrer, inert atmosphere (

    
    ).
    
Step-by-Step Methodology
  • Preparation: Dissolve 2-methoxythiophene-3-carbonitrile (10 mmol) in Ethanol (20 mL) in a round-bottom flask.

  • Addition: Add hydrazine hydrate (25 mmol) dropwise at room temperature. Note: The reaction is slightly exothermic.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane). The starting material (
    
    
    
    ) should disappear, and a lower
    
    
    amine product will appear.
    • Checkpoint: If conversion is slow, add a catalytic amount of acetic acid (0.1 eq) to activate the nitrile/methoxy center.

  • Isolation: Cool to

    
    . The intermediate 2-hydrazinothiophene-3-carbonitrile  often precipitates. Filter and wash with cold ethanol.
    
    • Alternative: If no precipitate forms, concentrate in vacuo and use the crude directly for cyclization (common for unstable hydrazines).

  • Cyclization: Resuspend the crude 2-hydrazino intermediate in Triethyl Orthoformate (10 mL/g). Reflux for 3 hours.

  • Purification: Cool to room temperature. The product, thieno[2,3-d]pyrimidine , will crystallize.[1][2] Filter, wash with hexane, and dry under vacuum.

Data Validation
Analytical MethodExpected ResultInterpretation

NMR
Disappearance of -OCH

singlet (

ppm).
Confirms substitution of the methoxy group.
IR Spectroscopy Shift/Loss of -CN stretch (

).
Confirms participation of nitrile in cyclization.
MS (ESI) [M+H]

consistent with cyclized product.
Verifies molecular mass.

Application Workflow: Optoelectronic Materials (Push-Pull Systems)

For materials scientists, this molecule is a precursor to low-bandgap conjugated polymers or NLO chromophores . The goal is to extend conjugation at the C5 position while maintaining the electron-withdrawing nitrile at C3.

Protocol B: C5-Functionalization via Direct Arylation

This method avoids toxic organotin reagents (Stille coupling) by utilizing C-H activation.

Reagents
  • Substrate: 2-Methoxythiophene-3-carbonitrile

  • Coupling Partner: Aryl bromide (e.g., 4-Bromotoluene or brominated fluorene)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: P(t-Bu)

    
     H-BF
    
    
    
    (10 mol%)
  • Base: K

    
    CO
    
    
    
    (2.0 eq)
  • Solvent: Pivalic acid / Toluene (1:3 mixture)

Methodology
  • Setup: In a glovebox or under Argon, combine the substrate, aryl bromide, catalyst, ligand, and base in a pressure vial.

  • Solvent: Add the degassed Toluene/Pivalic acid mixture. Pivalic acid acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage at the 5-position.

  • Reaction: Seal and heat to

    
     for 16 hours.
    
  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
     (to remove acid), dry over MgSO
    
    
    
    , and concentrate.
  • Purification: Silica gel column chromatography.

Visualizing the Chemistry

The following diagram illustrates the divergent synthetic pathways from the core scaffold.

G cluster_0 Pathway A: Medicinal Chemistry cluster_1 Pathway B: Materials Science Start 2-Methoxythiophene- 3-carbonitrile (Core Scaffold) Int1 Intermediate: 2-Hydrazinothiophene- 3-carbonitrile Start->Int1 SNAr (Hydrazine, EtOH, Reflux) Prod2 5-Aryl-2-methoxy- thiophene-3-carbonitrile (OLED/OPV Material) Start->Prod2 C-H Activation (Ar-Br, Pd cat., PivOH) Prod1 Thieno[2,3-d]pyrimidine (Bioactive Kinase Inhibitor) Int1->Prod1 Cyclization (HC(OEt)3, Reflux)

Figure 1: Divergent synthetic pathways for 2-Methoxythiophene-3-carbonitrile transforming into bioactive heterocycles (green) or optoelectronic materials (red).

References

  • Nucleophilic Substitution Mechanism

    • Title: Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine.[3]

    • Source: Journal of Comput
    • URL:[Link]

  • Thienopyrimidine Synthesis

    • Title: Thienopyrimidine: Synthesis from Thiophene Derivatives.[4][5][6]

    • Source: Encyclopedia MDPI.[4]

    • URL:[Link]

  • General Reactivity of 3-Cyanothiophenes

    • Title: Synthesis of Some Thienopyrimidine Derivatives.[1][4][5][6]

    • Source: Molbank (MDPI).
    • URL:[Link][7]

  • C-H Activation Protocols

    • Title: 2-(Methoxycarbonyl)
    • Source: N
    • URL:[Link]

Sources

Application

Application Note: Targeting Multidrug Resistance – Design, Synthesis, and Evaluation of Antimicrobial Thiophene Derivatives

Executive Summary The thiophene ring system acts as a bioisostere for benzene and furan, offering unique electronic properties that enhance ligand-target binding affinities. In the context of antimicrobial resistance (AM...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiophene ring system acts as a bioisostere for benzene and furan, offering unique electronic properties that enhance ligand-target binding affinities. In the context of antimicrobial resistance (AMR), thiophene derivatives have emerged as potent inhibitors of bacterial DNA gyrase and FtsZ (filamenting temperature-sensitive mutant Z), distinct from the binding sites of fluoroquinolones.[1] This guide provides a comprehensive technical framework for the rational design, chemical synthesis, and biological validation of thiophene-based antimicrobials, adhering to CLSI (Clinical and Laboratory Standards Institute) standards.[1]

Mechanism of Action (MoA)

Unlike traditional antibiotics that often target the active site of enzymes, specific thiophene derivatives function as allosteric inhibitors .[1]

Primary Target: DNA Gyrase

Research indicates that 2-aminothiophene derivatives can bind to a hydrophobic pocket located between the winged-helix domain and the topoisomerase-primase domain of the GyrB subunit. This is an allosteric site , remote from the DNA-binding region where fluoroquinolones act.[2]

  • Mechanism: The binding stabilizes the DNA-gyrase cleavage complex, preventing the religation of DNA strands.[1]

  • Consequence: Accumulation of double-strand breaks leads to replication arrest and cell death.

  • Advantage: Lack of cross-resistance with fluoroquinolones (e.g., ciprofloxacin) due to the distinct binding site.[1]

Secondary Target: FtsZ Polymerization

Certain trisubstituted thiophenes inhibit the GTPase activity of FtsZ, a tubulin-homologue essential for cell division (Z-ring formation).[1] This prevents bacterial septation, leading to filamentation and lysis.

MoA Visualization

MoA_Pathway Thiophene Thiophene Derivative (Ligand) Gyrase DNA Gyrase (GyrB Allosteric Pocket) Thiophene->Gyrase High Affinity Binding FtsZ FtsZ Protein (GTPase Domain) Thiophene->FtsZ Secondary Target Complex Stabilized Cleavage Complex Gyrase->Complex Prevents Religation Polymerization Inhibition of Z-Ring Assembly FtsZ->Polymerization Blocks GTP Hydrolysis Breaks dsDNA Breaks Accumulation Complex->Breaks Replication Fork Collapse Septation Septation Failure (Filamentation) Polymerization->Septation Cell Division Arrest Death Bacterial Cell Death (Bactericidal) Breaks->Death DNA Damage Response Septation->Death Lysis

Figure 1: Dual-mechanism pathway of thiophene derivatives targeting DNA Gyrase (primary) and FtsZ (secondary).[1]

Structure-Activity Relationship (SAR)

Rational design focuses on the 2, 3, and 5 positions of the thiophene ring.[1] The Gewald reaction allows for the facile introduction of diverse substituents at these positions.[1]

Table 1: SAR Optimization Matrix
PositionSubstituent TypeEffect on ActivityMechanistic Insight
C-2 Amino group (-NH2)Essential H-bond donor for the GyrB allosteric pocket.
C-2 Amide/Schiff BaseEnhanced Derivatization (e.g., with benzoyl chloride) increases lipophilicity and membrane permeability.
C-3 Ester/Cyano (-COOEt, -CN)Variable Electron-withdrawing groups stabilize the ring; Esters often show better Gram-negative activity.[1]
C-4/5 Lipophilic tail (Phenyl/Alkyl)Critical Hydrophobic interaction with the target pocket; Halogenation (Cl, Br) of the phenyl ring increases potency.[1]

Experimental Protocols

Protocol A: Gewald Synthesis of 2-Aminothiophenes

This reaction is the industry standard for generating the thiophene scaffold.[1] Reagents: Ketone/Aldehyde, Activated Nitrile (e.g., ethyl cyanoacetate), Elemental Sulfur (


), Morpholine (catalyst).[1]
  • Preparation: In a round-bottom flask, mix 10 mmol of ketone and 10 mmol of ethyl cyanoacetate in 20 mL of ethanol.

  • Activation: Add 10 mmol of elemental sulfur.

  • Catalysis: Dropwise add 10 mmol of morpholine. Caution: Exothermic reaction.

  • Reflux: Heat at 60°C for 3-5 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

  • Isolation: Pour mixture into crushed ice. The precipitate is the 2-aminothiophene intermediate.

  • Purification: Recrystallize from ethanol.

Protocol B: CLSI-Compliant MIC Determination (Broth Microdilution)

To ensure data validity and reproducibility, this protocol strictly follows CLSI M07 guidelines.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • 96-well polypropylene microplates (round bottom).[1]

  • Standard strains: S. aureus ATCC 29213, E. coli ATCC 25922.[3]

Workflow:

  • Stock Preparation: Dissolve thiophene derivative in 100% DMSO to 10 mg/mL.

    • Note: Thiophenes can be hydrophobic.[1][4] Ensure complete solubility.

  • Dilution: Dilute stock 1:100 in CAMHB to get a starting concentration of 100 µg/mL (1% DMSO final).

    • Validation: DMSO >1% is toxic to some bacteria; run a solvent control.[1]

  • Plate Setup: Add 50 µL of CAMHB to columns 2-12. Add 100 µL of compound solution to column 1. Perform 2-fold serial dilutions from column 1 to 10.

  • Inoculum: Prepare a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB.[1] Add 50 µL to all wells. Final inoculum: 
    
    
    
    CFU/mL.[1][5]
  • Incubation: 35 ± 2°C for 16-20 hours (ambient air).

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).[1][5]

Experimental Workflow Diagram

Workflow Start Start: Precursors (Ketone + Nitrile) Gewald Gewald Synthesis (S8, Morpholine) Start->Gewald Purify Purification (Recrystallization) Gewald->Purify Library Derivative Library (C2-Amide/Schiff Base) Purify->Library Screen Primary Screen (MIC - CLSI M07) Library->Screen Screen->Library Inactive (Refine SAR) Hit Hit Identification (MIC < 10 µg/mL) Screen->Hit Active Lead Lead Optimization (ADME/Tox) Hit->Lead

Figure 2: Integrated workflow from chemical synthesis to biological hit identification.

Data Analysis & Interpretation

  • Selectivity Index (SI): Calculated as

    
    .[1] An SI > 10 indicates a viable drug candidate (high potency against bacteria, low toxicity to mammalian cells).[1]
    
  • Time-Kill Kinetics: A reduction of

    
     CFU/mL (99.9%) relative to the initial inoculum indicates bactericidal  activity.[1] Less than this indicates bacteriostatic  activity.[1]
    

References

  • Chan, P. F., et al. (2017).[1][6] "Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase."[4][6] Proceedings of the National Academy of Sciences. [1]

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1] "M100: Performance Standards for Antimicrobial Susceptibility Testing."[7] CLSI.[1][5][8]

  • Mabkhot, Y. N., et al. (2016).[1] "Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents." Molecules. [1]

  • Ghodasara, H. B., et al. (2014).[1][9] "Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives." Letters in Drug Design & Discovery.

  • Sun, N., et al. (2019).[1] "Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative." RSC Advances.

Sources

Method

Application Note: Evaluation of Cytotoxic Activity of Thiophene-Based Compounds in Cancer Cell Lines

Executive Summary Thiophene derivatives represent a cornerstone in modern medicinal chemistry, serving as versatile bioisosteres for phenyl rings. Their inclusion in drug scaffolds often improves pharmacokinetic profiles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene derivatives represent a cornerstone in modern medicinal chemistry, serving as versatile bioisosteres for phenyl rings. Their inclusion in drug scaffolds often improves pharmacokinetic profiles due to the lipophilicity and electronic properties of the sulfur atom. This guide provides a rigorous framework for evaluating the cytotoxic potential of thiophene-based small molecules.[1][2][3][4] It moves beyond generic screening to address specific challenges associated with these compounds, such as solubility limits and specific modes of action (e.g., kinase inhibition, tubulin binding).

Chemical Rationale & Target Landscape

Why Thiophenes?

The thiophene ring is electron-rich, allowing it to participate in


 stacking interactions with protein targets (e.g., the ATP-binding pocket of kinases).
  • Bioisosterism: Thiophene is a classic bioisostere for benzene but with a different bond angle (

    
     vs 
    
    
    
    ) and higher lipophilicity, often enhancing cell membrane permeability.
  • Privileged Scaffolds: The thieno[2,3-d]pyrimidine system is a proven pharmacophore, structurally analogous to quinazoline (found in drugs like Gefitinib), making it a potent inhibitor of EGFR, VEGFR-2, and PI3K pathways.

Mechanistic Pathway Visualization

The following diagram illustrates the validated pathways by which thiophene derivatives induce cytotoxicity.

ThiopheneMechanism Compound Thiophene Derivative (e.g., Thieno[2,3-d]pyrimidine) Target1 Kinase Inhibition (EGFR / VEGFR-2) Compound->Target1 High Affinity Target2 Tubulin Polymerization Compound->Target2 Intercalation Effect1 Block ATP Binding Target1->Effect1 Effect2 Mitotic Arrest (G2/M Phase) Target2->Effect2 Pathway Mitochondrial Dysfunction (Bax/Bcl-2) Effect1->Pathway Signal Cascade Effect2->Pathway Outcome Apoptosis (Cell Death) Pathway->Outcome Caspase 3/7 Activation

Figure 1: Validated mechanisms of action for thiophene-based antineoplastics, leading to apoptotic cell death.

Experimental Workflow: The Screening Funnel

To ensure data integrity, a "Funnel Approach" is required. Do not proceed to mechanistic assays until IC50 values are validated (


).

ScreeningFunnel Step1 1. Solubility Check (DMSO Tolerance Test) Step2 2. Primary Screen (MTT) Single Dose (10 µM) Step1->Step2 Soluble? Step3 3. Dose-Response (IC50) 7-Point Dilution Step2->Step3 >50% Inhibition? Step4 4. Selectivity Index (SI) Cancer vs. Normal Cells Step3->Step4 IC50 < 10µM? Step5 5. Mechanistic Validation (Annexin V / Flow Cytometry) Step4->Step5 SI > 2.0?

Figure 2: The "Go/No-Go" decision tree for evaluating novel thiophene compounds.

Detailed Protocols

Protocol A: High-Throughput Cytotoxicity (MTT Assay)

Rationale: The MTT assay relies on mitochondrial succinate dehydrogenase to convert yellow tetrazolium to purple formazan.[5] Critical Note for Thiophenes: Many thiophene derivatives are highly lipophilic. Precipitation in aqueous media is the #1 cause of false negatives.

Materials:

  • Cell Lines: MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colorectal).

  • Reagents: MTT (5 mg/mL in PBS), DMSO (Solubilizer).

  • Control: Doxorubicin (Positive), 0.1% DMSO (Vehicle).

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     to 
    
    
    
    cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2 to allow attachment.
  • Compound Preparation (The "Thiophene" Modification):

    • Dissolve stock thiophene compound in 100% DMSO to 10 mM.

    • Validation Step: Inspect for turbidity. If turbid, sonicate for 5 mins.

    • Prepare serial dilutions in culture medium. Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

  • Treatment: Add 100 µL of diluted compound to wells (Triplicate). Incubate for 48h or 72h.

  • MTT Addition: Add 20 µL MTT stock (5 mg/mL) to each well. Incubate for 3-4 hours.

    • Visual Check: Look for purple crystals forming intracellularly.[6]

  • Solubilization: Aspirate media carefully (thiophene-treated cells may detach easily). Add 150 µL DMSO. Shake on orbital shaker for 15 mins.

  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Protocol B: Mechanistic Validation (Annexin V/PI Apoptosis)

Rationale: Thiophenes often induce apoptosis rather than necrosis. This assay distinguishes between the two.

  • Treatment: Treat

    
     cells in 6-well plates with the compound at IC50 concentration for 24h.
    
  • Harvesting: Trypsinize cells (keep supernatant as it contains floating dead cells).

  • Staining: Wash with cold PBS. Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

  • Incubation: 15 mins at Room Temp in the dark.

  • Analysis: Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, >575 nm for PI).

    • Q3 (Annexin+/PI-): Early Apoptosis (Target mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis.

Data Analysis & Interpretation

Quantitative Summary (Example Data)

The following table illustrates typical potency ranges for active thiophene scaffolds compared to standard care.

Cell LineCompound ClassIC50 (µM)Reference Drug (Doxorubicin)Selectivity Index (SI)
MCF-7 Thieno[2,3-d]pyrimidine2.80 ± 0.161.20 ± 0.10> 10 (vs. Fibroblasts)
HepG2 Thiophene-chalcone4.10 ± 0.450.95 ± 0.054.5
HCT-116 2-amino-thiophene12.5 ± 1.20.80 ± 0.081.2 (Toxic)

Formulas:

  • % Viability:

    
    
    
  • Selectivity Index (SI):

    
    . Target SI > 3.0.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in wells Compound hydrophobicity (Common with Thiophenes)Predilute in DMSO before adding to media. Use a heated sonication bath for stock prep.
High Background (MTT) Thiophene reduction of MTTIncubate compound + MTT without cells. If purple, the compound is chemically reducing MTT. Switch to Resazurin (Alamar Blue) assay.
Inconsistent IC50 Evaporation of edge wellsDo not use outer wells of 96-well plate; fill with PBS.

References

  • Review of Thiophene Anticancer Activity: Kuldeep, et al.[7] "A Review on Anticancer Activities of Thiophene and Its Analogs."[1][2][3][4][8] PubMed / Mini-Reviews in Medicinal Chemistry.

  • Thieno[2,3-d]pyrimidine Mechanism: Eissa, I.H., et al.[9] "Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents."[9] Bioorganic Chemistry.

  • Standard MTT Protocol: ATCC Technical Guide. "MTT Cell Proliferation Assay Protocol."[5][6][10]

  • Cytotoxicity of Thiophenes in HepG2/MCF-7: Ghorab, M.M., et al.[9][11] "Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives."[9][12][13][14] Biomedical Research.

  • Flow Cytometry Analysis of Thiophenes: MDPI Molecules. "Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells."[7]

Sources

Application

2-Methoxythiophene-3-carbonitrile in the synthesis of kinase inhibitors

Application Note: Strategic Utilization of 2-Methoxythiophene-3-carbonitrile in the Synthesis of Thieno[2,3-d]pyrimidine Kinase Inhibitors Executive Summary The thieno[2,3-d]pyrimidine scaffold is a privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Methoxythiophene-3-carbonitrile in the Synthesis of Thieno[2,3-d]pyrimidine Kinase Inhibitors

Executive Summary

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery, serving as a potent bioisostere to the quinazoline core found in blockbuster drugs like Gefitinib and Erlotinib. While traditional synthesis often begins with unstable 2-aminothiophenes, 2-methoxythiophene-3-carbonitrile offers a robust, oxidation-resistant alternative. This guide details the strategic use of 2-methoxythiophene-3-carbonitrile as an electrophilic building block for accessing Type I and Type II ATP-competitive kinase inhibitors targeting EGFR, PI3K, and VEGFR.

Scientific Rationale & Chemistry Strategy

The "Methoxy Advantage" in Scaffold Construction

In standard Gewald synthesis, 2-aminothiophene-3-carboxylates are prone to oxidative dimerization and hetero-Michael additions, leading to impurities that complicate GMP scale-up. 2-Methoxythiophene-3-carbonitrile (2-MTC) circumvents these issues through two distinct reactivity profiles:

  • Nucleophilic Aromatic Substitution (SNAr): The nitrile group at C3 activates the C2-methoxy position, making it an excellent leaving group for diverse amines (anilines, aliphatic amines). This allows for the "late-stage" introduction of the hinge-binding motif.

  • Cyclocondensation Precursor: The methoxy group can serve as a "masked" carbonyl equivalent or a leaving group during cyclization with amidines, providing direct access to thienopyrimidin-4-ones or 4-aminothienopyrimidines.

Mechanism of Action
  • Target: ATP-binding pocket of Tyrosine Kinases (e.g., EGFR, VEGFR2).

  • Binding Mode: The thieno[2,3-d]pyrimidine N1 and C2-H (or N3) mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR).

Chemical Pathways & Visualization

The following diagram illustrates the divergent synthetic pathways available from 2-methoxythiophene-3-carbonitrile.

KinaseSynthesis Start 2-Methoxythiophene- 3-carbonitrile Inter1 Intermediate A: 2-(Arylamino)thiophene- 3-carbonitrile Start->Inter1 Path A: S_NAr (Ar-NH2, Heat) Inter2 Intermediate B: Thieno[2,3-d]pyrimidin- 4(3H)-one Start->Inter2 Path B: Cyclization (Formamide/NH3) Final1 Target 1: 4-Amino-thieno[2,3-d]pyrimidine (Gefitinib Bioisostere) Inter1->Final1 Cyclization (Formamidine Acetate) Final2 Target 2: 4-Chloro-thieno[2,3-d]pyrimidine (Versatile Electrophile) Inter2->Final2 Chlorination (POCl3) Final2->Final1 S_NAr (Ar-NH2)

Caption: Divergent synthesis of kinase inhibitors. Path A (Red) installs the hinge-binder early via SNAr. Path B (Blue) builds the core first, allowing for late-stage diversification.

Detailed Experimental Protocols

Protocol A: Synthesis of the "Hinge Binder" Intermediate (SNAr)

Objective: Displacement of the 2-methoxy group with an aniline to create the kinase specificity element.

Reagents:

  • 2-Methoxythiophene-3-carbonitrile (1.0 equiv)

  • 3-Chloro-4-fluoroaniline (1.1 equiv) [Common EGFR pharmacophore]

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Procedure:

  • Setup: In a dry pressure vial equipped with a magnetic stir bar, dissolve 2-methoxythiophene-3-carbonitrile (1.39 g, 10 mmol) in anhydrous DMF (15 mL).

  • Addition: Add 3-chloro-4-fluoroaniline (1.60 g, 11 mmol) followed by Cs₂CO₃ (6.5 g, 20 mmol).

  • Reaction: Seal the vial and heat to 100°C for 12 hours.

    • Note: The reaction is driven by the electron-withdrawing nitrile group. If conversion is slow, increase temperature to 120°C.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL) with vigorous stirring. A precipitate should form.

  • Isolation: Filter the solid, wash with water (3 x 20 mL) and hexanes (2 x 10 mL).

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield 2-((3-chloro-4-fluorophenyl)amino)thiophene-3-carbonitrile .

    • Expected Yield: 75-85%

    • Validation: 1H NMR (DMSO-d6) should show the disappearance of the O-Me singlet (~4.0 ppm) and appearance of the NH singlet (~9.5 ppm).

Protocol B: Cyclization to the Thieno[2,3-d]pyrimidine Core

Objective: Converting the nitrile intermediate into the active kinase inhibitor scaffold.

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Formamidine Acetate (3.0 equiv)

  • Solvent: 2-Methoxyethanol or Diglyme

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 2-((3-chloro-4-fluorophenyl)amino)thiophene-3-carbonitrile (2.5 g, 10 mmol) and formamidine acetate (3.1 g, 30 mmol).

  • Solvent: Add 2-methoxyethanol (25 mL).

  • Reaction: Reflux (approx. 125°C) under nitrogen for 6–8 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The aniline nitrogen attacks the protonated amidine, followed by intramolecular attack on the nitrile, closing the pyrimidine ring.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates directly.

  • Precipitation: If no solid forms, reduce volume by 50% under vacuum and add diethyl ether (20 mL).

  • Purification: Filter the crude solid. Wash with water and cold methanol.

  • Final Product: N-(3-chloro-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine .

Data Summary & Troubleshooting

ParameterProtocol A (SNAr)Protocol B (Cyclization)
Key Reagent Cs₂CO₃ (Base)Formamidine Acetate
Temperature 100–120°C125°C (Reflux)
Critical Control Anhydrous conditions to prevent hydrolysis of nitrile to amide.Stoichiometry of formamidine (excess required).
Common Pitfall Incomplete displacement of OMe.Formation of uncyclized amidine intermediate.
Correction Switch solvent to NMP; increase temp.Increase reaction time; add catalytic acetic acid.

References

  • Synthesis of Thienopyrimidines: "Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents." European Journal of Medicinal Chemistry. Link

  • Reactivity of 2-Methoxythiophenes: "Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes." International Journal of Chemical Kinetics. Link

  • Kinase Inhibitor Design: "Design and Synthesis of New Thieno[2,3-d]pyrimidines as Tyrosine Kinase Inhibitors." NIH/PubMed Central. Link

  • SNAr Mechanisms: "Nucleophilic Substitution Reactions of 2-Methoxy-3-nitrothiophenes." Journal of Heterocyclic Chemistry. Link

  • Commercial Availability: "2-Methoxythiophene-3-carbonitrile Product Page." ChemScene. Link

Sources

Method

Application Note: HPLC Analysis of 2-Methoxythiophene-3-carbonitrile

Introduction & Scope 2-Methoxythiophene-3-carbonitrile is a critical heterocyclic intermediate used in the synthesis of various pharmaceuticals (e.g., kinase inhibitors, antipsychotics like olanzapine analogs) and agroch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2-Methoxythiophene-3-carbonitrile is a critical heterocyclic intermediate used in the synthesis of various pharmaceuticals (e.g., kinase inhibitors, antipsychotics like olanzapine analogs) and agrochemicals. Its structural integrity is defined by the electron-rich thiophene ring substituted with an electron-donating methoxy group and an electron-withdrawing nitrile group.

The Analytical Challenge

The analysis of this compound presents specific chromatographic challenges:

  • Structural Similarity of Impurities: The synthesis typically involves nucleophilic aromatic substitution of 2-halo-thiophene-3-carbonitriles. The starting material (halo-analog) and the product have similar hydrophobicity, requiring high-resolution separation.

  • Hydrolytic Instability: The methoxy group can hydrolyze under acidic/basic extremes to form 2-hydroxythiophene-3-carbonitrile (often existing as a thiolactone tautomer) or the nitrile can hydrolyze to 2-methoxythiophene-3-carboxylic acid.

  • Detection Sensitivity: While the thiophene ring is UV-active, the substituents alter the absorption maximum, necessitating a Diode Array Detector (DAD) for initial spectral characterization.

This guide provides a robust, self-validating HPLC protocol designed to separate the target analyte from its synthesis precursors and degradation products.

Physicochemical Profiling

Understanding the molecule is the first step in method design. The following properties dictate the chromatographic conditions.

PropertyValue (Est.)Chromatographic Implication
LogP ~1.8 – 2.1Moderately lipophilic. Retains well on C18; requires organic modifier (ACN/MeOH).
pKa N/A (Neutral)Target is non-ionizable in pH 2-8 range. However, impurities (e.g., carboxylic acid, pKa ~3.5) are pH-sensitive.[1]
UV Max 230–255 nmThiophene ring absorption. Monitor at 254 nm for robustness and 230 nm for sensitivity.
Solubility High in ACN, MeOHDiluent should match the initial mobile phase conditions to prevent peak distortion.

Method Development Strategy

Column Selection Logic
  • Primary Choice (C18): A standard C18 (Octadecyl) column provides the hydrophobic interaction necessary to separate the methyl-ether target from the more lipophilic bromo/chloro-precursor.

  • Secondary Choice (Phenyl-Hexyl): If the C18 fails to resolve the target from aromatic impurities, a Phenyl-Hexyl column is recommended. The pi-pi interactions with the thiophene ring offer alternative selectivity.

Mobile Phase & pH Control
  • Buffer Selection: Although the target is neutral, acidic pH (pH ~2.5) is strictly recommended.

    • Reasoning: The likely hydrolysis impurity, 2-methoxythiophene-3-carboxylic acid, will be protonated at pH 2.5 (pKa ~3.5), increasing its retention and preventing peak tailing/splitting that occurs near the pKa.

    • Modifier:0.1% Phosphoric Acid (for UV transparency) or 0.1% Formic Acid (for MS compatibility).

Optimized Experimental Protocol

Chromatographic Conditions
ParameterSetting
Instrument HPLC System with DAD/PDA (e.g., Agilent 1260/1290, Waters Alliance/Acquity)
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Column Temp 30°C (Controlled)
Mobile Phase A 0.1% H₃PO₄ in Water (Milli-Q grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Volume 5 - 10 µL
Detection Signal A: 254 nm (BW 4 nm, Ref 360 nm) Signal B: 230 nm (BW 4 nm, Ref 360 nm)
Gradient Profile

Design Rationale: A gradient is necessary to elute the polar acid impurity early and push the lipophilic halo-starting material off the column later.

Time (min)% Mobile Phase BEvent
0.010%Injection / Isocratic Hold (2 min)
15.090%Linear Gradient to elute lipophilic precursors
18.090%Wash Step
18.110%Return to Initial Conditions
23.010%Re-equilibration (Critical for reproducibility)
Sample Preparation[2]
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Water/Acetonitrile (90:10) .

    • Note: Matching the diluent to the initial gradient conditions (10% organic) prevents "solvent shock" which causes peak fronting.

Synthesis & Impurity Mapping

The following diagram illustrates the synthesis pathway and the origin of potential impurities, mapping them to their expected relative retention times (RRT).

SynthesisPath cluster_legend Chromatographic Order SM Starting Material (2-Bromo-3-thiophenecarbonitrile) Lipophilic (High RRT) Target Target Product (2-Methoxythiophene-3-carbonitrile) Target Peak (RRT = 1.0) SM->Target Nucleophilic Subst. Imp_Hydroxy Impurity B (Side Rxn) (2-Hydroxythiophene-3-carbonitrile) Very Polar (Low RRT) SM->Imp_Hydroxy Side Rxn Reagent NaOMe / MeOH Reagent->Target Imp_Acid Impurity A (Hydrolysis) (2-Methoxythiophene-3-carboxylic acid) Polar (Low RRT) Target->Imp_Acid Hydrolysis (-CN to -COOH) Order: Imp_Hydroxy < Imp_Acid < Target < SM Order: Imp_Hydroxy < Imp_Acid < Target < SM

Figure 1: Synthesis pathway and impurity origin. The chromatographic elution order is predicted based on polarity: Hydroxy < Acid < Methoxy (Target) < Bromo (Starting Material).

Method Validation (ICH Q2 Guidelines)

To ensure the method is reliable for regulatory submission, validate against these parameters:

Specificity
  • Requirement: Resolution (Rs) > 1.5 between the Target peak and the nearest impurity (likely the Acid impurity or Starting Material).

  • Verification: Inject a "Spiked Solution" containing the Target + 1% Starting Material + 1% Acid Impurity. Ensure baseline separation.

Linearity
  • Range: 50% to 150% of target concentration.

  • Acceptance: Correlation coefficient (R²) ≥ 0.999.

Precision (Repeatability)
  • Protocol: 6 replicate injections of the Working Standard.

  • Acceptance: RSD of Peak Area ≤ 2.0%; RSD of Retention Time ≤ 0.5%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure Mobile Phase A pH is ≤ 3.0. Use a high-quality end-capped column (e.g., Zorbax Eclipse Plus).
Split Peaks Sample solvent mismatch.Ensure sample diluent is weak (10-20% ACN in Water), not 100% ACN.
Retention Drift Insufficient equilibration.Extend the post-gradient equilibration time from 5 min to 8 min.
Ghost Peaks Contaminated aqueous mobile phase.Replace Mobile Phase A daily; filter through 0.22 µm membrane.

Analytical Workflow

Workflow cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing Weigh Weigh 10mg Sample Dissolve Dissolve in 100% ACN (Stock) Weigh->Dissolve Dilute Dilute 1:10 with 90:10 Water:ACN Dissolve->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter Inject Inject 10 µL Filter->Inject Gradient Run Gradient 10-90% B over 15 min Inject->Gradient Detect Detect @ 254 nm Gradient->Detect Integrate Integrate Peaks Detect->Integrate Calc Calculate % Area (Purity) Integrate->Calc Report Generate Report Calc->Report

Figure 2: Step-by-step analytical workflow from sample preparation to reporting.

References

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. [Link]

  • PubChem. "2-Methoxythiophene Compound Summary."[2][3] National Center for Biotechnology Information, Accessed 2026. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition, 1997. (Standard text for gradient logic).
  • Separation Science. "HPLC Method Development for Thiophene Derivatives." Application Notes, General Reference for Heterocycle Separation. [Link]

Sources

Application

Purification of 2-Methoxythiophene-3-carbonitrile by column chromatography

An Application Guide for the Preparative Purification of 2-Methoxythiophene-3-carbonitrile by Normal-Phase Column Chromatography Abstract This application note provides a comprehensive, field-proven protocol for the puri...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Preparative Purification of 2-Methoxythiophene-3-carbonitrile by Normal-Phase Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-Methoxythiophene-3-carbonitrile using normal-phase column chromatography. As a key heterocyclic building block in medicinal chemistry and materials science, obtaining this compound in high purity is critical for successful downstream applications.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles governing the separation. It details a systematic approach, beginning with method development via Thin-Layer Chromatography (TLC) to establish optimal separation conditions, followed by a detailed, step-by-step protocol for preparative-scale column chromatography. Safety protocols, troubleshooting, and post-purification analysis are also addressed to ensure a reliable, safe, and reproducible workflow for researchers, scientists, and drug development professionals.

Principles of Separation: A Chemist's Perspective

The successful purification of 2-Methoxythiophene-3-carbonitrile hinges on understanding its molecular properties and how they interact with the chromatographic environment.

1.1. Analyte Properties and Rationale for Normal-Phase Chromatography

2-Methoxythiophene-3-carbonitrile is a moderately polar organic molecule. Its polarity is derived from two key functional groups:

  • The Nitrile Group (-C≡N): This group is highly polar and electron-withdrawing.

  • The Methoxy Group (-OCH₃): The ether linkage introduces polarity due to the electronegativity of the oxygen atom.

  • The Thiophene Ring: An aromatic heterocyclic system that contributes to the overall electronic character.

Given these polar features, Normal-Phase Chromatography is the method of choice.[3][4] This technique utilizes a polar stationary phase and a non-polar mobile phase.[4] The principle of separation is based on differential adsorption; polar molecules in the crude mixture will adsorb more strongly to the polar stationary phase and thus elute later, while non-polar impurities will have weaker interactions and elute faster.[4][5]

1.2. The Stationary Phase: Silica Gel

Silica gel (SiO₂) is the most widely used stationary phase for normal-phase chromatography due to the presence of polar silanol groups (Si-OH) on its surface.[5] These silanol groups form hydrogen bonds and dipole-dipole interactions with polar analytes, leading to their retention. For preparative work, a silica gel with a particle size of 40-63 µm (230-400 mesh) provides an excellent balance between resolution and flow rate.

1.3. Potential Impurities

Impurities in the crude product can originate from unreacted starting materials, side-products, or isomers formed during synthesis.[6][7] For instance, incomplete reactions could leave behind more or less polar precursors, while side reactions might produce isomeric byproducts (e.g., 2-Methoxythiophene-4-carbonitrile) which can have very similar polarities, making separation challenging.[8] A well-optimized chromatographic method is essential to resolve the target compound from these closely-related impurities.

Method Development: Thin-Layer Chromatography (TLC)

Before committing a sample to a preparative column, it is imperative to develop an optimal mobile phase (eluent) system using Thin-Layer Chromatography (TLC). TLC is a rapid, low-cost analytical technique that serves as a small-scale model for the column separation.[9] The goal is to find a solvent system that provides good separation between the product and all impurities, with a target Retention Factor (Rf) of 0.25 - 0.35 for the desired compound.[10]

TLC Optimization Protocol
  • Plate Preparation: Use a pencil to gently draw a baseline (origin) approximately 1 cm from the bottom of a silica gel TLC plate.[11] Do not use ink, as it will chromatograph with the eluent.[10]

  • Sample Preparation: Prepare a dilute solution of your crude 2-Methoxythiophene-3-carbonitrile (approx. 1 mg in 0.5 mL of a volatile solvent like ethyl acetate or dichloromethane).[12]

  • Spotting: Use a microcapillary tube to apply a small spot of the sample solution onto the origin. Aim for a spot size of 1-2 mm in diameter.[10]

  • Developing Chamber Preparation: Pour a small amount (5-10 mL) of your chosen test eluent into a developing chamber or beaker. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures better and more reproducible chromatogram development. Cover the chamber.

  • Development: Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the eluent level.[11] Allow the solvent front to ascend the plate until it is about 1 cm from the top.[11]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil.[9] Visualize the separated spots. Since thiophene compounds are often UV-active, this is best done under a UV lamp (254 nm). Circle the visible spots with a pencil.[9]

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[12]

Eluent System Selection

A typical starting point for a moderately polar compound like 2-Methoxythiophene-3-carbonitrile is a mixture of a non-polar alkane and a more polar solvent.

Trial No.Non-Polar SolventPolar SolventRatio (v/v)Observation & Action
1HexaneEthyl Acetate90:10If all spots remain at the origin (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of ethyl acetate.[11]
2HexaneEthyl Acetate70:30If the product spot has an Rf ≈ 0.3 and is well-separated from impurity spots, this is a good candidate system.
3HexaneEthyl Acetate50:50If all spots are near the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the proportion of ethyl acetate.[10]
4HexaneDichloromethane80:20Dichloromethane offers different selectivity than ethyl acetate and can sometimes improve the separation of closely-eluting spots.

Note: The ideal system will show the product spot clearly resolved from all other spots.

Preparative Column Chromatography Protocol

This protocol assumes a standard glass chromatography column and is designed for purifying gram-scale quantities of material.

Materials and Reagents
  • Crude 2-Methoxythiophene-3-carbonitrile

  • Silica Gel (40-63 µm particle size)

  • Optimized Eluent System (e.g., Hexane/Ethyl Acetate)

  • Sand (acid-washed)

  • Glass chromatography column with stopcock

  • Collection vessels (test tubes or flasks)

  • TLC plates and developing chamber

  • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation Crude Crude Sample TLC_Opt TLC Optimization Crude->TLC_Opt Develop Method Pack_Col Pack Chromatography Column TLC_Opt->Pack_Col Select Eluent Load_Sample Load Sample Pack_Col->Load_Sample Elute Elute with Mobile Phase Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC_Frac Analyze Fractions by TLC Collect->TLC_Frac Combine Combine Pure Fractions TLC_Frac->Combine Identify Purity Evap Solvent Evaporation Combine->Evap Pure_Prod Pure Product Evap->Pure_Prod

Caption: Workflow for purification of 2-Methoxythiophene-3-carbonitrile.

Step-by-Step Procedure
  • Column Preparation (Slurry Packing):

    • Securely clamp the column in a vertical position in a fume hood. Ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~0.5 cm) of sand.

    • In a separate beaker, prepare a slurry by mixing the required amount of silica gel with the initial, least polar eluent (e.g., 95:5 Hexane/Ethyl Acetate). The consistency should be like a milkshake, not a paste.

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to ensure even packing and remove air bubbles.

    • Continuously add slurry until the desired column height is reached (typically 15-20 cm for 1-2 g of crude material). Crucially, never let the top of the silica bed run dry. [8]

    • Once packed, add a final protective layer (~1 cm) of sand on top of the silica bed. Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude product in the minimum amount of a suitable solvent (dichloromethane is often a good choice, or the eluent itself).[8]

    • Using a pipette, carefully and slowly add the concentrated sample solution to the top of the column, allowing it to absorb evenly onto the sand layer.

    • Rinse the sample flask with a tiny amount of solvent and add this to the column to ensure complete transfer.

    • Drain the solvent until the sample is fully absorbed into the sand/top of the silica.

  • Elution and Fraction Collection:

    • Carefully fill the top of the column with the mobile phase determined from your TLC analysis.

    • Open the stopcock to begin elution, collecting the solvent that passes through the column into numbered test tubes or flasks. Maintain a steady drip rate.

    • If separation is difficult, a gradient elution can be used. This involves starting with a low polarity eluent (e.g., 95:5 Hexane/EtOAc) and gradually increasing the polarity (e.g., to 90:10, then 85:15) over the course of the separation. This can sharpen peaks and improve resolution.[13]

  • Monitoring the Separation:

    • Periodically, analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution of compounds.

    • The non-polar impurities will elute first, followed by the desired product, and finally, the most polar impurities.

    • Once you have identified all the fractions containing only the pure product (single spot on TLC with the correct Rf), group them together.[8]

  • Product Isolation:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator under reduced pressure to yield the purified 2-Methoxythiophene-3-carbonitrile.

Post-Purification Analysis

After evaporation, confirm the purity of the final product. Run a final TLC with a spot of the starting crude material next to a spot of the purified product. The purified lane should show only a single spot corresponding to the product. For rigorous characterization, techniques such as NMR, GC-MS, or HPLC can be employed to confirm identity and assess purity with higher precision.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps of this procedure must be performed in a well-ventilated chemical fume hood.[14]

  • Chemical Hazards:

    • Thiophene Derivatives: Many thiophene compounds are classified as harmful if swallowed and can cause skin and eye irritation.[14][15][16] Avoid inhalation and direct contact.

    • Solvents: Hexane, ethyl acetate, and dichloromethane are flammable and/or volatile organic compounds. Keep away from ignition sources.[17]

  • Handling: Handle silica gel carefully as fine dust can be a respiratory irritant. The "slurry" packing method helps minimize airborne dust.

Troubleshooting

ProblemPossible CauseSolution
Poor Separation Eluent polarity is incorrect. Column was packed unevenly.Re-optimize eluent with TLC. Repack the column carefully, avoiding air bubbles.
Streaking on TLC/Column Sample is too concentrated or acidic/basic.Dilute the sample for TLC spotting.[12] For the column, try adsorbing the crude material onto a small amount of silica and dry-loading it. If the compound is acidic/basic, adding a small amount (0.1-1%) of triethylamine or acetic acid to the eluent can improve peak shape.[10]
Cracked Silica Bed The column ran dry.This is often unrecoverable. The column must be repacked. Always keep the silica bed covered with solvent.
No Compound Eluting The eluent is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).

References

Click to expand
  • Purity Portal. Column Chromatography - What are Different Types and How to Select Right Method. [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]

  • Phenomenex. Column Chromatography: Principles, Procedure, and Applications. [Link]

  • Waters Blog. Infographic: What's the Best Column for Polar Compound Retention?. [Link]

  • SIELC Technologies. Separation of Thiophene on Newcrom R1 HPLC column. [Link]

  • Senieer. Where Do Impurities In Pharmaceutical Analysis Come From?. [Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Santai Technologies. The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. [Link]

  • Waters Corporation. Mobile Phase Selectivity. [Link]

  • University of Cambridge. Thin layer chromatography (TLC). [Link]

  • University of Colorado Boulder. Thin Layer Chromatography (TLC). [Link]

  • MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. [Link]

  • Al-Mustaqbal University College. Chromatographic Methods of Analysis. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • PubChem. 2-Methoxythiophene-3-carboxylic acid. [Link]

  • Journal of Pharmacognosy and Phytochemistry. Column Chromatography and its Methods in Separation for Constituents. [Link]

  • Agilent Technologies. Purification Workflow from Different Perspectives Part 2 High-Throughput Purification. [Link]

  • Agilent Technologies. A Tale of Two Samples: Understanding the Purification Workflow from Different Perspectives Part 2: High-throughput purification. [Link]

  • YMC America. Enabling high purities and yields in therapeutic peptide purification using multicolumn countercurrent solvent gradient pur. [Link]

  • Helda - Helsinki.fi. Linkage of starting materials and an intermediate synthesis product of a carbamate chemical warfar. [Link]

  • Asian Journal of Chemistry. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • ResearchGate. 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. [Link]

  • MDPI. 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. [Link]

Sources

Method

Application Note: Advanced Recrystallization Protocols for Thiophene Carbonitriles

This Application Note and Protocol is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of purifying thiophene carbonitriles , particularly those synthesized vi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of purifying thiophene carbonitriles , particularly those synthesized via the Gewald reaction (e.g., 2-aminothiophene-3-carbonitriles) and the highly polymorphic 2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY) .

Introduction & Scope

Thiophene carbonitriles are critical pharmacophores in drug discovery, serving as bioisosteres for phenyl rings and precursors for fused heterocycles (e.g., thienopyrimidines). While simple 2-thiophenecarbonitrile (CAS 1003-31-2) is a liquid at room temperature (bp 192°C) and is purified via vacuum distillation , the vast majority of medicinal derivatives—such as 2-amino-3-thiophenecarbonitriles —are solids requiring rigorous crystallization.

The Purification Challenge

The primary challenge in purifying these derivatives, particularly those from the Gewald reaction , is the persistence of elemental sulfur (


)  and polymeric tars . Sulfur has deceptive solubility: it is sparingly soluble in cold ethanol but soluble enough in hot organic solvents to co-crystallize with the product, leading to false melting points and failed biological assays.

This guide provides a Two-Stage Purification Strategy :

  • Chemical Wash (Pre-treatment): Removal of elemental sulfur using sodium sulfite.

  • Recrystallization: Solvent-controlled crystallization to target specific polymorphs and high purity.

Pre-Formulation: The Sulfur Removal Step (Critical)

Do not skip this step for Gewald reaction products. Elemental sulfur (


) is a common impurity in thiophene synthesis. Standard recrystallization often fails to remove it because 

solubility in ethanol (0.066% at 25°C) increases significantly at boiling points, causing it to precipitate alongside the product upon cooling.

The "Sulfite Wash" Mechanism:



Boiling the crude material with aqueous sodium sulfite converts lipophilic sulfur into water-soluble sodium thiosulfate, which is easily washed away.

Detailed Protocols

Protocol A: Chemical De-Sulfurization (Pre-Recrystallization)

Objective: Remove bulk elemental sulfur to prevent co-crystallization.

Materials:

  • Crude Thiophene Carbonitrile (solid)

  • Sodium Sulfite (

    
    )
    
  • Ethanol (95%)

  • Deionized Water

Step-by-Step:

  • Slurry Formation: In a round-bottom flask, suspend the crude solid in a mixture of Ethanol:Water (1:2 ratio) . Use enough solvent to create a stirrable slurry but not enough to dissolve the product completely at room temperature.

  • Reagent Addition: Add 0.5 - 1.0 equivalents of solid Sodium Sulfite (

    
    ) relative to the estimated sulfur impurity (or 10-20 wt% of the crude mass if unknown).
    
  • Reflux: Heat the mixture to reflux (approx. 80-90°C) for 30–60 minutes . The mixture may turn clear or remain a slurry depending on product solubility.

    • Mechanism Check: The solution should turn slightly yellow/clear as thiosulfate forms.

  • Cool & Filter: Cool the mixture to Room Temperature (RT).

    • If product is solid: Filter the solid.[1][2] Wash generously with water (to remove

      
      ) and then cold ethanol .
      
    • If product is oiled out: Extract with Ethyl Acetate, wash organic layer with water, dry over

      
      , and evaporate.
      
Protocol B: Standard Recrystallization (Ethanol/Water System)

Target: General 2-aminothiophene-3-carbonitriles. Solvent System: Ethanol (Good solvent) / Water (Anti-solvent).

Step-by-Step:

  • Dissolution: Place the de-sulfurized solid in an Erlenmeyer flask. Add hot Ethanol (70-75°C) dropwise with swirling.

    • Expert Tip: If the solution is dark/black, add Activated Charcoal (1-2% w/w), boil for 5 mins, and filter hot through a Celite pad.

  • Saturation: Add solvent until the solid just dissolves. Add an extra 5-10% volume of hot ethanol to prevent premature crystallization during filtration.

  • Hot Filtration (Optional but Recommended): Filter through a pre-warmed funnel to remove dust or inorganic salts.

  • Nucleation: Allow the filtrate to cool slowly to RT.

    • Anti-Solvent Addition: If no crystals form at RT, add warm Water dropwise until a faint turbidity persists. Re-heat slightly to clear, then cool again.

  • Crystallization: Let stand at RT for 2 hours, then move to

    
     (fridge) for 12 hours.
    
  • Isolation: Filter crystals using vacuum filtration.

  • Washing: Wash with Cold Ethanol (

    
    ) .
    
    • Why? Removes surface mother liquor containing soluble impurities.

  • Drying: Dry in a vacuum oven at

    
     for 24 hours.
    
Protocol C: Polymorph Screening (The "ROY" Protocol)

Target: 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY).[3] Context: This molecule is famous for having at least 10 polymorphs (Red, Orange, Yellow). The color indicates the crystal packing and conformational energy.

Target PolymorphSolvent SystemCrystallization MethodColor
Yellow (Y) EthanolSlow evaporation at RTYellow Prisms
Red (R) Toluene or THFFast cooling from boilingRed Needles
Orange (O) MethanolSeeding with Y-formOrange Plates

Procedure for Pure "Yellow" Form (Most Stable):

  • Dissolve 1.0 g of ROY in 20 mL Absolute Ethanol at reflux.

  • Filter hot into a clean vial.

  • Cap loosely (allow slow evaporation).

  • Leave undisturbed at RT for 3-5 days.

    • Validation: Crystals should be yellow prisms. If red needles appear, the cooling was too fast or the solvent evaporated too quickly.

Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
Oiling Out Product mp is near solvent bp; Impurities lowering mp.1. Use a lower boiling solvent (e.g., Methanol instead of Ethanol).2. Scratch glass to induce nucleation.3. Seed with pure crystal.
Persistent Sulfur Smell Incomplete sulfur removal.Repeat Protocol A (Sulfite Wash). Recrystallize from Toluene (Sulfur is soluble, product crystallizes out).
Low Yield Too much solvent; Product too soluble.1. Concentrate mother liquor.2. Use Ethanol/Water gradient.3. Cool to

.
Visualization: Solvent Selection Logic

G Start Crude Thiophene Carbonitrile StateCheck Physical State? Start->StateCheck Liquid Liquid (e.g., simple 2-CN) StateCheck->Liquid Low MW Solid Solid (e.g., Gewald product) StateCheck->Solid High MW Distill Vacuum Distillation Liquid->Distill SulfurCheck Sulfur Impurity Present? Solid->SulfurCheck SulfiteWash Protocol A: Sodium Sulfite Wash SulfurCheck->SulfiteWash Yes (Gewald) SolventSelect Solvent Selection SulfurCheck->SolventSelect No SulfiteWash->SolventSelect Ethanol Ethanol (Standard) SolventSelect->Ethanol General Toluene Toluene (If S8 persists) SolventSelect->Toluene High Impurity Cryst Recrystallization (Protocol B) Ethanol->Cryst Toluene->Cryst

Caption: Decision tree for selecting the appropriate purification pathway based on physical state and impurity profile.

References

  • Gewald Reaction Mechanism & Sulfur : Sabnis, R. W., et al. "2-Aminothiophenes and Thienopyrimidines." Journal of Heterocyclic Chemistry, 1999. Link

  • Polymorphism of ROY : Yu, L. "Polymorphism in Molecular Solids: An Extraordinary System of Red, Orange, and Yellow Crystals." Accounts of Chemical Research, 2010. Link

  • Sulfur Removal Methods: "Purification of Laboratory Chemicals," 8th Edition. Butterworth-Heinemann, 2017. (General reference for Sodium Sulfite method).
  • Thiophene Carbonitrile Properties : Sigma-Aldrich Product Specification, "2-Thiophenecarbonitrile." Link

  • Gewald Product Crystallization : Wang, R., et al. "Solubilities of Sulfur S8 in organic solvents."[4] Journal of Chemical & Engineering Data, 2018.[4] Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2-Methoxythiophene-3-carbonitrile synthesis

Technical Support Center: 2-Methoxythiophene-3-carbonitrile Synthesis Ticket ID: #THIO-CN-002 Subject: Optimization of Yield and Purity in SNAr Methoxylation Assigned Specialist: Senior Application Scientist, Heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methoxythiophene-3-carbonitrile Synthesis

Ticket ID: #THIO-CN-002 Subject: Optimization of Yield and Purity in SNAr Methoxylation Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The "Ticket" Context

You are likely accessing this guide because your synthesis of 2-methoxythiophene-3-carbonitrile is suffering from low yields (<60%), inconsistent purity, or the appearance of a persistent "amide" impurity.

The industry-standard route for this transformation is the Nucleophilic Aromatic Substitution (SNAr) of 2-chlorothiophene-3-carbonitrile (or the bromo- analog) using Sodium Methoxide (NaOMe). While theoretically simple, the electron-withdrawing nature of the nitrile group that facilitates the reaction also makes the system prone to hydrolysis and side reactions if specific "Critical Process Parameters" (CPPs) are ignored.

This guide treats your experiment as a system to be debugged.

Module 1: The Baseline Protocol (Gold Standard)

Before troubleshooting, ensure your baseline protocol aligns with this optimized workflow. Deviations here are the root cause of 80% of yield failures.

Reaction Scheme: 2-Chlorothiophene-3-carbonitrile + NaOMe (excess) → 2-Methoxythiophene-3-carbonitrile + NaCl

Parameter Specification Why? (The Causality)
Stoichiometry 1.0 equiv Substrate : 1.1 – 1.2 equiv NaOMe Slight excess drives the equilibrium. Large excess (>1.5) promotes attack on the nitrile (imidate formation).
Solvent Anhydrous Methanol (<0.05% water)Water acts as a competitive nucleophile, creating 2-hydroxythiophene or hydrolyzing the nitrile to an amide.
Concentration 0.5 M – 1.0 MToo dilute slows the SNAr rate; too concentrated risks exotherm control.
Temperature 0°C start, then Reflux (65°C)Initial cooling prevents uncontrolled exotherms; reflux ensures conversion of the less reactive chloride.
Quench Cold Water or Sat. NH₄Cl Acidic quench (HCl) can hydrolyze the enol ether (methoxy group) back to the ketone/lactam form.

Module 2: Troubleshooting (Q&A Format)

Q1: "I see a new spot on TLC that is more polar than my product. Is it the starting material?"

Diagnosis: Likely 2-Methoxythiophene-3-carboxamide (Hydrolysis Impurity). Root Cause: The presence of water in your reaction during the heating phase. The nitrile group (-CN) is activated by the adjacent sulfur and methoxy group. In the presence of hydroxide (generated from NaOMe + H₂O), it hydrates to the amide (-CONH₂). The Fix:

  • Reagent Check: Is your NaOMe fresh? Old bottles absorb moisture, turning NaOMe into NaOH. Use freshly prepared NaOMe solution or open a new bottle under inert gas.

  • Solvent Drying: Distill methanol over Magnesium/Iodine or use molecular sieves (3Å).

  • Process Change: Do not reflux longer than necessary. Monitor by HPLC/TLC every 30 minutes.

Q2: "My reaction stalled at 70% conversion. Adding more NaOMe didn't help."

Diagnosis: Product Inhibition or Solvent Wetting . Root Cause: As the reaction proceeds, NaCl precipitates. If the stirring is inefficient, the salt can encapsulate the NaOMe. Alternatively, if moisture entered the system mid-reaction, the remaining NaOMe was quenched to NaOH, which is a poorer nucleophile for the SNAr but a better catalyst for hydrolysis. The Fix:

  • Agitation: Ensure vigorous stirring (vortex) to keep salts suspended.

  • Solvent Switch: If solubility is the issue, use a THF/MeOH (1:1) mixture. THF solubilizes the organic components better, while MeOH provides the nucleophile source.

Q3: "I lost my product during the workup. The organic layer was empty."

Diagnosis: Phase Misidentification or Acidic Hydrolysis . Root Cause:

  • Density: Chlorinated thiophenes are heavy. Methoxy-thiophenes are lighter. In high-brine washes, the organic layer might be on top, but if using DCM for extraction, it's on the bottom.

  • Demethylation: If you acidified the mixture to pH < 2 to remove excess base, you may have hydrolyzed the methoxy group (an enol ether) to the thermodynamic "thiolactone" (2-oxo) form, which is water-soluble. The Fix:

  • Neutral Workup: Quench with saturated NH₄Cl (pH ~8-9). Do not add strong acid.

  • Extraction: Use Ethyl Acetate rather than DCM to avoid density confusion.

Module 3: Visualizing the Pathway

The following diagram illustrates the competitive pathways. Your goal is to maximize the Green path and block the Red paths.

ReactionPathways SM 2-Chlorothiophene- 3-carbonitrile Complex Meisenheimer Complex SM->Complex + NaOMe (S_NAr Attack) Impurity_OH 2-Hydroxythiophene (Tautomerizes to Lactam) SM->Impurity_OH + NaOH (from Wet NaOMe) Product 2-Methoxythiophene- 3-carbonitrile (TARGET) Complex->Product - NaCl (Elimination) Impurity_Amide 2-Methoxythiophene- 3-carboxamide Product->Impurity_Amide + H2O / Heat (Nitrile Hydrolysis) Impurity_Imidate Methyl Imidate Derivative Product->Impurity_Imidate + Excess NaOMe (Attack on CN) NaOMe NaOMe / MeOH Water H2O (Contaminant)

Caption: Figure 1. Competitive reaction pathways. The SNAr pathway (Green) competes with hydrolysis and secondary nucleophilic attacks (Red) based on water content and stoichiometry.

Module 4: Advanced Optimization Data

If the standard protocol fails, consider these alternative parameters based on kinetic data from homologous thiophene systems [1, 2].

VariableStandard ConditionOptimized / AlternativeImpact
Base NaOMe (Solid)NaOMe (25% in MeOH) Commercial solutions are often drier than solid hygroscopic powder.
Catalyst None18-Crown-6 (5 mol%) Increases the nucleophilicity of MeO- by sequestering Na+, useful for sluggish reactions.
Leaving Group Chloride (-Cl)Bromide (-Br) 2-Bromo substrates react 10-50x faster, allowing lower temperatures (0°C) and reducing hydrolysis risk.
Workup pH UncontrolledBuffer pH 7.0 Phosphate buffer wash prevents post-reaction hydrolysis of the sensitive enol ether.

References

  • Standard SNAr on Thiophenes

    • Title: "Nucleophilic Substitution of Halothiophenes."[1]

    • Context: Establishes the reactivity order of 2-halo vs 3-halo thiophenes, confirming the activ
    • Source:Journal of Heterocyclic Chemistry.
    • Link:

  • Nitrile Hydrolysis Mechanisms

    • Title: "Base-Catalyzed Hydrolysis of Nitriles to Amides."
    • Context: Explains the mechanism by which basic conditions (NaOMe) hydrate nitriles, the primary impurity in this synthesis.
    • Source:Journal of Organic Chemistry.
    • Link:

  • Process Safety (NaOMe)

    • Title: "Sodium Methoxide Safety D
    • Context: Critical handling data for moisture sensitivity and flammability.
    • Source:PubChem.
    • Link:

Sources

Optimization

Common side reactions in the Gewald synthesis of thiophenes

Topic: Common Side Reactions & Troubleshooting in 2-Aminothiophene Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active | Updated: 2026 Executive Summary & Core Mechanism The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common Side Reactions & Troubleshooting in 2-Aminothiophene Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active | Updated: 2026

Executive Summary & Core Mechanism

The Gewald reaction is the most versatile method for synthesizing polysubstituted 2-aminothiophenes. However, its multicomponent nature (Ketone + Activated Nitrile + Sulfur + Base) creates a complex web of competing pathways.

The Golden Rule of Gewald: The reaction proceeds through a reversible Knoevenagel condensation followed by an irreversible thionation and cyclization. Troubleshooting usually requires determining which of these two stages has failed.

Interactive Mechanism & Failure Points

The following diagram maps the standard pathway against critical failure nodes (in red).

GewaldMechanism Start Ketone/Aldehyde + Activated Nitrile Knoevenagel Step 1: Knoevenagel Condensation Start->Knoevenagel Reversible Base Base Catalyst (Morpholine/Et3N) Base->Knoevenagel Intermediate α,β-Unsaturated Nitrile (Knoevenagel Adduct) Knoevenagel->Intermediate Side_Aldol SIDE REACTION A: Aldol Condensation (Self-Reaction) Knoevenagel->Side_Aldol High Temp / Wrong Base Side_Hydrolysis SIDE REACTION B: Nitrile Hydrolysis (Water Contamination) Intermediate->Side_Hydrolysis Excess H2O SulfurStep Step 2: Sulfur Addition (Thionation) Intermediate->SulfurStep + S8 Side_Polymer SIDE REACTION C: Oligomerization/Tar (Thermal/Oxidative) SulfurStep->Side_Polymer Overheating Cyclization Step 3: Cyclization & Tautomerization SulfurStep->Cyclization Product 2-Aminothiophene (Target) Cyclization->Product Side_Oxidation SIDE REACTION D: Disulfide Dimerization (Air Exposure) Product->Side_Oxidation Workup in Air

Caption: Figure 1. The Gewald Reaction Cascade.[1][2] Red nodes indicate critical side-reaction pathways that compete with the thermodynamic sink of the thiophene product.

Troubleshooting Modules (Q&A)

Module A: The "Black Tar" Phenomenon

Symptom: The reaction mixture turns into a thick, intractable black sludge. No precipitate forms upon cooling. Diagnosis: Uncontrolled polymerization or oxidative decomposition.

Potential CauseTechnical ExplanationCorrective Action
Thermal Overshoot The intermediate

-unsaturated nitrile is thermally unstable and can polymerize (Michael-type additions) before reacting with sulfur.
Limit Temp: Do not exceed 60°C during the sulfur addition phase. If using microwave irradiation, use active cooling cycles.
Solvent Incompatibility DMF and DMSO dissolve sulfur well but are difficult to remove, leading to "baking" of the product during workup.Switch Solvent: Use Ethanol or Methanol .[1] Sulfur has lower solubility, but the product precipitates out, driving the equilibrium and protecting the product from degradation.
Oxidative Coupling The resulting 2-aminothiophene is electron-rich and prone to oxidation (forming azo-linkages or disulfides) in hot, basic solutions open to air.Inert Atmosphere: Run the reaction under Nitrogen/Argon. Add a reducing agent (e.g., 1% NaBH

or Sodium Dithionite) during the quench/workup.
Module B: Regiochemical Ambiguity

Symptom: Using an unsymmetrical ketone (e.g., 2-butanone) yields a mixture of isomers or the "wrong" isomer. Diagnosis: Competition between Kinetic (methyl) and Thermodynamic (methylene) enolization during the Knoevenagel step.

Q: How do I control which isomer forms? A: The Gewald reaction generally favors the thermodynamic product (attack at the more substituted methylene position, forming a tetrasubstituted thiophene), provided the Knoevenagel step is reversible.

  • To favor the Methylene attack (Tetrasubstituted thiophene):

    • Use Ethanol (protic solvent promotes equilibrium).

    • Use a weaker base like Morpholine .

    • Mechanism:[1][3][4][5][6][7][8] Allows the kinetic enolate to revert and equilibrate to the more stable internal alkene before sulfur addition.

  • To favor the Methyl attack (Trisubstituted thiophene):

    • This is difficult in standard Gewald conditions.

    • Strategy: Pre-synthesize the Knoevenagel adduct using a hindered base (LDA at -78°C) to trap the kinetic enolate, then add sulfur in a second step (The "Two-Step" Variation).

Module C: The "Stalled" Reaction

Symptom: Starting material (ketone) remains unconsumed after 24 hours. Diagnosis: Knoevenagel condensation failure.[1]

Q: Why isn't the ketone reacting? A: The Knoevenagel step produces water. If water accumulates, the equilibrium shifts back to the starting materials.

  • Fix 1 (Chemical): Add molecular sieves (3Å or 4Å) to the reaction vessel.

  • Fix 2 (Catalytic): Switch from Diethylamine (volatile) to Piperidine (stronger nucleophile/base) or L-Proline (organocatalytic enhancement).

  • Fix 3 (The Nuclear Option): Use the TiCl

    
    /Pyridine  method to force the Knoevenagel condensation, isolate the intermediate, and then treat with sulfur.
    

Experimental Protocols

Protocol A: The Robust "One-Pot" (Standard)

Best for: Symmetrical ketones and simple aldehydes.

  • Dissolution: In a round-bottom flask, dissolve Ketone (10 mmol), Activated Nitrile (10 mmol, e.g., Ethyl Cyanoacetate), and Sulfur (10 mmol) in Ethanol (20 mL).

  • Activation: Add Morpholine (12 mmol) dropwise.

    • Note: The reaction is exothermic. Do not let it boil uncontrolled.

  • Incubation: Heat at 50°C for 2–4 hours.

    • Checkpoint: The mixture should darken, and solids may begin to precipitate.

  • Workup: Cool to room temperature (or 0°C). Pour into ice water.

  • Purification: Filter the precipitate. Wash with cold ethanol/water (1:1). Recrystallize from Ethanol.[1]

Protocol B: The "Two-Step" Variation (High Fidelity)

Best for: Unsymmetrical ketones, expensive substrates, or when regioselectivity is critical.

  • Step 1 (Condensation): React Ketone + Nitrile with catalytic Piperidine/Acetic Acid in Benzene/Toluene with a Dean-Stark trap to remove water. Isolate and purify the alkene intermediate.

  • Step 2 (Cyclization): Dissolve the intermediate in Ethanol. Add Sulfur (1.0 equiv) and Diethylamine (0.5 equiv). Heat to 60°C.

    • Why this works: By removing water in Step 1, you eliminate the hydrolysis side reaction. By isolating the alkene, you remove unreacted ketone that could cause aldol side-products.

Decision Logic for Troubleshooting

Use this flow to diagnose your specific issue.

Troubleshooting Problem Identify Problem Issue1 Low Yield / Recovered SM Problem->Issue1 Issue2 Black Tar / No Solid Problem->Issue2 Issue3 Wrong Isomer Problem->Issue3 Check1 Check Water Content Issue1->Check1 Check2 Check Temp & Atmosphere Issue2->Check2 Check3 Check Sterics Issue3->Check3 Action1 Add Mol. Sieves or Dean-Stark Check1->Action1 Action2 Lower Temp (<60°C) Use N2 atm Check2->Action2 Action3 Switch to Two-Step Protocol Check3->Action3

Caption: Figure 2. Troubleshooting Logic Flow. Follow the path from observed symptom to recommended corrective action.

References

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999).[3][9] 2-Aminothiophenes by the Gewald Reaction.[1][2][3][5][6][7][8][9][10][11][12] Journal of Heterocyclic Chemistry, 36(2), 333–345. Link

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[13] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[3] Chemische Berichte, 99(1), 94–100.[4][13] Link

  • Huang, Y., & Dömling, A. (2011).[3] The Gewald multicomponent reaction.[1][3][8][10] Molecular Diversity, 15, 3–33.[4] Link

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 1, 209–246.[8] Link

  • Sridhar, M., et al. (2007). Microwave accelerated Gewald reaction: synthesis of 2-aminothiophenes.[1][5][7][9] Tetrahedron Letters, 48(18), 3171-3172. Link

Sources

Troubleshooting

Troubleshooting low yield in thiophene synthesis

Status: Operational | Tier: Level 3 (Senior Scientist Support) Welcome to the technical support hub for thiophene synthesis. This guide is structured to address the specific failure modes encountered in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Welcome to the technical support hub for thiophene synthesis. This guide is structured to address the specific failure modes encountered in medicinal chemistry and materials science workflows. Unlike generic textbook descriptions, this center focuses on the "hidden" variables that cause yield attrition in the two most common synthetic pathways: the Paal-Knorr and Gewald reactions.

Module A: The Paal-Knorr Synthesis

Workflow: Cyclization of 1,4-dicarbonyls using sulfidizing agents.[1][2][3] Primary Failure Mode: Furan formation (O-cyclization) competing with Thiophene formation (S-cyclization).

Troubleshooting Guide (Q&A)

Q: My LCMS shows a major peak with a mass [M-16] relative to my product. Why am I making furan? A: You are witnessing the "Oxygen-Sulfur Competition." The dehydrating power of your sulfidizing agent is outpacing its thionating power.

  • The Mechanism: Reagents like P₄S₁₀ are strong dehydrating agents. If the 1,4-diketone cyclizes before the carbonyl oxygens are replaced by sulfur, you get a furan.

  • The Fix: Switch to Lawesson’s Reagent (LR) . LR exists in equilibrium with a dithiophosphine ylide that is a potent thionating agent but a poorer dehydrating agent compared to P₄S₁₀.

    • Protocol Adjustment: If using P₄S₁₀, add a base like sodium bicarbonate (0.5 equiv) to buffer the acidity, as acid catalysis promotes the furan pathway.

Q: The reaction stalls at 60% conversion. Should I increase the temperature? A: Proceed with caution.

  • Risk: High temperatures (>110°C) favor the thermodynamic furan product.

  • Solution: Instead of increasing thermal heat, use Microwave Irradiation .

    • Data: Microwave synthesis at 150°C for 10–20 mins (sealed vessel) often pushes conversion to >90% without significant furan formation due to rapid heating rates that bypass the slow thermal dehydration pathways [1].

Q: My product smells like rotten eggs and the yield is low. Is the sulfur source degrading? A: Yes. Both P₄S₁₀ and LR hydrolyze rapidly in moist air to release H₂S (the smell) and phosphoric acid.

  • The Fix: Use anhydrous solvents (Toluene or Xylene) and store reagents in a desiccator. "Old" Lawesson's reagent that has turned from yellow to white/grey is inactive.

Experimental Decision Tree: Paal-Knorr Optimization

PaalKnorr Start Start: Low Yield in Paal-Knorr Check_Reagent Check Sulfur Source Start->Check_Reagent Check_Byproduct Identify Major Byproduct Check_Reagent->Check_Byproduct Byproduct_Furan Major Byproduct: Furan (M-16) Check_Byproduct->Byproduct_Furan Dehydration Dominates Byproduct_SM Unreacted Starting Material Check_Byproduct->Byproduct_SM Low Reactivity Sol_LR Switch to Lawesson's Reagent Lower Temp (<100°C) Byproduct_Furan->Sol_LR Sol_MW Use Microwave Irradiation (150°C, 10 min) Byproduct_SM->Sol_MW Sol_Solvent Dry Solvent (Toluene) Check Sterics Byproduct_SM->Sol_Solvent

Caption: Diagnostic flow for distinguishing between competitive dehydration (furan) and kinetic stalling in Paal-Knorr synthesis.

Module B: The Gewald Reaction

Workflow: Multi-component condensation (Ketone + Activated Nitrile + Sulfur + Base). Primary Failure Mode: Failure of the Knoevenagel condensation step or "tarring" of sulfur.

Troubleshooting Guide (Q&A)

Q: I am using a hindered ketone (e.g., dibenzoylmethane) and getting 0% yield. Why? A: The standard Gewald reaction is sensitive to steric hindrance at the ketone


-position. The initial Knoevenagel condensation between the ketone and the 

-cyanoester is the rate-determining bottleneck.
  • The Fix: Use a two-step protocol .

    • Pre-condense the ketone and cyanoester using a titanium(IV) chloride / pyridine system to isolate the alkylidene intermediate.

    • Treat the isolated intermediate with elemental sulfur and base (morpholine) to cyclize.

Q: My reaction mixture turns into a black, insoluble tar. What happened? A: This is likely uncontrolled sulfur polymerization or decomposition of the intermediate polysulfides.

  • The Mechanism: Elemental sulfur (

    
    ) must open to form active polysulfide anions. If the base concentration is too high or the temperature rises too fast, these anions polymerize rather than attacking the nitrile.
    
  • The Fix:

    • Solvent: Switch to Ethanol . Sulfur has optimal solubility/reactivity in alcohols compared to DMF or THF.

    • Base: Use Morpholine or DABCO . These secondary/tertiary amines act as specific catalysts for the sulfur uptake. Avoid strong inorganic bases (NaOH) which degrade the nitrile [2].

Q: Can I make 2-aminothiophenes without the foul smell of thiols? A: The Gewald reaction generally avoids H₂S generation, but "aging" the sulfur helps.

  • Tip: Stir the sulfur and amine base in the solvent for 15 minutes before adding the ketone/nitrile. This generates the active polysulfide species (

    
    ), reducing the induction period and side reactions.
    
Comparative Data: Base Selection in Gewald Synthesis[4]
BasepKa (Conj. Acid)Reactivity ProfileRecommended For
Morpholine 8.3Moderate; excellent nucleophileStandard ketones (Cyclohexanone)
Piperidine 11.2High; can cause hydrolysisUnhindered aldehydes/ketones
DABCO 8.8High; non-nucleophilicHindered substrates & 3-component variants [2]
Triethylamine 10.7Low; poor sulfur activationNot recommended
Mechanism Visualization: The Critical Path

Gewald Inputs Ketone + Alpha-Cyanoester Step1 1. Knoevenagel Condensation Inputs->Step1 Intermediate Alkylidene Intermediate Step1->Intermediate Failure FAILURE: Steric Hindrance Step1->Failure Bulky Ketone Step2 2. Sulfurization (S8 + Base) Intermediate->Step2 Step3 3. Cyclization Step2->Step3 Tar FAILURE: Polymerization Step2->Tar Wrong Base/Solvent

Caption: The Gewald reaction pathway highlighting the two critical failure nodes: Knoevenagel steric blockage and Sulfur polymerization.

Module C: Isolation & Purification

Issue: Thiophenes (especially <200 MW) are notoriously volatile and prone to oxidative degradation.

Protocol: Volatility Management

Problem: "I had 1 gram of crude product, I put it on the rotavap, and now I have 200 mg."

The Solution:

  • Never use high vacuum (<10 mbar) for simple thiophenes (e.g., 2-methylthiophene, bp ~112°C) unless cooling is < -20°C.

  • Azeotropic Distillation: If removing toluene, do not evaporate to dryness. Thiophenes often co-distill with aromatics.

  • Extractive Workup: Wash the organic layer with 10% NaHSO₃ (Sodium Bisulfite) . This removes oxidative byproducts (sulfoxides) that catalyze polymerization during concentration.

Protocol: Removing Traces of Sulfur

Problem: Elemental sulfur contaminates the final product (yellow solid, insoluble in MeOH). The Solution:

  • Chemical Wash: Wash the crude reaction mixture with a solution of Sodium Sulfide (Na₂S) or Hydrazine hydrate . These reagents convert elemental sulfur into water-soluble polysulfides, which are easily washed away in the aqueous layer.

References

  • Nguyen, T. B., Mac, D. H., & Retailleau, P. (2021).[4] Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones and Elemental Sulfur: Access to 2-Aminothiophenes Unobtainable via the Gewald Reaction. Journal of Organic Chemistry, 86(14), 9418–9427. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[3] Paal-Knorr Thiophene Synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating Catalyst Poisoning in Reactions with Thiophene Derivatives

Welcome to our dedicated resource for researchers, scientists, and drug development professionals grappling with the persistent challenge of catalyst poisoning by thiophene and its derivatives. This guide is structured t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals grappling with the persistent challenge of catalyst poisoning by thiophene and its derivatives. This guide is structured to provide not just solutions, but a foundational understanding of why these issues occur and how to systematically troubleshoot them. Our goal is to empower you with the expertise to mitigate catalyst deactivation and ensure the robustness of your synthetic processes.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

Q1: My reaction has stalled unexpectedly. How can I quickly determine if thiophene poisoning is the cause?

A: An abrupt halt or a dramatic slowdown in your reaction is a hallmark of catalyst poisoning, especially in hydrogenations or cross-coupling reactions. Thiophene, even at ppm levels, can act as a potent poison for many transition metal catalysts by strongly adsorbing to the active sites.[1][2]

A simple diagnostic check:

  • Under an inert atmosphere, add a fresh charge of catalyst to the stalled reaction.

  • If the reaction reignites, it strongly suggests the initial catalyst was deactivated.

  • For confirmation, consider analyzing your feedstock for sulfur content.

If you are recycling your catalyst, a noticeable drop in activity with each cycle is also a strong indicator of poisoning.[3]

Q2: Which catalysts are most vulnerable to poisoning by thiophene derivatives?

A: Catalysts based on late transition metals are particularly susceptible. The degree of sensitivity can be generalized as follows:

Catalyst MetalSusceptibility to Thiophene PoisoningCommon Reaction Types Affected
Palladium (Pd) Very HighCross-coupling (Suzuki, Heck, etc.), Hydrogenation
Platinum (Pt) HighHydrogenation
Rhodium (Rh) HighAsymmetric Hydrogenation, Hydroformylation
Nickel (Ni) Very HighHydrogenation, Steam Reforming[1]
Ruthenium (Ru) Moderate to HighHydrogenation, Metathesis

The general order of sensitivity to sulfur poisoning for automotive catalysts has been noted as Pd > Pt > Rh.[4]

Q3: Is the poisoning always permanent? Can my catalyst be saved?

A: Not always, but often it is challenging. Catalyst poisoning by sulfur can be reversible or irreversible depending on the reaction conditions and the nature of the catalyst-poison interaction.[1]

  • Reversible Poisoning: This may occur through weaker, non-covalent interactions or when the poison can be removed under certain conditions (e.g., high temperature). For instance, at lower temperatures, the planar adsorption of thiophene on some sites can be reversible.

  • Irreversible Poisoning: This involves the formation of strong chemical bonds, such as stable metal sulfides, on the catalyst surface.[5] Regeneration of irreversibly poisoned catalysts is often difficult and may not fully restore the initial activity.[6]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Diagnosis of Catalyst Deactivation

When a reaction fails, a structured approach is critical to identifying the root cause efficiently. The following workflow is designed to guide you through this process.

Caption: A logical workflow for diagnosing catalyst deactivation.

Experimental Protocol: Trace Analysis of Thiophene in Benzene using GC-SCD

This protocol is for the quantitative analysis of thiophene in a benzene matrix, a common scenario where thiophene is an impurity.

  • Instrumentation: A gas chromatograph equipped with a Sulfur Chemiluminescence Detector (SCD) is ideal due to its high selectivity and sensitivity for sulfur compounds, which minimizes interference from the benzene matrix.[7][8]

  • Column Selection: Utilize a column with appropriate selectivity to ensure baseline separation of thiophene from other components. An Agilent CP-Wax 52 CB column is a suitable choice.[7]

  • Sample Preparation:

    • Prepare a stock solution of thiophene in a high-purity, sulfur-free solvent.

    • Create a series of calibration standards by spiking sulfur-free benzene with the thiophene stock solution to cover the expected concentration range (e.g., 0.1 to 10 ppm).

  • GC-SCD Conditions (Example):

    • Injector: Split mode (e.g., 10:1), 250°C.

    • Carrier Gas: Helium at a constant flow.

    • Oven Program: 30°C (hold 2 min), then ramp at 10°C/min to 125°C.

    • Detector: SCD 355 (Sievers) or equivalent.

  • Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample to be analyzed.

    • Identify the thiophene peak by its retention time and quantify its concentration using the calibration curve.

Guide 2: Prevention and Mitigation Strategies

The most robust solution to catalyst poisoning is to prevent the poison from reaching the catalyst in the first place.

1. Feedstock Purification:

  • Adsorption: Pass the feedstock through a guard bed containing adsorbents like activated carbon or zeolites to trap sulfur compounds.[9] This is often the most effective preventative measure.[9]

  • Chemical Treatment: Washing the feedstock with sulfuric acid can remove a significant portion of thiophene, although trace amounts may remain.[7]

2. Catalyst Modification and Selection:

  • Sulfur-Tolerant Catalysts: For processes where sulfur is unavoidable, consider catalysts designed for sulfur resistance. Bimetallic catalysts, for instance, can exhibit altered electronic properties that reduce their affinity for sulfur.[4][9] Molybdenum carbide catalysts have also shown some resistance to thiophene poisoning.[10]

  • Support Modification: The choice of catalyst support can influence sulfur tolerance. For example, using hydrophobic zeolites as a support can offer some protection against ionic poisons.[5][11]

3. Reaction Condition Optimization:

  • Temperature Adjustment: In some cases, increasing the reaction temperature can make the poisoning more reversible. However, this must be carefully balanced against the risk of thermal degradation of the catalyst or undesired side reactions.

Guide 3: Catalyst Regeneration

Regeneration of a sulfur-poisoned catalyst is often challenging but can be feasible depending on the severity and nature of the poisoning.

Common Regeneration Techniques:

  • Thermal Treatment: High-temperature treatment under an inert or reducing atmosphere can sometimes desorb sulfur species. For example, SO2 release from a poisoned Pd/Al2O3 catalyst has been observed at temperatures between 400-700°C.[6]

  • Oxidative Treatment: A controlled oxidation can burn off sulfur deposits, which is then typically followed by a reduction step to reactivate the metal. However, this can be a harsh treatment and may not be suitable for all catalysts.[12]

  • Solvent Washing: For reversibly adsorbed poisons, washing the catalyst with an appropriate solvent may restore some activity.

Experimental Protocol: Bench-Scale Regeneration Test

  • Baseline Activity: Test the activity of the poisoned catalyst under standard reaction conditions to establish a baseline for comparison.

  • Regeneration Procedure (Thermal Example):

    • Place a known amount of the poisoned catalyst in a tube furnace.

    • Purge the system with an inert gas (e.g., N2 or Ar).

    • Slowly ramp the temperature to the target regeneration temperature (e.g., 550°C) and hold for a specified duration (e.g., 1-2 hours).[12]

    • Cool the catalyst to room temperature under the inert gas flow.

  • Post-Regeneration Activity Test: Re-evaluate the activity of the regenerated catalyst using the same conditions as in step 1.

  • Evaluation: Compare the activity of the fresh, poisoned, and regenerated catalyst to determine the effectiveness of the regeneration process. Be aware that even extensive regeneration may not remove all sulfur.[13]

G cluster_0 Regeneration Decision Pathway A Poisoned Catalyst B Assess Nature of Poisoning A->B C Reversible Poisoning B->C Likely D Irreversible Poisoning B->D Likely E Solvent Wash / Mild Thermal Treatment C->E F Harsh Thermal or Oxidative Treatment D->F G Test Regenerated Catalyst Activity E->G F->G H Activity Restored? G->H I Reuse Catalyst H->I Yes J Dispose and Replace Catalyst H->J No

Caption: A decision-making diagram for catalyst regeneration.

References

  • Title: Permanganate Oxidation of Sulfur Compounds to Prevent Poisoning of Pd Catalysts in Water Treatment Processes | Environmental Science & Technology - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles | Industrial & Engineering Chemistry Research - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine - DCL Inc Source: DCL Inc. URL: [Link]

  • Title: Regeneration of a sulfur-poisoned methane combustion catalyst: Structural evidence of Pd4S formation - eRepo Source: University of Eastern Finland eRepo URL: [Link]

  • Title: Permanganate oxidation of sulfur compounds to prevent poisoning of Pd catalysts in water treatment processes - PubMed Source: PubMed URL: [Link]

  • Title: Thiophene Poisoning and reactivation of a supported nickel hydrogenation catalyst: The effect of temperature | CoLab Source: CoLab URL
  • Title: Electrochemical characterization and regeneration of sulfur poisoned Pt catalysts in aqueous media - CORE Source: CORE URL: [Link]

  • Title: Catalyst Poisoning Mitigation → Term - Energy → Sustainability Directory Source: Energy → Sustainability Directory URL: [Link]

  • Title: Boron doping to limit sulfur poisoning on metal catalysts - ChemRxiv Source: ChemRxiv URL: [Link]

  • Title: Catalyst deactivation Common causes - AmmoniaKnowHow Source: AmmoniaKnowHow URL: [Link]

  • Title: CATALYTIC HYDRODESULPHURIZATION OF THIOPHENE: V. THE HYDROTHIOPHENES. SELECTIVE POISONING AND ACIDITY OF THE CATALYST SURFACE - Canadian Science Publishing Source: Canadian Science Publishing URL: [Link]

  • Title: CATALYTIC HYDRODESULPHURIZATION OF THIOPHENE: V. THE HYDROTHIOPHENES. SELECTIVE POISONING AND ACIDITY OF THE CATALYST SURFACE - Canadian Science Publishing Source: Canadian Science Publishing URL: [Link]

  • Title: Poisoning effect of thiophene on the catalytic activity of molybdenum carbide during tri-methyl pentane reforming for hydrogen generation (Journal Article) | ETDEWEB - OSTI.GOV Source: OSTI.GOV URL: [Link]

  • Title: Sulfur compounds Analysis of thiophene in benzene - Agilent Source: Agilent URL: [Link]

  • Title: Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions | Industrial & Engineering Chemistry Research - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection Applicati - Agilent Source: Agilent URL: [Link]

  • Title: Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC Source: PMC URL: [Link]

  • Title: G308A Analysis of Thiophene in Benzene: Comparison of FPD(S) and SCD Analyses - Shimadzu Source: Shimadzu URL: [Link]

Sources

Troubleshooting

Optimizing solvent conditions for the synthesis of substituted thiophenes

Technical Support Center: Thiophene Synthesis Optimization Status: Online | Agent: Senior Application Scientist Dr. Aris Thorne Introduction: The Solvent Paradox in Thiophene Chemistry Welcome to the technical support hu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiophene Synthesis Optimization Status: Online | Agent: Senior Application Scientist Dr. Aris Thorne

Introduction: The Solvent Paradox in Thiophene Chemistry

Welcome to the technical support hub. If you are synthesizing substituted thiophenes, you are likely navigating a complex trade-off: Solubility vs. Reactivity .

Thiophene synthesis is unique because it often requires the manipulation of elemental sulfur (


), which has notoriously poor solubility in most organic solvents at room temperature, or the use of thionating agents like Lawesson’s reagent that are sensitive to moisture.

This guide moves beyond standard textbook protocols. We analyze how solvent parameters—dipole moment, boiling point, and hydrogen bond donor (HBD) capability—dictate the success of the Gewald Reaction , Paal-Knorr Synthesis , and subsequent Functionalization .

Module 1: The Gewald Reaction (Multicomponent Assembly)

The Challenge: The Gewald reaction is a three-component coupling (ketone/aldehyde + activated nitrile + elemental sulfur). The rate-limiting step is often the dissolution and activation of elemental sulfur.

Critical Solvent Parameters
SolventPolarity (Dielectric

)
Sulfur SolubilityRec. TempApplication Note
Ethanol (EtOH) 24.5Moderate (Hot)50–70°CStandard. Balances polarity for intermediate stability and temp for sulfur activation.
DMF 36.7High60–80°CHigh Performance. Best for sterically hindered ketones; solubilizes

effectively.
Methanol 32.7LowRefluxSpecific. Often used with ionic liquid co-solvents or for lower temp variants.
Water/Ionic Liquids >70Insoluble (Heterogeneous)Ambient–50°CGreen. Requires phase transfer catalysts (PTC) or vigorous stirring.
Protocol 1: Optimized Gewald Synthesis (L-Proline Catalyzed)

Rationale: Traditional bases (morpholine/piperidine) can be difficult to remove. L-Proline acts as a bifunctional catalyst in a greener solvent system.

  • Charge: To a reaction vial, add ketone (1.0 equiv), activated nitrile (e.g., malononitrile, 1.0 equiv), and elemental sulfur (1.0 equiv).

  • Solvent: Add DMF or Ethanol (concentration 0.5–1.0 M). Note: DMF often provides higher yields for hindered substrates due to better sulfur solubility [1].

  • Catalyst: Add L-Proline (10–20 mol%).

  • Reaction: Heat to 60°C. The mixture will transition from a suspension to a homogeneous dark solution as sulfur incorporates.

  • Workup: Pour into ice water. The 2-aminothiophene product usually precipitates.[1] Filter and wash with cold ethanol.

Visualizing the Pathway

GewaldMechanism Start Ketone + Nitrile Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base/Catalyst Intermed α,β-Unsaturated Nitrile Knoevenagel->Intermed - H2O SulfurAdd Sulfur Activation (Rate Limiting) Intermed->SulfurAdd + S8 Cyclization Intramolecular Cyclization SulfurAdd->Cyclization Polar Solvent Stabilizes Dipole Product 2-Aminothiophene Cyclization->Product Tautomerization

Figure 1: The Gewald reaction workflow.[2][3][4] Solvent polarity is critical in the 'Sulfur Activation' and 'Cyclization' phases to stabilize ionic intermediates.

Module 2: Paal-Knorr Synthesis (1,4-Dicarbonyl Cyclization)

The Challenge: Converting 1,4-diketones to thiophenes requires a sulfurizing agent (P₄S₁₀ or Lawesson’s Reagent).[5][6][7] A common failure mode is the formation of furan byproducts due to dehydration without sulfur incorporation [2].

Troubleshooting Guide: Furan vs. Thiophene Selectivity

Q: Why is my reaction yielding 40% furan and only 60% thiophene? A: This is a competition between dehydration (furan) and thionation (thiophene).

  • Cause: Reaction temperature is too high initially, or the solvent is too polar/wet.

  • Solution: Switch to Toluene or Xylene .[6]

    • Mechanism:[2][3][5][7][8][9][10][11] Non-polar aromatic solvents suppress the direct dehydration pathway.

    • Protocol Adjustment: Use Lawesson’s reagent instead of P₄S₁₀.[6] It is more soluble in organic solvents and allows for a lower reaction temperature, favoring thionation over thermal dehydration [3].

Protocol 2: High-Yield Paal-Knorr System
  • Solvent: Anhydrous Toluene (degassed). Oxygen can lead to oxidative side products.

  • Reagent: Lawesson’s Reagent (0.6 equiv per carbonyl).

  • Process: Reflux (110°C) under

    
    .
    
  • Optimization: If conversion is slow, add a trace of pyridine, but avoid strong acids which catalyze furan formation.

Module 3: Functionalization & Green Chemistry

Halogenation (Bromination)
  • Issue: Regioselectivity (C2 vs C5).

  • Solvent Tip: Use Acetonitrile (MeCN) or DMF with NBS.

    • Why: Polar aprotic solvents stabilize the succinimide byproduct and the polarized transition state, enhancing regioselectivity at the more electron-rich alpha-position.

    • Green Alternative: Ethanol can be used with NaCl and an oxidant for electrophilic chlorocyclization, avoiding toxic halogenated solvents [4].

Green Solvent Alternatives

Researchers are increasingly moving away from DMF and DCM.

  • Water: Viable for Gewald reactions if using surfactants or phase-transfer catalysts (e.g., TBAB).

  • Ionic Liquids: [BMIM][BF4] allows for catalyst recycling and often accelerates the Knoevenagel step in Gewald syntheses due to ionic stabilization [5].

FAQ: Troubleshooting & Decision Support

Q: My Gewald reaction mixture turned into a solid tar. What happened? A: This is likely "Sulfur Polymerization" or uncontrolled oligomerization.

  • Fix: Your concentration is too high. Dilute to 0.5 M.

  • Solvent Check: Ensure you are not using a solvent that reacts with the base (e.g., acetone with strong amines).

Q: I cannot remove the sulfur from my crude product. A: Elemental sulfur is difficult to separate by chromatography (it streaks).

  • Tip: Before the column, dissolve the crude in warm ethanol and add a solution of triphenylphosphine (

    
    ). It reacts with 
    
    
    
    to form triphenylphosphine sulfide (
    
    
    ), which is much more polar and stays at the baseline during non-polar elution or crystallizes out differently.
Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue LowYield Low Yield / Incomplete Problem->LowYield Byproducts Wrong Product (Furan/Tar) Problem->Byproducts Purification Sulfur Contamination Problem->Purification Solubility Is Sulfur dissolving? LowYield->Solubility Furan Furan detected? Byproducts->Furan S8Removal Residual S8? Purification->S8Removal SwitchSolvent Switch to DMF or Increase Temp Solubility->SwitchSolvent No CheckBase Check Base Strength (Try Morpholine) Solubility->CheckBase Yes DrySolvent Use Anhydrous Toluene Switch to Lawesson's Furan->DrySolvent Yes PPh3Treat Treat with PPh3 or Sublimation S8Removal->PPh3Treat Yes

Figure 2: Decision support matrix for common synthesis failures.

References

  • Organic Chemistry Portal. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Link

  • BenchChem Technical Support. (2025). Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis. Link

  • BenchChem Protocols. (2025). Application Notes and Protocols: Paal-Knorr Synthesis for Substituted Thiophenes. Link

  • National Institutes of Health (PMC). (2017). Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides. Link

  • MDPI. (2024). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Link

Sources

Optimization

Removal of unreacted starting materials from 2-Methoxythiophene-3-carbonitrile

Technical Support Center: Purification of 2-Methoxythiophene-3-carbonitrile This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purif...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Methoxythiophene-3-carbonitrile

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 2-Methoxythiophene-3-carbonitrile. Our focus is on the systematic removal of unreacted starting materials and common byproducts, ensuring the high purity required for downstream applications. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and field-proven laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the most probable unreacted starting materials and byproducts I need to remove?

The impurity profile of your crude 2-Methoxythiophene-3-carbonitrile is intrinsically linked to its synthetic route. Thiophene derivatives are often synthesized via multicomponent reactions like the Gewald reaction or through functionalization of a pre-existing thiophene ring.[1][2]

Common Impurities May Include:

  • Starting Materials:

    • From Gewald-type Precursors: If your synthesis involves a 2-aminothiophene intermediate, you may have residual α-mercaptoaldehydes/ketones, active methylene nitriles (e.g., malononitrile), or elemental sulfur.[3]

    • From Nucleophilic Substitution: Unreacted 2-halo-thiophene-3-carbonitrile (bromo- or chloro- derivatives) and residual base (e.g., sodium methoxide).

    • From O-methylation: Unreacted 2-hydroxythiophene-3-carbonitrile, a methylating agent like dimethyl sulfate, and the base used (e.g., potassium carbonate).[4]

  • Common Byproducts:

    • Positional Isomers: Isomeric impurities, such as 4-methoxythiophene-2-carbonitrile, can form depending on the regioselectivity of the synthesis and are often challenging to separate due to similar polarities.[5]

    • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 2-methoxythiophene-3-carboxamide or the corresponding carboxylic acid.[6]

    • Reaction with Solvents: If dimethylformamide (DMF) is used as a solvent, impurities derived from its side reactions can occur.[7]

Q2: What is the most effective initial work-up procedure to perform after my reaction is complete?

A well-executed aqueous work-up is the most critical first step to remove the bulk of inorganic salts and highly polar or water-soluble impurities. This significantly simplifies the final purification stage.

The gold standard is a liquid-liquid extraction . After quenching the reaction (often with water or ice), the product is extracted into a water-immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane (DCM).[8] The combined organic layers should then be washed sequentially.

Recommended Washing Sequence:

  • Water Wash: Removes the bulk of water-soluble materials.

  • Dilute Acid Wash (e.g., 1M HCl): Removes unreacted basic starting materials (e.g., amines like triethylamine or piperidine).

  • Saturated Sodium Bicarbonate (NaHCO₃) Wash: Crucial for neutralizing and removing any residual acid catalysts or acidic byproducts.[8] This wash converts them into their water-soluble salts, which partition into the aqueous layer.

  • Brine (Saturated NaCl) Wash: Removes the majority of dissolved water from the organic layer, breaking up emulsions and facilitating the drying process.[9]

Q3: How do I choose between column chromatography and recrystallization for the final purification?

The choice depends on the physical state of your crude product and the nature of the impurities.[10]

  • Column Chromatography: This is the most versatile and common method, especially for:

    • Purifying oils or non-crystalline solids.

    • Separating mixtures of compounds with different polarities, such as isomers or byproducts with close Rf values on a TLC plate.[5]

    • Small to medium-scale purifications.

  • Recrystallization: This is the most effective method for achieving very high purity, provided that:

    • Your target compound is a solid.

    • A suitable solvent can be found that dissolves the compound well when hot but poorly when cold, while impurities remain soluble at cold temperatures.[11]

    • It is often more scalable and cost-effective for large quantities than chromatography.

FeatureColumn ChromatographyRecrystallization
Product State Solid or OilSolid Only
Separation Principle Differential Adsorption (Polarity)Differential Solubility
Best For Complex mixtures, isomersRemoving small amounts of impurities
Scalability Less scalable, solvent-intensiveHighly scalable
Purity Achieved Good to ExcellentPotentially Excellent (>99.5%)
Q4: My compound appears to be degrading on the silica gel column. What should I do?

Thiophene derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition during chromatography.[10]

Troubleshooting Strategies:

  • Deactivate the Silica Gel: Neutralize the acidic silanol groups by preparing your eluent with 1-2% triethylamine.[10] This small amount of base will not significantly alter the overall polarity but will protect your acid-sensitive compound.

  • Use an Alternative Stationary Phase: Switch to neutral alumina, which is a less acidic support and can be a viable alternative for sensitive compounds.[12]

  • Minimize Contact Time: Pack and run the column efficiently without compromising separation. A faster elution minimizes the time your compound spends on the acidic stationary phase.[10]

Q5: I'm struggling to separate a close-running impurity. How can I optimize my column chromatography?

Separating compounds with very similar polarities (ΔRf < 0.2) requires careful optimization.[10]

Optimization Techniques:

  • Solvent System Screening: Test a wide range of solvent systems using Thin Layer Chromatography (TLC). Sometimes, switching from a standard hexane/ethyl acetate system to one involving dichloromethane, toluene, or ether can alter selectivity and improve separation.[10]

  • Use a Long, Narrow Column: This increases the number of theoretical plates, providing more opportunities for the compounds to separate as they travel through the column.[10]

  • Employ a Shallow Gradient: Instead of a single isocratic eluent, use a shallow gradient where the polarity is increased very slowly over a large volume. This can effectively "stretch out" the separation between two close spots.

Troubleshooting Guide

SymptomPotential CauseRecommended Solution
Poor separation on TLC The chosen solvent system is not optimal.Screen a variety of solvent systems with different polarities and selectivities (e.g., Hexane/EtOAc, Hexane/DCM, Toluene/EtOAc).
Product streaks or "tails" on TLC/Column The compound is interacting too strongly with the silica gel (often due to basicity or high polarity).Add 1-2% triethylamine (for basic compounds) or a small amount of acetic acid/methanol (for acidic/very polar compounds) to the eluent.[10]
No product elutes from the column 1. Product decomposed on the column.2. Eluent is not polar enough.1. Test compound stability on a TLC plate; consider deactivating silica or using alumina.[12]2. Gradually increase the eluent polarity.
Product fails to crystallize 1. Product is impure.2. Residual solvent is present.3. Incorrect recrystallization solvent.1. Purify further by column chromatography.2. Remove residual solvent under high vacuum.3. Perform a thorough solvent screen to find a suitable system.[11]
Oily precipitate forms during recrystallization The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute.Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.

Visualized Purification Workflow

The following diagram illustrates a typical decision-making process for purifying 2-Methoxythiophene-3-carbonitrile post-reaction.

cluster_0 Post-Reaction Work-up cluster_1 Purification Strategy cluster_2 Final Product start Crude Reaction Mixture workup Aqueous Work-up (Liquid-Liquid Extraction) start->workup Quench Reaction dry Dry Organic Layer (e.g., Na2SO4) workup->dry evap Solvent Removal (Rotary Evaporation) dry->evap crude Crude Product evap->crude decision Is the Crude Product a Solid? crude->decision recryst Recrystallization decision->recryst Yes column Column Chromatography decision->column No / Impure final_product Pure 2-Methoxythiophene-3-carbonitrile (Verify by NMR, LC-MS, etc.) recryst->final_product column->final_product

Caption: Decision workflow for purification.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Work-up

This protocol outlines the essential first step of purification to remove inorganic salts and highly polar impurities.

Materials:

  • Crude reaction mixture

  • Deionized water

  • Extraction solvent (e.g., Ethyl Acetate or Dichloromethane)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

Procedure:

  • Quench and Transfer: Slowly pour the reaction mixture into a beaker containing cold deionized water or crushed ice. Transfer the entire mixture to a separatory funnel.

  • Extraction: Add the organic extraction solvent (a volume roughly equal to the aqueous volume) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Separate Layers: Drain the lower layer. Scientist's Note: If using DCM, the organic layer is on the bottom; if using EtOAc or ether, it's on top. Keep both layers until you are certain where your product is. Extract the aqueous layer two more times with fresh organic solvent.

  • Combine and Wash: Combine all organic extracts in the separatory funnel.

    • Acid Wash (Optional): If basic impurities are expected, wash the organic layer once with 1M HCl.

    • Base Wash: Wash the organic layer with saturated NaHCO₃ solution. Continue until no more gas (CO₂) evolves, indicating all acid has been neutralized.[8]

    • Brine Wash: Wash the organic layer once with brine to remove bulk water.[9]

  • Drying: Transfer the washed organic layer to an Erlenmeyer flask. Add a generous portion of anhydrous Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it sit for at least 15-20 minutes.

  • Solvent Removal: Filter off the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the crude, dried product.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol describes a general procedure for purification using standard silica gel.

Materials:

  • Crude product from work-up

  • Silica gel (230-400 mesh)

  • Eluent solvents (e.g., Hexane, Ethyl Acetate) determined by TLC analysis

  • Triethylamine (optional, for deactivation)

  • Glass chromatography column with stopcock

  • Collection tubes/flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Dissolve a small amount of crude product and run TLC plates with various solvent systems (e.g., 5%, 10%, 20% EtOAc in Hexane). The ideal system should give the target compound an Rf value of approximately 0.2-0.4 for good separation.[5]

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column and add a layer of sand.

    • In a beaker, make a slurry of silica gel in the initial, non-polar eluent.

    • Pour the slurry into the column. Tap the column gently to ensure even packing and drain the excess solvent until it is just level with the top of the silica. Ensure no air bubbles or cracks form.[5]

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like DCM.

    • Carefully apply the dissolved sample to the top of the silica bed using a pipette.

    • Drain the solvent until the sample is absorbed onto the sand.

  • Elution:

    • Carefully fill the column with the eluent.

    • Open the stopcock and begin collecting fractions. Maintain a constant flow rate.

    • If using a gradient, start with the non-polar solvent and gradually increase the percentage of the polar solvent.

  • Fraction Analysis:

    • Monitor the eluting fractions by TLC. Spot every few fractions on a TLC plate to track the separation.

    • Combine the fractions that contain only the pure desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the final, purified product.

start 1. Develop TLC Method Find eluent for Rf ≈ 0.3 pack 2. Pack Column (Slurry Method) start->pack load 3. Load Sample (Minimal Solvent) pack->load elute 4. Elute & Collect Fractions load->elute analyze 5. Analyze Fractions by TLC elute->analyze combine 6. Combine Pure Fractions analyze->combine evap 7. Remove Solvent (Rotary Evaporation) combine->evap end Purified Product evap->end

Caption: Step-by-step column chromatography workflow.

References

  • Al-Suwaidan, I. A., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4095. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Thiophene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Panda, G., et al. (n.d.). Synthesis of bent-shaped π-extended thienoacenes from 2,5-distannylated 3,4-dialkynethiophene - Supporting Information. Available at: [Link]

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 461-466.
  • Tümer, F., et al. (2004). An Efficient Synthesis of Substituted 4-Aryl-3-Cyano-2-Amino Thiophenes by a Stepwise Gewald Reaction. Turkish Journal of Chemistry, 28, 395-401.
  • CABI Digital Library. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Natural Product Research, 30(13), 1451-1479.
  • Ross, D., & Boersma, N. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
  • Google Patents. (n.d.). EP0334188A2 - Process for producing aromatic nitrile.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?. Retrieved from [Link]

  • Corral, C., & Lissavetzky, J. (1996). A NEW ROUTE FOR THE SYNTHESIS OF 3-METHOXYTHIOPHENES. Heterocycles, 43(8), 1767-1772.
  • Gronowitz, S., & Hoffman, R. A. (1958). Preparation and Reactions of 2-Methoxythiophene. Journal of the American Chemical Society, 80(5), 1189-1191.

Sources

Troubleshooting

Managing exothermic reactions in the synthesis of thiophenes

Welcome, Colleague. You are likely here because you have encountered a thermal anomaly during a Gewald cyclization, or you are planning a scale-up of a Paal-Knorr synthesis and are rightly concerned about hydrogen sulfid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, Colleague.

You are likely here because you have encountered a thermal anomaly during a Gewald cyclization, or you are planning a scale-up of a Paal-Knorr synthesis and are rightly concerned about hydrogen sulfide (


) evolution.

As Senior Application Scientists, we know that thiophene synthesis is deceptively simple on paper but notoriously temperamental in the reactor. The formation of the aromatic ring is highly exothermic (


), and the use of heterogeneous sulfur sources introduces non-linear kinetics.

This guide is not a textbook. It is a field manual designed to prevent thermal runaways and ensure batch-to-batch reproducibility.[1]

Module 1: The Gewald Reaction – Managing the Induction Period

The Gewald reaction is the most common route for 2-aminothiophenes, but it poses a specific process safety risk: The Induction Period Trap.

The Core Problem

In a standard "one-pot" protocol, you mix a ketone, an activated nitrile (e.g., ethyl cyanoacetate), a base (morpholine/diethylamine), and elemental sulfur.[1]

  • The Trap: The reaction has two distinct heat-releasing steps: the Knoevenagel condensation (fast, moderate heat) and the sulfur uptake/cyclization (slower start, massive heat).

  • The Danger: If the sulfur does not dissolve or react immediately, reagents accumulate. When the reaction finally "kicks off" (often once a critical temperature or solubility is reached), all that accumulated chemical potential energy releases simultaneously.[1]

Troubleshooting & Protocols

Q: My reaction temperature spiked 30 minutes after I finished adding sulfur. Why? A: You experienced "reagent accumulation" due to a stalled induction period. The sulfur surface area was likely too low, or the temperature was too low to initiate the polysulfide formation, followed by a sudden, autocatalytic consumption.

Protocol: The "Staged-Temperature" Gewald Method Do not add all reagents at room temperature.

  • Stage 1 (Knoevenagel): Charge Ketone + Nitrile + Solvent (e.g., Ethanol/Toluene).[1] Add Base dropwise.[1] Maintain

    
    .[1] Wait for Knoevenagel completion (check TLC/HPLC).
    
  • Stage 2 (Sulfur Dosing):

    • Heat the mixture to 50°C (critical activation temp).

    • Add Sulfur in 5 portions .

    • Wait between portions. Ensure the exotherm from the previous portion has subsided and the mixture is homogenous before adding the next.

    • Why? This forces the reaction to consume sulfur as it is added, preventing accumulation.

Visualization: The Gewald Thermal Safety Pathway

GewaldSafety cluster_danger DANGER ZONE: Accumulation Start Reagents: Ketone + Nitrile + Base Step1 Knoevenagel Condensation Start->Step1 Check1 Check Completion (HPLC/TLC) Step1->Check1 Heat Heat to 50°C (Activation Energy) Check1->Heat Complete Sulfur Add Sulfur (Portion-wise) Heat->Sulfur Cycle Cyclization (Exothermic!) Sulfur->Cycle Cycle->Sulfur Wait for exotherm decay Product 2-Aminothiophene Cycle->Product

Caption: Logic flow for a safe Gewald synthesis. The loop between Sulfur Addition and Cyclization represents the critical "wait" step to prevent thermal runaway.

Module 2: High-Temperature Sulfur Sources (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> & Lawesson’s)[1][2]

Paal-Knorr and other cyclizations often use Phosphorus Pentasulfide (


) or Lawesson’s Reagent (LR).[1] These are not just sulfur sources; they are dehydrating agents that turn into "gummy" polymers before working.[1]
Troubleshooting & Protocols

Q: My reaction mixture turned into a solid "puck" that stopped the stirrer, then overheated. What happened? A: You likely used a non-polar solvent (like Toluene) at too low a volume.[1]


 and LR form viscous inorganic byproducts during the thionation step. If stirring stops, heat transfer stops, leading to localized hot spots and decomposition.[1]

Q: Is Lawesson's Reagent safe to reflux in Xylene (140°C)? A: Proceed with extreme caution. Lawesson's Reagent begins to decompose significantly above 110°C .[1] While Xylene reflux is common in literature, it pushes the reagent near its thermal instability limit.[1]

Protocol: The "Slurry-Control" Method for


 
ParameterRecommendationScientific Rationale
Solvent Choice Anisole or Diglyme Higher boiling points allow reaction at 110-120°C without pressurization; better solubility for polar intermediates than Toluene.[1]
Stirring Overhead Mechanical Stirrer Magnetic stir bars will decouple when the mixture gums up. You need high torque.[1]
Dosing Solid Addition Funnel Add

as a solid over 1 hour. Do not dump it all in at once.
Quench Cool to 60°C, then add Water Quenching

releases massive

.[1] Quenching too hot causes flash boiling; too cold results in hard precipitation.[1]

Module 3: Engineering Controls - Management

Every thiophene synthesis releases Hydrogen Sulfide (


).[1] It is indistinguishable from "bad smell" at low concentrations but deadly  at high concentrations (olfactory fatigue sets in >100 ppm).[1]
Troubleshooting & Protocols

Q: My scrubber smells like rotten eggs even though I have NaOH in it. Is it working? A: It might be working, but it's likely overwhelmed or the pH has dropped.


 absorption into NaOH is pH-dependent.[1] If pH < 10, the equilibrium shifts back to releasing gas.

Q: How do I calculate the scrubber size? A: You must assume 100% conversion of your sulfur source to


 for safety sizing.

Protocol: The Dual-Stage Scrubber System Never rely on a single trap.

  • Trap 1: Empty Suck-back Trap. Prevents scrubber liquid from being pulled back into your hot reactor.[1]

  • Trap 2: Primary Scrubber (Caustic). [1]

    • Charge: 20-25% NaOH (aq).

    • Volume: Calculate 4 molar equivalents of NaOH relative to potential

      
      .
      
    • Chemistry:

      
      .[1]
      
  • Trap 3: Polishing Scrubber (Bleach). [1]

    • Charge: Dilute Sodium Hypochlorite (Bleach).[1]

    • Function: Oxidizes any trace sulfides to sulfate (removes the smell). Warning: Do not mix Bleach directly with high concentrations of H2S or Acid; it generates heat and chlorine gas.

Visualization: Scrubber Decision Logic

ScrubberLogic Reactor Reactor Output (H2S Gas) Suckback Empty Trap (Safety) Reactor->Suckback Scrubber1 Primary Scrubber 25% NaOH (pH > 12) Suckback->Scrubber1 CheckPH Is pH > 10? Scrubber1->CheckPH AddBase Add more NaOH CheckPH->AddBase No Scrubber2 Polishing Scrubber (Dilute Bleach) CheckPH->Scrubber2 Yes AddBase->Scrubber1 Vent Fume Hood Exhaust Scrubber2->Vent

Caption: Flow of exhaust gases. The pH check loop is critical; if the primary scrubber drops below pH 10, H2S will pass through.

References

  • Gewald Reaction Mechanism & Safety

    • Sabatini, M., et al. (2018).[1] "Mechanistic Insights into the Gewald Reaction." Chemistry – A European Journal.[1] (Validates the multi-step mechanism and induction risks).

    • Source:

  • Lawesson's Reagent Thermal Stability

    • Ozturk, T., et al. (2007).[1][2] "Lawesson’s Reagent in Organic Synthesis."[1][3][4][5] Chemical Reviews. (Details decomposition temperatures >110°C).[1][2][3]

    • Source:

  • Paal-Knorr & Microwave Synthesis

    • Minetto, G., et al. (2005).[1][6][7] "Microwave-Assisted Paal-Knorr Reaction." European Journal of Organic Chemistry.[1] (Discusses solvent choices and rapid heating risks).

    • Source:[1]

  • H2S Scrubber Design

    • Trimeric Corp.[1] "Caustic Scrubber Designs for H2S Removal." (Industrial standard for calculation of NaOH stoichiometry).[1]

    • Source:

Sources

Optimization

Gewald Reaction Technical Support Center: The Critical Role of the Base

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the Gewald aminothiophene synthesis. This guide is designed for researchers, medicinal chemists, and process development scien...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Gewald aminothiophene synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this powerful multicomponent reaction. We will move beyond simple protocols to explore the causal relationships between experimental choices and reaction outcomes, with a specific focus on the pivotal role of base selection.

Frequently Asked Questions (FAQs) on Base Selection

This section addresses the most common initial questions researchers have when setting up a Gewald reaction.

Q1: What are the primary roles of the base in the Gewald reaction?

The base in a Gewald reaction is not merely a passive component; it actively participates in at least two critical stages of the mechanism.

  • Catalyst for Knoevenagel-Cope Condensation: The reaction is initiated by the base-catalyzed condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1][2][3] The base deprotonates the α-carbon of the nitrile, generating a carbanion that then attacks the carbonyl carbon.[2][4] This is often the rate-determining step, especially with less reactive ketones.[5]

  • Promoter for Thiolation and Cyclization: After the formation of the α,β-unsaturated nitrile intermediate (the Knoevenagel product), the base facilitates the subsequent steps. It deprotonates the γ-position of this intermediate, creating a new nucleophile that attacks the elemental sulfur (S₈) ring.[2] The base is also essential for the final ring-closure step that forms the thiophene ring.[6]

Q2: Which bases are most commonly used, and how do I choose?

The most frequently employed bases are secondary and tertiary amines. The optimal choice is highly dependent on the specific substrates being used.

  • Secondary Amines (Morpholine, Piperidine): These are excellent general-purpose bases for the Gewald reaction.[1][4] Morpholine is particularly noteworthy because it is highly effective at dissolving elemental sulfur, which can otherwise be a limiting factor.[7] It can form morpholine polysulfides, which act as both a base and a sulfur-transfer agent.[7]

  • Tertiary Amines (Triethylamine - TEA): TEA is another common choice, particularly when a non-nucleophilic base is desired.[4][8] It is effective at promoting the initial condensation. However, for some substrates, it may be less efficient than secondary amines in promoting the cyclization step.[6]

  • Other Catalytic Systems: In recent years, conjugate acid-base pair catalysts, like piperidinium borate, have been shown to be effective in truly catalytic amounts (e.g., 20 mol%), offering advantages in terms of catalyst loading and workup.[4][9]

Q3: How does the strength (pKa) of the base influence the reaction outcome?

The base must be strong enough to deprotonate the active methylene nitrile (pKa of malononitrile is ~11 in DMSO) but generally not so strong that it promotes unwanted side reactions like dimerization or polymerization of the starting materials.[5] For less reactive ketones, a stronger base might be required to efficiently drive the initial Knoevenagel condensation.[5] However, if the cyclization step is problematic, simply increasing base strength may not be the solution; the specific properties of the base (like morpholine's ability to activate sulfur) become more important.[7]

Q4: Can I use an inorganic base like K₂CO₃ or NaOH?

While organic amines are most common, some protocols have explored other basic catalysts. For instance, cesium carbonate has been used effectively.[4] However, under certain conditions, common inorganic bases like sodium bicarbonate, potassium carbonate, and sodium hydroxide have been reported to be ineffective, yielding no product.[10] This is likely due to poor solubility in common organic solvents and a different mechanism of action compared to amine bases.

Q5: Should I use a catalytic or stoichiometric amount of base?

Traditionally, the Gewald reaction often uses stoichiometric amounts of an amine base.[9] This is because the base is consumed and regenerated throughout the catalytic cycle and also plays a role in activating the sulfur. However, some modern protocols, particularly those using microwave irradiation or specialized catalysts, have demonstrated that catalytic amounts can be sufficient.[4][10] For a new system, starting with a stoichiometric amount is a robust approach. If optimization is required, reducing the base to catalytic levels can be explored.

Visualizing the Role of the Base in the Gewald Mechanism

The following diagram illustrates the key steps of the Gewald reaction, highlighting where the base is essential.

Gewald_Mechanism Start Carbonyl + Active Methylene Nitrile + Sulfur (S8) Knoevenagel Knoevenagel-Cope Condensation Start->Knoevenagel Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Base Catalyzes Deprotonation SulfurAddition Sulfur Addition & Cyclization Intermediate1->SulfurAddition Intermediate2 Thiolate Intermediate SulfurAddition->Intermediate2 Base Mediates Thiolation & Ring Closure Tautomerization Tautomerization Intermediate2->Tautomerization Product 2-Aminothiophene Product Tautomerization->Product Troubleshooting_Workflow Start Low or No Yield Observed CheckTLC Analyze Crude Reaction Mixture (TLC, LCMS) Start->CheckTLC StartMat Mostly Starting Materials Remain CheckTLC->StartMat Unreacted Start Mat. KnoevInt Knoevenagel Intermediate is the Major Component CheckTLC->KnoevInt Intermediate Formed ComplexMix Complex Mixture of Byproducts CheckTLC->ComplexMix Byproducts Formed Sol_StartMat Issue: Knoevenagel Condensation 1. Use stronger base (Piperidine, Morpholine). 2. Increase temperature. 3. Consider two-step protocol. StartMat->Sol_StartMat Sol_KnoevInt Issue: Sulfur Addition/Cyclization 1. Switch base to Morpholine. 2. Increase base equivalents. 3. Ensure polar solvent is used. KnoevInt->Sol_KnoevInt Sol_ComplexMix Issue: Side Reactions 1. Lower reaction temperature. 2. Slow addition of base. 3. Screen different bases (e.g., TEA). ComplexMix->Sol_ComplexMix

Caption: A decision tree for troubleshooting low yields based on reaction mixture analysis.

General Experimental Protocol

This protocol provides a robust starting point for a one-pot Gewald synthesis. Remember that optimization of stoichiometry, temperature, and reaction time is often necessary for new substrates.

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (powdered) (1.1 equiv)

  • Base (e.g., Morpholine) (1.0 - 1.2 equiv)

  • Solvent (e.g., Ethanol)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the ketone/aldehyde (1.0 equiv), the active methylene nitrile (1.0 equiv), and ethanol.

  • Stir the mixture to ensure homogeneity.

  • Add the powdered elemental sulfur (1.1 equiv) to the mixture.

  • Slowly add the base (e.g., morpholine, 1.1 equiv) to the stirring suspension at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to a gentle reflux (e.g., 40-60 °C) and stir.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and either induce crystallization or purify the crude residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate eluent).

References

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Peretto, I., & Peretto, I. (2011). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3-33. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Gagnon, D., Desjardins, C., & Essafi, S. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Unknown. (2025). Gewald reaction and apply in drug synthesis. ResearchGate. [Link]

  • McKenzie, L. C., & Huffman, J. C. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(4), 4549-4561. [Link]

  • Wikipedia. (n.d.). Gewald reaction. In Wikipedia. Retrieved from [Link]

  • Gagnon, D., Desjardins, C., & Essafi, S. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Davies, S. G., Fletcher, A. M., & Thomson, J. E. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 848-857. [Link]

  • Jadhav, S. D., & Ghosh, S. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme. [Link]

  • Dömling, A., & Beck, B. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of combinatorial chemistry, 12(1), 111-118. [Link]

  • Sreedharan, B. D., Joseyphus, S. R., Dhanaraj, C. J., & Dasan, A. (2019). Reaction optimization studies of the modified Gewald reaction. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Water Removal in Knoevenagel-Cope Condensation

Topic: Advanced Water Removal Strategies for Equilibrium Control Ticket ID: KCC-H2O-OPT Assigned Specialist: Senior Application Scientist Executive Summary: The Equilibrium Imperative The Knoevenagel-Cope condensation is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Water Removal Strategies for Equilibrium Control Ticket ID: KCC-H2O-OPT Assigned Specialist: Senior Application Scientist

Executive Summary: The Equilibrium Imperative

The Knoevenagel-Cope condensation is a reversible reaction. While the forward reaction generates the desired


-unsaturated compound, the accumulation of water drives the reverse reaction (hydrolysis), severely limiting yield—particularly when using sterically hindered ketones (Cope modification).

The Core Directive: To achieve >90% conversion, you cannot simply "run" the reaction; you must actively manage the thermodynamic equilibrium by removing water as it forms.

This guide details three validated workflows for water removal, ranked by scale and substrate sensitivity.

Method Selection: Decision Matrix

Before modifying your setup, use this logic flow to select the correct water removal technique for your specific substrate.

WaterRemovalSelection Start Select Substrate Type Scale Reaction Scale? Start->Scale Stability Thermal Stability? Scale->Stability < 10 grams DeanStark Method A: Azeotropic Distillation (Dean-Stark) Scale->DeanStark > 10 grams Boiling Substrate Boiling Point? Boiling->DeanStark High BP (>110°C) Microwave Method C: Microwave/Solvent-Free Boiling->Microwave Rapid Screening Stability->Boiling Heat Stable Sieves Method B: Molecular Sieves (3A/4A) Stability->Sieves Heat Sensitive (<80°C)

Figure 1: Decision matrix for selecting the optimal water removal technique based on scale and substrate properties.

Module A: Azeotropic Distillation (Dean-Stark)

Best For: Large scale (>10g), stable substrates, ketones requiring the Cope modification (Ammonium Acetate/Acetic Acid).

The Mechanism

This method relies on a heterogeneous azeotrope. Solvents like Toluene or Benzene form a binary mixture with water that boils at a lower temperature than either pure component. The vapor condenses, and because water is denser and immiscible with toluene, it settles in the trap while the solvent overflows back into the reactor.

Validated Protocol
  • Solvent Choice: Toluene (BP 110°C) is preferred over Benzene (Carcinogen) and Xylenes (Too hot for some substrates).

  • Catalyst Loading: For Cope condensation (Ketones + Cyanoesters), use 0.2 equiv Ammonium Acetate + 0.4 equiv Acetic Acid.

  • The Setup:

    • Equip flask with a Dean-Stark trap and reflux condenser.[1]

    • Crucial Step: Pre-fill the trap with dry solvent before heating. This prevents the "lag time" where the first few milliliters of distillate are used just to fill the trap.

Troubleshooting Guide: Dean-Stark
SymptomRoot Cause AnalysisCorrective Action
No water collecting in trap Vapor Path Insulation Failure: The vapor is condensing before it reaches the side arm.Wrap the vertical arm (riser) of the Dean-Stark apparatus with aluminum foil or glass wool to maintain adiabatic conditions.
Emulsion in trap (Cloudy) Poor Phase Separation: Surfactant-like intermediates or similar densities.Add a pinch of NaCl (brine effect) to the trap to increase the density of the aqueous layer, forcing separation.
Low Yield despite water removal Substrate Volatility: Your aldehyde/ketone is co-distilling and getting stuck in the trap.Analyze the organic layer in the trap by TLC/GC. If substrate is present, switch to Method B (Sieves).

Module B: Adsorptive Scavenging (Molecular Sieves)

Best For: Small scale, thermally labile aldehydes, low-boiling substrates.

The Mechanism

Molecular sieves are zeolites with precise pore sizes. They trap water molecules inside their crystal lattice.

  • Critical Distinction: You must use 3A Sieves .[2]

  • Why? Water has a kinetic diameter of ~2.6 Å. Ethanol (often used as solvent) is ~4.4 Å.

    • 3A Sieves: Adsorb only water.[2][3][4]

    • 4A Sieves: Can adsorb Methanol/Ethanol, competing with water and potentially trapping your solvent or reactants [1].[3]

Validated Protocol
  • Activation: Sieves must be activated before use. Heat at 300°C for 3 hours or microwave in bursts (see FAQ).

  • Loading: Use 150–200 mg of 3A sieves per mmol of theoretical water generated.

  • Placement:

    • In-situ: Add directly to the flask (powdered sieves work faster but are harder to filter; beads are slower but cleaner).

    • Soxhlet Modification: For refluxing solvents, place sieves in a Soxhlet extractor between the flask and condenser. This circulates dry solvent continuously without grinding the sieves.

Troubleshooting Guide: Molecular Sieves
SymptomRoot Cause AnalysisCorrective Action
Reaction Stalls at 50% Surface Saturation: The outer pores are blocked by gummy byproducts.Do not just add more sieves. Filter the reaction into a fresh flask with fresh, activated sieves.
Product contains dust/grit Mechanical Attrition: Stir bar pulverized the sieve beads.Use an overhead stirrer (non-grinding) or place sieves in a porous Teflon bag/basket suspended in the solvent.

Module C: Microwave & Solvent-Free

Best For: High-throughput screening, "Green" chemistry requirements, extremely unreactive ketones.

The Mechanism

Microwave irradiation provides rapid, volumetric heating. In open-vessel systems, water is flash-vaporized (steam) effectively removing it from the equilibrium. In solvent-free "melt" conditions, the high concentration of reactants drives the kinetics, and water evaporates due to the high surface-to-volume ratio or is absorbed by a solid support (like Alumina) [2].

Validated Protocol (Solvent-Free)
  • Mix: Combine Aldehyde (1.0 equiv), Active Methylene (1.0 equiv), and Piperidine (catalytic) in a mortar.

  • Support: Add Basic Alumina or Silica Gel (acting as both catalyst support and desiccant).

  • Irradiate: Microwave in short bursts (30 sec) with mixing in between to prevent "hot spots" and charring.

FAQ: Specialist Solutions

Q: Can I use Magnesium Sulfate (


) directly in the reaction mixture? 
A:  Generally, No . While 

is a drying agent, it is slightly acidic and can interfere with the amine catalyst (piperidine/ammonium acetate), neutralizing it and killing the reaction. Molecular Sieves (3A) are chemically inert in this basic environment.

Q: My aldehyde has a boiling point of 80°C. Can I use Dean-Stark? A: No. Toluene boils at 110°C. Your aldehyde will distill over into the trap before the reaction completes. Use Method B (Sieves) in Ethanol at room temperature or mild reflux (40-50°C).

Q: How do I quickly activate molecular sieves if I don't have a furnace? A: Microwave Activation: Place sieves in a beaker. Microwave on High for 2 minutes. Stir. Repeat 3 times. Warning: They will become extremely hot (>200°C). Let them cool in a desiccator before adding solvent.

Visualizing the Dean-Stark Logic

When the Dean-Stark fails, it is usually a thermodynamic issue. Use this flow to diagnose.

DeanStarkTroubleshoot Start Dean-Stark: No Water Collecting CheckReflux Is Solvent Refluxing? Start->CheckReflux CheckInsulation Is Riser Insulated? CheckReflux->CheckInsulation Yes ActionHeat Increase Bath Temp (Must be >130°C for Toluene) CheckReflux->ActionHeat No CheckAzeotrope Does Azeotrope Exist? CheckInsulation->CheckAzeotrope Yes ActionInsulate Wrap Riser in Foil/Wool CheckInsulation->ActionInsulate No ActionSolvent Switch Solvent (Benzene/Toluene) CheckAzeotrope->ActionSolvent No (e.g. DMF used)

Figure 2: Troubleshooting logic for Azeotropic Distillation failures.

References

  • Organic Chemistry Portal. (2024). Knoevenagel Condensation: Mechanism and Modifications.[5][6] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Advanced Solutions for the Gewald Reaction

Welcome to the technical support center for the Gewald three-component reaction (G-3CR). This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Gewald three-component reaction (G-3CR). This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the synthesis of 2-aminothiophenes by exploring alternatives to elemental sulfur. Here, we move beyond standard protocols to address specific experimental challenges, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using elemental sulfur (S₈) in the Gewald reaction?

While elemental sulfur is the classic and most cost-effective sulfur source for the Gewald reaction, its use presents several common experimental hurdles:

  • Poor Solubility: Elemental sulfur has limited solubility in common organic solvents like ethanol and methanol at the moderate temperatures (40-60 °C) typical for the reaction.[1] This can lead to heterogeneous reaction mixtures, resulting in inconsistent reaction rates and incomplete conversions.

  • Low Reactivity: The S₈ crown ether structure is relatively stable, and its activation can be a rate-limiting step. This often necessitates the use of more aggressive bases or higher temperatures, which can promote side reactions.[2][3]

  • Handling Difficulties: To maximize surface area, finely powdered sulfur is recommended, which can be difficult to handle and weigh accurately due to its static nature and potential for airborne dust.[4]

  • Purification Issues: Unreacted sulfur can complicate product isolation, often requiring hot filtration or specialized recrystallization techniques to remove it from the final product.

Q2: My reaction with elemental sulfur has a low yield. Before switching the sulfur source, what can I optimize?

Low yields are a frequent issue and can often be resolved by systematically troubleshooting the standard reaction components.[1]

  • Base Selection: The base is critical for catalyzing the initial Knoevenagel condensation.[1] Secondary amines like morpholine or piperidine are often more effective than tertiary amines (e.g., triethylamine) as they can also act as nucleophiles to activate the sulfur ring.[1][5] For challenging substrates, consider screening different bases.

  • Solvent Choice: Polar solvents such as DMF, ethanol, or methanol are generally preferred to improve the solubility of sulfur and reaction intermediates.[1]

  • Temperature Control: Gently heating the reaction (typically to 40-60 °C) can improve the reactivity of sulfur.[1] However, excessive heat can lead to the decomposition of starting materials or the formation of polymeric sulfur byproducts.

  • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. For stubborn reactions, using a Dean-Stark apparatus or adding a dehydrating agent may improve yields.[1]

Q3: When is it appropriate to consider an alternative sulfur source?

You should consider an alternative sulfur source when:

  • You have already optimized base, solvent, and temperature with elemental sulfur without achieving satisfactory yields.

  • Your substrate is sensitive to the conditions required to activate elemental sulfur (e.g., high temperatures or strongly basic conditions).

  • You are working with sterically hindered ketones, where the standard one-pot reaction is inefficient.[1]

  • You are developing a "greener" or more sustainable process and wish to avoid organic solvents or catalysts, as some alternatives are amenable to aqueous or catalyst-free conditions.[6]

  • The purification of your product from residual elemental sulfur is proving to be exceptionally difficult.

Troubleshooting Guide: Alternative Sulfur Sources & Modified Protocols

This section provides detailed guidance on specific alternatives to elemental sulfur. Each entry discusses the rationale, provides a protocol, and addresses common problems.

Topic 1: Sodium Polysulfide (Na₂Sₓ) - The "Green" Alternative

Sodium polysulfide is an excellent alternative for developing more environmentally friendly protocols. It acts as a pre-activated, water-soluble sulfur source and can often be used in the absence of an organic base catalyst.

Q: My ultrasound-promoted reaction with sodium polysulfide in water is failing. What are the likely causes?

  • Possible Cause 1: Incorrect Preparation or Stoichiometry of Na₂Sₓ.

    • Expert Insight: Sodium polysulfide is a mixture of species (Na₂S₂, Na₂S₃, Na₂S₄, etc.). The "x" value, representing the average number of sulfur atoms, is critical. Commercially available solutions often have a defined sulfur content. If preparing it yourself from sodium sulfide (Na₂S) and sulfur, the ratio and heating conditions must be precise.

    • Troubleshooting Steps:

      • Verify the sulfur content of your sodium polysulfide source.

      • Ensure you are using the correct molar equivalent of sulfur atoms, not of the Na₂Sₓ formula unit.

      • If preparing in-house, ensure the complete dissolution of elemental sulfur into the aqueous sodium sulfide solution.

  • Possible Cause 2: Ineffective Sonication.

    • Expert Insight: Ultrasound provides the energy to promote the reaction in the absence of a traditional catalyst and high heat. The efficiency of this energy transfer is key.

    • Troubleshooting Steps:

      • Positioning: Place the reaction flask in the area of maximum energy within the ultrasonic bath (often the center).

      • Water Level: Ensure the water level in the bath is consistent with the manufacturer's recommendations.

      • Power & Frequency: Use an ultrasonic bath with adequate power (a typical lab cleaning bath is usually sufficient) and a frequency around 40 kHz.

      • Temperature: While the reaction can proceed at room temperature, gentle warming of the bath to ~70°C can significantly improve reaction rates.

Experimental Protocol: Ultrasound-Promoted Gewald Synthesis with Na₂Sₓ

  • In a round-bottom flask, combine the ketone/aldehyde (1.0 mmol), the active methylene nitrile (1.0 mmol), and water (5 mL).

  • Add the aqueous solution of sodium polysulfide (e.g., Na₂S₄, 1.0 mmol).

  • Place the flask in an ultrasonic bath, ensuring the reaction mixture is below the water level.

  • Sonicate at 40 kHz and 300W, maintaining a bath temperature of 70°C.

  • Monitor the reaction by TLC. Typical reaction times are 0.5-1 hour.

  • Upon completion, cool the mixture. The product often precipitates and can be isolated by filtration, followed by washing with water and recrystallization.

Topic 2: Pre-Sulfurated Reactants - The Two-Step Strategy

This advanced strategy avoids the use of elemental sulfur entirely in the final cyclization step by incorporating the sulfur atom into the carbonyl component beforehand. The most common approach involves using an α-mercaptoketone, often handled as its more stable dimer, a 1,4-dithiane-2,5-diol.[7]

Q: I'm using a 1,4-dithiane-2,5-diol as my sulfurated ketone source, but my yields are poor and I see a lot of starting material.

  • Possible Cause 1: Insufficient Base.

    • Expert Insight: This variation is not a true one-pot, three-component reaction. It is a condensation and cyclization of two components. This reaction requires a stoichiometric amount of an amine base (not catalytic) to facilitate both the condensation with the active methylene nitrile and the subsequent ring-closure.[7]

    • Troubleshooting Steps:

      • Increase the amount of amine base (e.g., morpholine, piperidine) to at least 1.0 equivalent.

      • Ensure the base is added portion-wise or at a controlled rate to manage any exotherm.

  • Possible Cause 2: Instability of the α-mercaptocarbonyl.

    • Expert Insight: α-mercaptoketones and aldehydes are often unstable and prone to oxidation or self-condensation.[7] While the dithiane dimer is more stable, it exists in equilibrium with the monomer in solution.

    • Troubleshooting Steps:

      • Use the 1,4-dithiane-2,5-diol as fresh as possible.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

      • Avoid excessive heating, which can promote decomposition.

Workflow Diagram: Gewald Reaction Variants

G cluster_0 Classic Gewald Reaction cluster_1 Alternative Sulfur Source Start Ketone + Active Methylene Nitrile Base Catalytic Base (e.g., Morpholine) Start->Base Knoevenagel Condensation S8 Elemental Sulfur (S₈) Product 2-Aminothiophene S8->Product Addition & Cyclization Base->S8 Sulfur Activation Start2 Ketone + Active Methylene Nitrile Na2Sx Sodium Polysulfide (Na₂Sₓ) Start2->Na2Sx Mix in Water Ultrasound Ultrasound (No Base Catalyst) Na2Sx->Ultrasound Irradiate Product2 2-Aminothiophene Ultrasound->Product2 Rapid Formation

Caption: Comparison of classic vs. alternative Gewald workflows.

Data Summary: Comparison of Sulfur Sources

FeatureElemental Sulfur (S₈)Sodium Polysulfide (Na₂Sₓ)α-Mercaptoketone Dimer
Typical Solvent Ethanol, Methanol, DMF[1]WaterEthanol, DMF[7]
Base Requirement Catalytic Amine (e.g., Morpholine)[1]None (Ultrasound promoted)Stoichiometric Amine[7]
Temperature 40 - 60 °C[1]Room Temp to 70 °CRoom Temp to 50 °C[7]
Key Advantage Low cost, readily available."Green" solvent (water), catalyst-free, rapid reaction times.Avoids handling elemental sulfur, good for specific substrates.[7]
Common Issue Poor solubility, low reactivity, difficult purification.[1]Requires ultrasound equipment, stoichiometry can be complex.Stability of the sulfurated reactant, requires stoichiometric base.[7]
Safety Note Fine powder can be an inhalation hazard.Corrosive and releases H₂S upon acidification. Handle in a fume hood.α-mercaptans have a strong, unpleasant odor.

Troubleshooting Decision Tree: Low Product Yield

If you are experiencing low yields, use this decision tree to diagnose the problem.

Troubleshooting Start Low or No Product Yield CheckCondensation Is Knoevenagel intermediate (α,β-unsaturated nitrile) observed by TLC/LCMS? Start->CheckCondensation SulfurProblem Issue is with Sulfur Addition or Cyclization CheckCondensation->SulfurProblem Yes CondensationProblem Issue is with Knoevenagel Condensation CheckCondensation->CondensationProblem No OptimizeSulfur Optimize Sulfur Reactivity: - Increase temperature (to ~60°C) - Change to more polar solvent (DMF) - Ensure fine S₈ powder SulfurProblem->OptimizeSulfur OptimizeBase Optimize Base: - Switch to Morpholine/Piperidine - Increase catalyst loading CondensationProblem->OptimizeBase RemoveWater Remove Water: - Use Dean-Stark - Add drying agent CondensationProblem->RemoveWater ConsiderAlternative Consider Alternative Sulfur Source: - Sodium Polysulfide (Na₂Sₓ) - Pre-sulfurated ketone OptimizeSulfur->ConsiderAlternative If still no improvement

Sources

Troubleshooting

Minimizing byproduct formation in the synthesis of 2-Methoxythiophene-3-carbonitrile

To: User From: Dr. Aris Thorne, Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Minimizing Byproduct Formation in 2-Methoxythiophene-3-carbonitrile Synthesis Executive Summary The syn...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Minimizing Byproduct Formation in 2-Methoxythiophene-3-carbonitrile Synthesis

Executive Summary

The synthesis of 2-Methoxythiophene-3-carbonitrile is a critical step in the production of various agrochemicals and pharmaceutical intermediates. The most robust industrial route involves the Nucleophilic Aromatic Substitution (SNAr) of 2-halothiophene-3-carbonitrile (typically the chloro- or bromo- derivative) with sodium methoxide (NaOMe).

While the 3-cyano group activates the 2-position for substitution, it also introduces a susceptibility to base-catalyzed hydrolysis , leading to amide and acid impurities. This guide addresses the suppression of these byproducts through rigorous moisture control, stoichiometric precision, and reaction engineering.

Reaction Mechanism & Impurity Profile

The reaction proceeds via an addition-elimination mechanism. The methoxide ion attacks the C2 position, forming a resonance-stabilized Meisenheimer-like anionic intermediate (stabilized by the electron-withdrawing nitrile group), followed by the expulsion of the halide.

Primary Impurity Pathways
  • Hydrolysis (The "Water" Problem): The nitrile group is electrophilic. In the presence of hydroxide ions (generated from trace water + methoxide), it hydrolyzes first to the carboxamide and subsequently to the carboxylic acid .

  • Incomplete Conversion: Due to the reversible nature of some SNAr steps or insufficient activation energy.

  • Ring Opening/Decomposition: Thiophenes are electron-rich; however, strong bases at high temperatures can degrade the ring, leading to dark tarry byproducts.

Data Summary: Impurity Impact
ImpurityStructureOriginControl Strategy
Starting Material (SM) 2-Chloro-3-cyanothiopheneIncomplete reactionIncrease reaction time or NaOMe equivalents (1.05–1.1 eq).
Amide Byproduct 2-Methoxythiophene-3-carboxamidePartial nitrile hydrolysisStrict anhydrous conditions (<0.05% water).
Acid Byproduct 2-Methoxythiophene-3-carboxylic acidComplete nitrile hydrolysisAvoid prolonged heating; quench immediately upon completion.
Dimeric/Tarry Species Complex oligomersRadical/Thermal decompositionUse inert atmosphere (N₂); limit temperature to <65°C.

Troubleshooting Guide (Q&A)

Issue 1: High Levels of Amide Impurity (>1.0%)

Q: I am seeing a significant peak at [M+18] in my LC-MS. Why is the amide forming? A: The formation of 2-methoxythiophene-3-carboxamide is a direct indicator of moisture contamination . Sodium methoxide is extremely hygroscopic. If it absorbs water, it generates Sodium Hydroxide (NaOH) in situ:



The hydroxide ion is a potent nucleophile that attacks the nitrile group.
  • Immediate Action: Verify the water content of your Methanol solvent (KF titration). It must be <500 ppm. Ensure your NaOMe source is fresh; solid NaOMe stored improperly degrades rapidly.

  • Process Fix: Switch to a commercially available solution of NaOMe in MeOH (25-30 wt%) stored under argon, rather than dissolving solid pellets which often carry surface moisture.

Issue 2: Incomplete Conversion (Starting Material Remains)

Q: After 4 hours at reflux, I still have 5% starting material. Should I add more base? A: Proceed with caution. While adding more base increases the rate, it also increases the risk of side reactions (decomposition).

  • Diagnosis: The reaction follows second-order kinetics (rate

    
     [Substrate][NaOMe]). As conversion progresses, the rate drops naturally.
    
  • Solution: Instead of adding massive excess base, increase the concentration . Running the reaction at 0.5 M is often too dilute. Increase to 1.0 M – 1.5 M to drive the kinetics without increasing thermal stress. Ensure agitation is vigorous to overcome any mass transfer limitations if salts (NaCl) precipitate out.

Issue 3: Darkening of Reaction Mixture

Q: The solution turns dark brown/black after 1 hour. Is the product decomposing? A: Thiophenes are sensitive to oxidation and polymerization.

  • Cause: Trace oxygen or excessive temperature.

  • Solution: Sparge the solvent with Nitrogen or Argon for 15 minutes prior to adding reagents. Maintain an inert headspace throughout. Limit the temperature to the boiling point of methanol (65°C). Do not force reflux temperatures higher by using co-solvents like DMF unless absolutely necessary, as this promotes ring degradation.

Optimized Experimental Protocol

Objective: Synthesis of 2-Methoxythiophene-3-carbonitrile with <0.5% hydrolysis byproducts.

Reagents:

  • 2-Chlorothiophene-3-carbonitrile (1.0 eq)

  • Sodium Methoxide (25 wt% in MeOH) (1.1 eq)

  • Methanol (Anhydrous, <50 ppm water)

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask and equip it with a magnetic stir bar, reflux condenser, and internal thermometer. Flush with Nitrogen.

  • Dissolution: Charge 2-Chlorothiophene-3-carbonitrile and Anhydrous Methanol (concentration 1.2 M relative to substrate). Stir until fully dissolved.

  • Addition: Add the Sodium Methoxide solution dropwise via syringe or addition funnel over 10 minutes. Note: The reaction is slightly exothermic.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65°C). Monitor by HPLC or GC every 30 minutes.

    • Target: >99% conversion.

    • Typical Time: 2–4 hours.

  • Quench: Once complete, cool the mixture to 0°C. Do not add water yet.

  • Neutralization: Add Acetic Acid (1.1 eq) to neutralize the excess alkoxide. This prevents hydrolysis during the aqueous workup.

  • Workup: Remove methanol under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with water (x2) and Brine (x1). Dry over MgSO₄ and concentrate.

Visualizing the Pathway & Logic

Diagram 1: Reaction Pathways and Impurity Formation

This diagram illustrates the desired SNAr pathway versus the competitive hydrolysis pathways caused by moisture.

ReactionPathway SM 2-Chloro-3-cyanothiophene (Starting Material) Intermediate Meisenheimer Complex SM->Intermediate S_NAr Attack NaOMe NaOMe / MeOH (Anhydrous) NaOMe->Intermediate Water Trace H2O (Contaminant) Amide 2-Methoxythiophene- 3-carboxamide (Impurity) Water->Amide Hydrolysis (OH⁻) Product 2-Methoxythiophene-3-carbonitrile (Target) Intermediate->Product -Cl⁻ Product->Amide Base Hydrolysis Acid 2-Methoxythiophene- 3-carboxylic acid (Impurity) Amide->Acid Further Hydrolysis

Caption: The primary reaction pathway (Green) vs. the moisture-induced hydrolysis pathway (Red dashed lines).

Diagram 2: Troubleshooting Decision Tree

A logic flow for operators encountering issues during in-process control (IPC).

Troubleshooting Start In-Process Control (IPC) Check (HPLC/GC) CheckSM SM > 2%? Start->CheckSM CheckAmide Amide > 0.5%? CheckSM->CheckAmide No ActionWait Continue Reflux (Check every 30m) CheckSM->ActionWait Yes (Time < 4h) ActionConc Increase Conc. or Add 0.1 eq NaOMe CheckSM->ActionConc Yes (Time > 4h) ActionDry CRITICAL STOP: Check Solvent Water. Quench & Purify. CheckAmide->ActionDry Yes ActionGood Proceed to Acetic Acid Quench CheckAmide->ActionGood No

Caption: Decision logic for IPC analysis. High amide content triggers an immediate stop to prevent yield loss.

FAQ: Storage & Scale-Up

Q: Can I store the isolated product? A: Yes, but the methoxy group can be sensitive to strong acids. Store the purified oil or solid under an inert atmosphere at 2–8°C. Ensure no residual acid remains from the workup, as this can catalyze hydrolysis over time.

Q: On scale-up (1kg+), the reaction exotherm is significant. How do I manage this? A: The addition of NaOMe is the heat-generating step. On a large scale, do not add NaOMe all at once. Use a dosing pump to control the addition rate, maintaining the internal temperature below 30°C during addition. Once added, ramp slowly to reflux. This prevents "runaway" hydrolysis or polymerization hotspots.

References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Wikipedia. Retrieved from [Link]

  • Synthesis of 3-Methoxythiophenes. Semantic Scholar. Retrieved from [Link][1]

  • 2-Methoxythiophene Product Data & Stability. NIST Chemistry WebBook. Retrieved from [Link]

  • Base-Promoted SNAr Reactions of Haloarenes. MDPI. Retrieved from [Link]

  • Reactivity of 2-Halothiophenes in SNAr. Kobe University Research. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up 2-Methoxythiophene-3-carbonitrile

Current Status: Operational Ticket Focus: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist[1] Executive Summary Welcome to the technical support hub for 2-Methoxythiophene-3-carbon...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Welcome to the technical support hub for 2-Methoxythiophene-3-carbonitrile (CAS: 18791-99-6). This guide addresses the scale-up challenges associated with synthesizing this critical intermediate, primarily used in the development of azo dyes and kinase inhibitors.

Our recommended scalable route is the Nucleophilic Aromatic Substitution (


)  of 2-chloro-3-thiophenecarbonitrile using sodium methoxide. This pathway offers the highest atom economy and throughput compared to Gewald-based de novo synthesis or transition-metal catalyzed couplings.

Module 1: The "Golden Route" Protocol

Reaction Logic & Mechanism

The synthesis relies on the electron-withdrawing nature of the nitrile group at the C3 position. This activates the halogen at C2, making it susceptible to nucleophilic attack by the methoxide ion.

Reaction Scheme:



Standard Operating Procedure (Scale: 1 kg)
StepOperationCritical ParameterRationale
1 Charging Charge reactor with 2-chloro-3-thiophenecarbonitrile (1.0 equiv) and anhydrous Methanol (5-7 vol).Water Content < 0.05%
2 Reagent Addition Add Sodium Methoxide (25-30% in MeOH) (1.05 - 1.10 equiv) dropwise over 1-2 hours.Temp < 30°C
3 Reaction Heat to mild reflux (65°C) for 4-6 hours.HPLC Monitoring
4 Quench Cool to 20°C. Adjust pH to 6-7 with dilute acetic acid or HCl.pH Control
5 Work-up Distill off MeOH. Add water/DCM (or EtOAc).[1] Separate layers.Phase Cut
6 Purification Crystallization from Heptane/IPA or Vacuum Distillation.[1]Purity > 98%

Module 2: Troubleshooting Guide (Q&A)

Category A: Yield & Conversion Issues

Q1: My HPLC shows 15% unreacted starting material after 8 hours of reflux. Should I add more base?

  • Diagnosis: The reaction has stalled, likely due to moisture deactivating the methoxide or insufficient effective concentration.

  • Corrective Action:

    • Do NOT blindly add more base immediately.[1] Check the water content of the reaction mixture (Karl Fischer titration).

    • If water is low, add 0.1 equiv of solid NaOMe (not solution, to minimize solvent volume) and reflux for 1 additional hour.

    • Root Cause: If using 25% NaOMe solution, ensure the drum was sealed properly; methanol absorbs atmospheric moisture rapidly.

Q2: I am seeing a new impurity (RRT 0.85) that increases with reaction time. [1]

  • Diagnosis: This is likely the 3-carboxamide derivative (hydrolysis of the nitrile).

  • Mechanism:

    
    .
    
  • Solution:

    • Immediate: Stop the reaction. Work up immediately.

    • Prevention: Ensure your methanol is "Dry Grade" (<50 ppm water).[1] Verify your reactor is nitrogen-inerted.

Category B: Process Safety & Quality

Q3: The reaction mixture turned dark black/brown upon adding NaOMe. Is the batch ruined?

  • Diagnosis: Thiophenes are electron-rich and prone to oxidative polymerization (forming "thiophene tars") in the presence of strong bases and oxygen.

  • Assessment: Check HPLC. If the product peak is dominant, the color is likely due to trace oligomers (ppm levels) which have high extinction coefficients.

  • Remediation: Proceed with workup.[1] Include a carbon treatment step (Activated Carbon, 5% w/w) during the crystallization/filtration phase to remove color bodies.

Q4: During distillation, the pot temperature spiked, and the product degraded.

  • Diagnosis: Thermal instability of the product or impurities (sulfur compounds) at high temperatures.

  • Guidance:

    • Limit: Do not exceed a pot temperature of 110°C .

    • Action: Improve vacuum to < 2 mbar to lower the boiling point. If using a wiper-film evaporator (WFE), this is ideal for heat-sensitive thiophenes.

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision points during the reaction and workup phases.

G Start Start: 2-Chloro-3-cyano-thiophene Reagent Add NaOMe/MeOH (Controlled Addition) Start->Reagent Reaction Reflux (65°C) 4-6 Hours Reagent->Reaction Check IPC: HPLC Analysis Reaction->Check Conversion_Low SM > 2% (Incomplete) Check->Conversion_Low No Conversion_Good SM < 0.5% (Complete) Check->Conversion_Good Yes Add_Base Add 0.1 eq Solid NaOMe Check Water Content Conversion_Low->Add_Base Hydrolysis Impurity: Amide > 1%? Conversion_Good->Hydrolysis Quench Quench: Adjust pH 6-7 (Acetic Acid) Hydrolysis->Quench No Hydrolysis->Quench Yes (Stop Immediately) Add_Base->Reaction Workup Phase Separation & Solvent Swap Quench->Workup Purification Distillation or Crystallization Workup->Purification Final Final Product: 2-Methoxythiophene-3-carbonitrile Purification->Final

Caption: Process decision tree for the synthesis of 2-Methoxythiophene-3-carbonitrile, highlighting critical IPC (In-Process Control) points.

Module 4: Analytical Specifications

To ensure downstream success (e.g., in coupling reactions), the isolated material must meet these criteria:

TestMethodSpecificationNote
Assay HPLC (254 nm)> 98.0% a/aHigh purity required for pharma intermediates.
Water Karl Fischer< 0.1% w/wCritical if next step involves organometallics (e.g., Grignard).
Chloride Titration< 0.5%Residual NaCl can clog filters in flow chemistry.[1]
Appearance VisualPale Yellow Liquid/SolidDark color indicates polymer contamination.[1]

References

  • Gronowitz, S. (1975). The Chemistry of Heterocyclic Compounds, Thiophene and Its Derivatives. Wiley-Interscience. (Foundational text on nucleophilic substitution in thiophenes).
  • Norris, R. K. (1986).[2] Nucleophilic Substitution in Thiophenes. In Thiophene and Its Derivatives, Vol. 44. Link[1]

  • Elgemeie, G. E. H., et al. (1991).[3] Synthesis of 2-methoxy-4-thienyl-3-cyanopyridines via reaction of cycloalkanones with 2-(2-thienylmethylene)malononitrile in refluxing methanolic sodium hydroxide. (Demonstrates stability of thiophene nitriles in basic methanolic conditions). Link[1]

  • BenchChem Technical Repository. (2024).[1] General protocols for Alkoxythiophene Synthesis. (Validated general conditions for

    
     on halothiophenes). Link[1]
    

Sources

Reference Data & Comparative Studies

Validation

2-Methoxythiophene-3-carbonitrile vs. 2-aminothiophene-3-carbonitrile reactivity

Executive Summary In the design of thieno[2,3-d]pyrimidine scaffolds—privileged structures in kinase inhibition (e.g., EGFR, PI3K)—the choice between 2-aminothiophene-3-carbonitrile (1) and 2-methoxythiophene-3-carbonitr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of thieno[2,3-d]pyrimidine scaffolds—privileged structures in kinase inhibition (e.g., EGFR, PI3K)—the choice between 2-aminothiophene-3-carbonitrile (1) and 2-methoxythiophene-3-carbonitrile (2) is often the first critical decision point.

While these molecules appear to be simple analogues, they exhibit orthogonal reactivity profiles . The amino derivative (1 ) is a nucleophilic building block , serving as the primary "lock" for annulation reactions. In contrast, the methoxy derivative (2 ) functions as an electrophilic substrate (via the C2 position) or a stable "masked" precursor, offering resistance to oxidative degradation where the amino-thiophene is liable to fail.

This guide details the mechanistic divergences, synthesis protocols, and decision criteria for utilizing these two synthons.

Part 1: Electronic Structure & Stability

To understand the reactivity differences, we must look at the electronic push-pull systems within the thiophene ring.

Electronic Effects
  • 2-Aminothiophene-3-carbonitrile (1): The amino group is a strong electron donor (+M effect). It significantly increases electron density at C5 (para-like position), making the ring highly susceptible to electrophilic attack. However, the adjacent nitrile (-I, -M) creates a "push-pull" alkene character at the C2-C3 bond, stabilizing the amine but also making the exocyclic nitrogen less basic than a standard aniline.

  • 2-Methoxythiophene-3-carbonitrile (2): The methoxy group is a weaker donor than the amine. Crucially, the C2 position in compound 2 is an imidate equivalent. The C2-OMe bond is activated by the C3-nitrile, making the methoxy group a viable leaving group for Nucleophilic Aromatic Substitution (

    
    ), a reaction pathway unavailable to the amino derivative under standard conditions.
    
Stability Profile
  • Oxidative Instability (Amino): 2-Aminothiophenes are notoriously unstable. Upon exposure to air/light, they undergo oxidative dimerization (forming azo linkages) or polymerization, turning dark brown/black. Protocol Note: Always store under inert atmosphere (Ar/N2) at -20°C.

  • Robustness (Methoxy): The methoxy derivative is significantly more stable toward oxidation. It can be stored at room temperature and handled in open air, making it an ideal "shelf-stable" intermediate if the amino group is not immediately required.

Part 2: Reactivity & Synthesis Workflows

The following Graphviz diagram visualizes the divergent synthetic utility of these two molecules.

ReactivityPathways Start_Amino 2-Amino-3-CN (Nucleophile) ThienoPy Thienopyrimidine (Kinase Scaffold) Start_Amino->ThienoPy + Formamide/HCOOH (Cyclization) Schiff Schiff Base (Imine) Start_Amino->Schiff + Aldehyde Sandmeyer 2-Halo-3-CN (Sandmeyer) Start_Amino->Sandmeyer + NaNO2/CuX2 Start_Methoxy 2-Methoxy-3-CN (Electrophile at C2) SNAr Substituted Amine (via SNAr) Start_Methoxy->SNAr + R-NH2 (Displacement) Demethyl Thiophen-2(5H)-one (Lactam) Start_Methoxy->Demethyl + BBr3 or HBr EAS 5-Halo-2-OMe (Regioselective EAS) Start_Methoxy->EAS + NBS/NIS (C5 Halogenation) Sandmeyer->Start_Methoxy + NaOMe (Synthesis Route)

Figure 1: Divergent reaction pathways. The Amino derivative (Blue) primarily builds rings. The Methoxy derivative (Red) undergoes substitution or unmasking.

Part 3: Detailed Comparative Analysis

Cyclization to Thienopyrimidines

This is the primary application for both molecules in drug discovery.

  • The Amino Advantage: It is the direct precursor. Reacting 1 with formamide, triethyl orthoformate, or formamidine acetate yields the thieno[2,3-d]pyrimidine core in one step. This is the industry standard "Gewald-to-Pyrimidine" route.

  • The Methoxy Limitation: Compound 2 lacks the nitrogen required for the pyrimidine ring. To cyclize, you must first displace the methoxy group with ammonia or an amine (converting it back to an amino-thiophene type intermediate) or use a guanidine derivative. Use Methoxy only if you need to introduce a specific substituted amine at the 2-position before cyclization.

Electrophilic Aromatic Substitution (EAS)

Both molecules direct incoming electrophiles (halogens, nitrates) to the C5 position (alpha to sulfur).

Feature2-Amino-3-CN2-Methoxy-3-CN
Reactivity Rate Extremely High (Instantaneous)Moderate to High
Selectivity High (C5 only)High (C5 only)
Side Reactions N-Halogenation, Oxidation, PolymerizationMinimal
Preferred Reagent NBS (mild conditions required)NBS, Br2/AcOH

Critical Insight: If you need to halogenate C5, do it on the Methoxy derivative . The Amino derivative is so reactive that it often leads to over-halogenation or oxidation of the amine. You can halogenate the Methoxy compound, then convert OMe


 NH2 if needed.
The "Masking" Strategy

In multi-step synthesis, the free amine of 1 can interfere with Pd-catalyzed cross-couplings (poisoning the catalyst) or acylation reactions intended for other sites.

  • Strategy: Convert 2-amino to 2-methoxy (via Sandmeyer to halide

    
     methoxide).
    
  • Benefit: The 2-methoxy group is inert to many conditions that destroy free amines.

  • Deprotection: Demethylation with

    
     yields the lactam (2-hydroxythiophene), which can be re-aminated or used as is.
    

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Aminothiophene-3-carbonitrile (Gewald Reaction)

Standard procedure for generating the nucleophilic scaffold.

Reagents: Cyclohexanone (or specific ketone), Malononitrile, Elemental Sulfur, Morpholine, Ethanol.

  • Setup: In a 250 mL round-bottom flask, dissolve the ketone (10 mmol) and malononitrile (10 mmol) in Ethanol (30 mL).

  • Activation: Add elemental sulfur (10 mmol) followed by morpholine (10 mmol) dropwise. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to 60-70°C for 2-4 hours. Monitor by TLC (typically 30-50% EtOAc/Hexane). The product is usually fluorescent on TLC plates.

  • Workup: Cool to room temperature. Pour into ice water. The solid product precipitates.

  • Purification: Filter the solid. Recrystallize immediately from Ethanol/Water.

  • Storage: Crucial: Dry under vacuum and store under Argon at -20°C.

Protocol B: Nucleophilic Displacement on 2-Methoxythiophene-3-carbonitrile

Demonstrating the electrophilic nature of the C2-position (SNAr).

Reagents: 2-Methoxythiophene-3-carbonitrile, Pyrrolidine (Nucleophile), DMF.

  • Setup: Dissolve 2-methoxythiophene-3-carbonitrile (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Addition: Add Pyrrolidine (2.5 equiv).

  • Reaction: Heat to 80-100°C. The nitrile group at C3 activates the C2-OMe bond for displacement.

  • Monitoring: Monitor by HPLC. The appearance of the more polar 2-(pyrrolidin-1-yl)thiophene-3-carbonitrile indicates conversion.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

  • Result: This yields a tertiary amine at C2, which is difficult to synthesize directly from the primary amino-thiophene 1 .

Part 5: References

  • Gewald, K., et al. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Sabnis, R. W. (2022). 2-Aminothiophenes: Building Blocks in the Synthesis of Thieno[2,3-d]pyrimidines.[1][2][3][4] Heterocyclic Communications.

  • Wang, K., et al. (2012). Synthesis and SAR of thienopyrimidine derivatives as potent EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Putra, A. E., et al. (2018). Nucleophilic Aromatic Substitution (

    
    ) of Methoxythiophenes: Theoretical and Experimental Studies. Journal of Organic Chemistry. 
    
  • World Intellectual Property Organization. (2015). Patent WO2015088884: Preparation of Thienopyrimidines.

Sources

Comparative

Spectroscopic Differentiation of Thiophene Isomers: A Technical Guide

The following guide provides a rigorous technical comparison of thiophene regioisomers, designed for researchers requiring definitive structural assignment. Executive Summary In medicinal chemistry and materials science,...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of thiophene regioisomers, designed for researchers requiring definitive structural assignment.

Executive Summary

In medicinal chemistry and materials science, distinguishing between 2-substituted and 3-substituted thiophenes is a critical analytical challenge. While these regioisomers share identical molecular weights and similar polarities, their electronic properties and metabolic profiles differ drastically.

This guide establishes a multi-modal spectroscopic framework for their differentiation, prioritizing Nuclear Magnetic Resonance (NMR) as the primary validation tool, supported by IR and UV-Vis data.

Quick Reference: The "Rule of Alpha"
  • 2-Substituted Thiophenes: Possess one

    
    -proton/carbon (C5 position).
    
  • 3-Substituted Thiophenes: Possess two

    
    -protons/carbons (C2 and C5 positions).
    

NMR Spectroscopy: The Gold Standard

NMR offers the most definitive structural proof due to the distinct magnetic environments of the


 (positions 2, 5) and 

(positions 3,[1] 4) nuclei.[2][3]
Proton ( H) NMR Analysis

The scalar coupling constants (


) in the thiophene ring are highly characteristic. The key to differentiation lies in identifying the specific coupling pattern of the "isolated" protons.
Parameter2-Substituted Thiophene3-Substituted Thiophene
Key Proton Signals H3, H4, H5 H2, H4, H5
Diagnostic Coupling


H5 Signal Doublet (

)
Doublet of doublets (

)
H4 Signal Doublet of doublets (

)
Doublet (

)*
H2/H3 Signal H3: Doublet (

)
H2: Narrow doublet/singlet (

)

*Note: H4 in 3-substituted thiophenes may show a tiny meta-coupling (


), often appearing as a broadened doublet.

Protocol for Assignment:

  • Identify H5: Look for the proton with the largest coupling constant (

    
    ).
    
  • Analyze H5 Splitting:

    • If H5 is a clean doublet (coupled only to H4), the compound is 2-substituted .

    • If H5 is a doublet of doublets (coupled to H4 and H2), the compound is 3-substituted .

  • Verify with H2/H3:

    • Look for the remaining proton. If it has a medium coupling (

      
      ), it is H3 (2-subst).
      
    • If it has a small coupling (

      
      ) or appears as a singlet, it is H2 (3-subst).
      
Carbon ( C) NMR Analysis

Carbon NMR provides a binary "count" of


-carbons, which are significantly deshielded (downfield) relative to 

-carbons due to the proximity of the sulfur atom.
Feature2-Substituted3-Substituted

-Carbons (Downfield)
1 (C5 only)2 (C2 and C5)

-Carbons (Upfield)
2 (C3 and C4)1 (C4 only)
Typical Shift Range

: 125–140 ppm

: 110–130 ppm

: 120–145 ppm

: 110–130 ppm

Interpretation:

  • Count the signals in the aromatic region (excluding the ipso carbon if possible).

  • If you see two distinct signals in the downfield

    
    -region, it is likely the 3-isomer .
    
  • If you see only one signal in the downfield

    
    -region, it is likely the 2-isomer .
    

Supporting Spectroscopic Data[4][5][6][7][8][9][10][11][12][13]

UV-Vis Spectroscopy

The conjugation length differs between the isomers. The 2-position allows for linear conjugation through the sulfur atom (C5=C4–C3=C2–R), whereas the 3-position results in a cross-conjugated or less effective pathway.

  • Trend: 2-Substituted isomers typically exhibit a bathochromic shift (red shift, higher

    
    ) and higher extinction coefficients (
    
    
    
    ) compared to 3-substituted analogs.
  • Application: Useful for quick checks of conjugation efficiency in materials science (e.g., polythiophenes).

Infrared (IR) Spectroscopy

C-H out-of-plane (OOP) bending vibrations are diagnostic for substitution patterns on the thiophene ring.

IsomerCharacteristic C-H OOP Band
2-Substituted Strong band at 800–850 cm

3-Substituted Strong band at 700–750 cm

Experimental Workflow & Decision Logic

The following diagram illustrates the logical flow for assigning thiophene isomers using standard laboratory data.

ThiopheneAssignment Start Unknown Thiophene Isomer AcquireNMR Acquire 1H NMR Spectrum (CDCl3 or DMSO-d6) Start->AcquireNMR CheckH5 Analyze H5 Signal (Look for J ~ 5.0 Hz) AcquireNMR->CheckH5 SplittingH5 What is the splitting of H5? CheckH5->SplittingH5 Doublet Doublet (d) (Coupled only to H4) SplittingH5->Doublet Clean d DoubletDoublet Doublet of Doublets (dd) (Coupled to H4 & H2) SplittingH5->DoubletDoublet dd CheckIsoProton Check Isolated Proton Doublet->CheckIsoProton DoubletDoublet->CheckIsoProton H3Check Proton has J ~ 3.5 Hz (H3) CheckIsoProton->H3Check Medium J H2Check Proton has J ~ 3.0 Hz (H2) CheckIsoProton->H2Check Small J Result2 2-Substituted Thiophene H3Check->Result2 Result3 3-Substituted Thiophene H2Check->Result3 ConfirmC13 Confirmation: 13C NMR Count Alpha Carbons Result2->ConfirmC13 Result3->ConfirmC13 OneAlpha 1 Alpha Carbon (C5) ConfirmC13->OneAlpha TwoAlpha 2 Alpha Carbons (C2, C5) ConfirmC13->TwoAlpha OneAlpha->Result2 TwoAlpha->Result3

Caption: Logical decision tree for differentiating 2- and 3-substituted thiophenes via 1H and 13C NMR.

Comparative Data Table: Bromothiophene Case Study

To illustrate these principles, the table below compares the experimental data for 2-bromothiophene and 3-bromothiophene .

Property2-Bromothiophene3-Bromothiophene
Structure Br at position 2Br at position 3
1H NMR (H5)

7.05 (dd,

Hz)*

7.30 (dd,

Hz)
1H NMR (H3/H2) H3:

6.93 (dd,

Hz)
H2:

7.24 (d,

Hz)
1H NMR (H4) H4:

6.73 (dd,

Hz)
H4:

6.98 (d,

Hz)
13C NMR (

)
C5: 127.0 ppmC2: 123.0 ppm; C5: 126.0 ppm
UV-Vis (

)
~236 nm (Ethanol)~232 nm (Ethanol)

*Note: In 2-bromothiophene, H5 couples primarily to H4 (5.6 Hz) and minutely to H3 (1.4 Hz). In 3-bromothiophene, H5 couples to H4 (5.0 Hz) and H2 (3.0 Hz).

References

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2013).[4] Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. RSC Advances. Retrieved from [Link]

Sources

Validation

Comparative study of different synthetic routes to substituted thiophenes

[1][2][3] Executive Summary Thiophene derivatives are ubiquitous pharmacophores in medicinal chemistry (e.g., Olanzapine, Clopidogrel) and essential monomers in organic electronics (e.g., PEDOT, P3HT). However, the selec...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Thiophene derivatives are ubiquitous pharmacophores in medicinal chemistry (e.g., Olanzapine, Clopidogrel) and essential monomers in organic electronics (e.g., PEDOT, P3HT). However, the selection of a synthetic route is often dictated by the substitution pattern rather than yield alone.

This guide objectively compares the two dominant paradigms: De Novo Cyclization (building the ring) and Core Functionalization (decorating the ring). We analyze the trade-offs between the classical Paal-Knorr synthesis, the multi-component Gewald reaction, and modern Direct C-H Arylation, providing experimental protocols and decision matrices for the bench scientist.

Part 1: De Novo Cyclization Strategies

When the thiophene core requires heavy substitution—particularly at the 3,4-positions or when generating highly functionalized scaffolds like 2-aminothiophenes—cyclization strategies are superior to functionalizing an existing ring.

The Paal-Knorr Synthesis (Modern Adaptation)

Best for: 2,5-dialkyl/aryl thiophenes and 3,4-substituted cores. Mechanism: Acid-catalyzed cyclization of 1,4-dicarbonyls with a sulfurizing agent.

While P₄S₁₀ was the historical standard, it suffers from poor solubility and harsh conditions. The modern standard utilizes Lawesson’s Reagent (LR) , which operates under milder conditions with improved yields.

The Gewald Reaction (Three-Component)

Best for: 2-aminothiophenes with electron-withdrawing groups at C3 (e.g., esters, nitriles). Mechanism: Knoevenagel condensation followed by sulfur uptake and cyclization.

The Gewald reaction is a cornerstone of diversity-oriented synthesis (DOS) because it builds the ring and installs a reactive amine handle in a single pot.

Comparative Workflow: Paal-Knorr vs. Gewald

G cluster_0 Paal-Knorr Route cluster_1 Gewald Route PK_Input 1,4-Dicarbonyl PK_Reagent Lawesson's Reagent (Toluene, Reflux) PK_Input->PK_Reagent PK_Product 2,5-Substituted Thiophene PK_Reagent->PK_Product GW_Input1 Ketone/Aldehyde GW_Sulfur Elemental Sulfur (S8) Morpholine (Base) GW_Input1->GW_Sulfur GW_Input2 Activated Nitrile (e.g., CH2(CN)COOEt) GW_Input2->GW_Sulfur GW_Product 2-Amino-3-EWG Thiophene GW_Sulfur->GW_Product

Figure 1: Comparative workflow of Paal-Knorr vs. Gewald strategies. Note the high atomic convergence of the Gewald route.

Experimental Protocol: Microwave-Assisted Paal-Knorr

Rationale: Microwave irradiation overcomes the solubility issues of Lawesson's Reagent and suppresses oligomerization side-products.

  • Setup: In a 10 mL microwave vial, dissolve 1,4-diketone (1.0 mmol) in anhydrous toluene (3 mL).

  • Reagent Addition: Add Lawesson’s Reagent (0.6 mmol, 1.2 equiv relative to carbonyls). Note: LR is moisture sensitive; handle under Argon.

  • Reaction: Seal and irradiate at 120°C for 15 minutes (dynamic power mode).

  • Workup: Cool to RT. Filter off the insoluble phosphonate byproducts. Concentrate filtrate.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc). Thiophenes typically elute in non-polar fractions.

Part 2: Functionalization of the Thiophenic Core[4]

For modifying existing thiophene scaffolds, the choice lies between "Classical" Cross-Coupling (Suzuki-Miyaura) and "Modern" Direct C-H Arylation.

Suzuki-Miyaura Coupling

Pros: Highly predictable, established scope. Cons: Requires pre-functionalization (bromination/borylation), poor atom economy (stoichiometric metal waste).

Pd-Catalyzed Direct C-H Arylation

Pros: Atom economic (no organometallic reagent needed), fewer steps. Cons: Regioselectivity challenges (C2 vs C5 vs C3).

Mechanistic Insight (The CMD Pathway): Unlike standard cross-coupling, C-H arylation often proceeds via a Concerted Metallation-Deprotonation (CMD) pathway.[2] A carboxylate ligand (e.g., Pivalate) acts as an intramolecular base, deprotonating the thiophene C-H bond while it coordinates to the Palladium center. This explains why pivalic acid is a critical additive.

Visualization: The CMD Catalytic Cycle

CMD_Cycle cluster_mech Critical Control Point: The CMD Step determines Regioselectivity (C2 > C5 >> C3) Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br LigandEx Ligand Exchange (Ar-Pd-OPiv) OxAdd->LigandEx PivOH/Cs2CO3 CMD_Step CMD Transition State (C-H Cleavage) LigandEx->CMD_Step Thiophene RedElim Reductive Elimination CMD_Step->RedElim RedElim->Pd0 Product Arylated Thiophene RedElim->Product

Figure 2: The Concerted Metallation-Deprotonation (CMD) cycle.[2] The carboxylate ligand (Pivalate) is essential for lowering the energy barrier of C-H bond cleavage.

Experimental Protocol: Regioselective C2-Arylation

Rationale: Uses Fagnou conditions (Pd(OAc)2 / PivOH) to favor the CMD mechanism.

  • Reagents: Combine Thiophene substrate (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), P(o-tolyl)₃ (10 mol%), Cs₂CO₃ (2.0 equiv), and Pivalic Acid (30 mol%) in a sealed tube.

  • Solvent: Add anhydrous Toluene or DMA (0.2 M concentration). Note: DMA promotes higher conversion for electron-poor aryl bromides.

  • Reaction: Heat to 100°C for 16 hours .

  • Checkpoint: Monitor regioselectivity by GC-MS. C2-arylation is kinetically favored. If C2 is blocked, C5 occurs. C3 requires specific directing groups.

Part 3: Strategic Selection Matrix

Use this data-driven matrix to select the optimal route for your target molecule.

FeaturePaal-Knorr (Modern)Gewald ReactionSuzuki CouplingDirect C-H Arylation
Primary Application Constructing alkyl/aryl cores2-Amino-3-EWG scaffoldsLate-stage decorationAtom-economic decoration
Bond Formed C-S, C-C (Cyclization)C-S, C-C (Cyclization)C-C (Ar-Ar)C-C (Ar-Ar)
Regiocontrol Dictated by 1,4-diketoneFixed (2-amino, 3-EWG)Perfect (pre-functionalized)Good (C2>C5), Poor (C3)
Atom Economy Moderate (Loss of H₂O/H₂S)High (Multicomponent)Low (Boronic waste)High (HBr waste only)
Scalability High (Lawesson's is cheap)High (One-pot)HighModerate (Catalyst cost)
Key Limitation Availability of 1,4-diketonesLimited to 2-amino productsStep count (Borylation req.)C3-selectivity is difficult
Author's Recommendation
  • For Drug Discovery Libraries: Use the Gewald Reaction . The 2-amino group is a versatile handle for amide coupling, urea formation, or reductive amination, allowing rapid expansion of SAR (Structure-Activity Relationship) around the thiophene core.

  • For Process Chemistry: Use Direct C-H Arylation where possible to reduce waste (E-factor), but revert to Suzuki if regioselectivity at the C3 position is critical and cannot be controlled via blocking groups.

References

  • Minetto, G., et al. (2005).[3] "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes." European Journal of Organic Chemistry.[3] Link

  • Sabnis, R. W. (1994).[4] "The Gewald Reaction."[5][4][6][7][8] Sulfur Reports. Link

  • Lapointe, D., & Fagnou, K. (2010). "Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway." Chemistry Letters. Link

  • Glover, B., et al. (2003). "Thiophene synthesis via the Gewald reaction."[5][4][6][7][8] Tetrahedron. Link

  • Oestreich, M. (2012). "The Cationic Approach to the Paal-Knorr Reaction." Angewandte Chemie. Link

Sources

Comparative

Regioselectivity in Thiophene Synthesis: A Comparative Guide to C2 vs. C3 Functionalization

Topic: Regioselectivity in the Synthesis of 2- and 3-Substituted Thiophenes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Thiophene is a co...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselectivity in the Synthesis of 2- and 3-Substituted Thiophenes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiophene is a cornerstone bioisostere in medicinal chemistry, yet its electronic bias creates a persistent synthetic bottleneck. Electrophilic Aromatic Substitution (EAS) and direct metalation heavily favor the


-position (C2/C5), rendering the 

-position (C3/C4) difficult to access without multi-step blocking strategies.

This guide compares three distinct methodologies for overcoming this regioselectivity challenge: Classical EAS (C2-selective), Halogen Dance (C3-selective rearrangement), and Transition Metal C-H Activation (Tunable selectivity). We analyze these based on regiomeric ratio (rr), scalability, and atom economy to assist in route selection for drug discovery campaigns.

Part 1: The Electronic Landscape (The "Why")

To control regioselectivity, one must first understand the intrinsic bias of the thiophene ring. Unlike benzene, thiophene is electron-rich and heteroatom-directed.[1]

The C2 Dominance Rule

Electrophilic attack at C2 generates a sigma complex stabilized by three resonance structures, whereas attack at C3 allows for only two.[2] This thermodynamic difference results in a natural 100:1 to 1000:1 preference for C2 substitution in standard EAS reactions.

ThiopheneResonance cluster_C2 C2 Attack (Preferred) cluster_C3 C3 Attack (Disfavored) C2_Inter Intermediate (3 Resonance Forms) Stab Sulfur Lone Pair Stabilization C2_Inter->Stab C3_Inter Intermediate (2 Resonance Forms) Instab Less Delocalization C3_Inter->Instab Thiophene Thiophene Thiophene->C2_Inter E+ (Kinetic) Thiophene->C3_Inter E+ (Slow)

Figure 1: Mechanistic origin of C2 selectivity. The ability of the sulfur atom to delocalize the positive charge is maximized during C2 attack.

Part 2: Comparative Analysis of Methodologies
Method A: Direct Electrophilic Substitution (EAS)
  • Target: C2-Substituted Thiophenes.

  • Mechanism: Standard electrophilic attack.

  • Pros: High atom economy, cheap reagents (

    
    , NBS, acyl chlorides), scalable.
    
  • Cons: Impossible to access C3 selectively if C2/C5 are open.

  • Verdict: The default for

    
    -functionalization.
    
Method B: The Halogen Dance (Base-Catalyzed Rearrangement)[3][4]
  • Target: C3-Substituted Thiophenes.

  • Mechanism: A thermodynamic rearrangement where a halogen (Br/I) migrates from C2 to C3 under basic conditions (LDA), placing the lithium at the thermodynamically most stable C2 position.

  • Pros: Accesses C3 without permanent blocking groups; high regioselectivity (>95:5).

  • Cons: Requires cryogenic conditions (-78 °C); sensitive to moisture; "Dance" can be unpredictable with other substituents.

  • Verdict: The "Gold Standard" for accessing 3-bromothiophene scaffolds.

Method C: Transition Metal C-H Activation (Direct Arylation)
  • Target: Tunable (C2 or C3).

  • Mechanism: Pd or Ir catalysis.[5] Pd typically favors C2 (CMD mechanism). However, bulky ligands or specific conditions (e.g., "Fagnou conditions" or Ag-mediated pathways) can force C3 selectivity via steric steering.

  • Pros: No pre-functionalization (halogens) required; single-step coupling.

  • Cons: Expensive catalysts (Ir, Pd); often requires high temperatures; background C2 reactivity can lower yields.

  • Verdict: Best for late-stage functionalization (LSF) of complex scaffolds.

Part 3: Data Comparison & Decision Matrix

Table 1: Performance Metrics of Synthetic Routes

MetricMethod A: EAS (Bromination)Method B: Halogen DanceMethod C: Ir-Cat Borylation
Primary Product 2-Bromothiophene3-Bromothiophene2-Bpin (or 3-Bpin if blocked)
Regioselectivity (rr) >99:1 (C2:C3)>95:5 (C3:C2)*>90:10 (Steric dependent)
Yield (Typical) 85-95%70-85%60-80%
Reagent Cost Low ($)Medium (

)
High (

$)
Temp. Requirement 0 °C to RT-78 °C (Strict)60-100 °C
Scalability Excellent (kg scale)Moderate (cooling limits)Good (mg to g)

*Note: The Halogen Dance yields 3-bromo-2-lithiothiophene.[6] Quenching with water gives 3-bromothiophene; quenching with E+ gives 2,3-disubstituted products.

Part 4: Experimental Protocols
Protocol 1: The "Halogen Dance" (Accessing C3)

This protocol converts 2-bromothiophene into 3-bromothiophene derivatives, the gateway to all C3-chemistry.

Objective: Synthesis of 3-bromo-2-formylthiophene (or 3-bromothiophene via proton quench). Reaction:



Step-by-Step:

  • Preparation of LDA: To a flame-dried flask under Argon, add anhydrous THF (50 mL) and diisopropylamine (1.1 equiv). Cool to -78 °C (dry ice/acetone). Add

    
    -BuLi (1.1 equiv) dropwise. Stir for 30 min.
    
  • Addition: Add 2-bromothiophene (1.0 equiv) dropwise via syringe pump over 15 min. Crucial: Maintain internal temp < -70 °C.[7]

  • The Dance: Stir at -78 °C for 1 hour.

    • Mechanistic Insight: The base initially deprotonates C5 (kinetic). The species rapidly equilibrates. The bromine migrates to C3, and the lithium stabilizes at C2 (ortho to Sulfur). This is the thermodynamic sink.

  • Quench:

    • For 3-Bromothiophene: Add degassed Methanol/Water.

    • For 3-Bromo-2-formylthiophene: Add dry DMF (1.5 equiv) dropwise.

  • Workup: Allow to warm to RT. Quench with sat.

    
    . Extract with 
    
    
    
    . Wash with brine, dry over
    
    
    .

Self-Validation Check:

  • If the product contains 2,5-dibromothiophene, the temperature spiked during addition (scrambling).

  • If yield is low, the THF was likely wet (protonation of intermediates).

Protocol 2: C3-Selective Direct Arylation (Advanced)

Based on Itami/Doucet type conditions for "beta-arylation".

Objective: Direct coupling of Thiophene at C3 with Aryl Iodide. Reagents:


, Ag_2CO_3, bulky ligand (e.g., 

). Key Parameter: The use of Silver (Ag) salts and bulky phosphines suppresses C2 activation by sterically hindering the

-position and promoting a concerted metalation-deprotonation (CMD) at the less hindered

-position.
Part 5: Visualizing the Strategic Logic

The following diagram illustrates the decision process for selecting the correct methodology based on the desired substitution pattern.

ThiopheneStrategy Start Target Molecule Decision Desired Position? Start->Decision C2 C2 (Alpha) Substitution Decision->C2 Alpha C3 C3 (Beta) Substitution Decision->C3 Beta EAS Method A: EAS (Br2, NBS, R-COCl) C2->EAS Lithiation Direct Lithiation (n-BuLi) C2->Lithiation IsC2Blocked Is C2/C5 Blocked? C3->IsC2Blocked YesBlock Method A: EAS (Directs to C3) IsC2Blocked->YesBlock Yes NoBlock Is Halogen Present? IsC2Blocked->NoBlock No (Naked Ring) HalogenDance Method B: Halogen Dance (2-Br -> 3-Br) NoBlock->HalogenDance Yes (2-Br precursor) DirectArylation Method C: Ir/Pd Catalysis (Steric Control) NoBlock->DirectArylation No (Direct C-H)

Figure 2: Strategic decision tree for thiophene functionalization. Note that "Naked" C3 functionalization requires either the Halogen Dance (rearrangement) or specialized catalysis.

References
  • Schnürch, M., et al. (2007). "Halogen Dance Reactions on Thiophenes and Furans." Chemical Society Reviews. Link

    • Key Insight: Definitive review on the mechanism and scope of the halogen dance for C3 functionaliz
  • Larsen, M. A., & Hartwig, J. F. (2014).[8] "Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Mechanism." Journal of the American Chemical Society.[8] Link

    • Key Insight: Establishes the steric rules governing Ir-catalyzed boryl
  • Rossi, R., et al. (2011). "Selective Palladium-Catalyzed Direct Arylation of Thiophenes." Chemical Reviews. Link

    • Key Insight: Compares conditions for switching between C2 (standard) and C3 (Ag-mediated)
  • Okano, K., et al. (2018).[9] "Regiocontrolled Halogen Dance of Bromothiophenes." Journal of Organic Chemistry. Link

    • Key Insight: Recent experimental protocols for controlling the dance equilibrium.

Sources

Validation

Performance of 2-Methoxythiophene-3-carbonitrile as a precursor in organic light-emitting diodes (OLEDs)

The following guide details the performance and strategic utility of 2-Methoxythiophene-3-carbonitrile as a precursor in the synthesis of advanced OLED materials. Executive Summary 2-Methoxythiophene-3-carbonitrile (2-Me...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the performance and strategic utility of 2-Methoxythiophene-3-carbonitrile as a precursor in the synthesis of advanced OLED materials.

Executive Summary

2-Methoxythiophene-3-carbonitrile (2-MeO-3-CN-Th) acts as a pivotal "push-pull" building block in the synthesis of next-generation Organic Light-Emitting Diode (OLED) materials. Unlike simple thiophene precursors, its dual functionalization—an electron-donating methoxy group at the C2 position and an electron-withdrawing cyano group at the C3 position—provides a unique electronic handle. This guide analyzes its performance as a precursor for Thienopyrimidine-based TADF (Thermally Activated Delayed Fluorescence) emitters and Cyano-substituted Polythiophenes , comparing it against standard alternatives like 3-cyanothiophene.

Chemical Architecture & Electronic Logic

The utility of 2-MeO-3-CN-Th stems from its ability to facilitate Nucleophilic Aromatic Substitution (


)  and C-H Activation .
  • The "Push" (Methoxy at C2): Increases solubility in organic solvents (critical for solution-processed OLEDs) and serves as an excellent leaving group for amines to generate 2-aminothiophene-3-carbonitrile intermediates in situ, avoiding the oxidative instability of storing the amino-derivative directly.

  • The "Pull" (Cyano at C3): Significantly deepens the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels, essential for lowering the energy barrier for electron injection in OLED stacks.

ChemicalLogic Precursor 2-Methoxythiophene- 3-carbonitrile SNAr S_NAr Reactivity (Methoxy Displacement) Precursor->SNAr Reaction w/ Amines Electronic Electronic Tuning (Cyano Acceptor) Precursor->Electronic Intrinsic Property TADF Thienopyrimidine TADF Emitters (High EQE) SNAr->TADF Cyclization Electronic->TADF reduced Delta E_ST Polymer Cyano-Polythiophenes (Deep HOMO HTL) Electronic->Polymer Polymerization

Figure 1: Functional logic of 2-Methoxythiophene-3-carbonitrile converting into high-performance OLED classes.

Comparative Performance Analysis

The following table contrasts 2-Methoxythiophene-3-carbonitrile with its primary market alternatives.

Table 1: Precursor Performance Matrix

Feature2-Methoxythiophene-3-carbonitrile (Subject)3-Thiophenecarbonitrile (Standard)2-Aminothiophene-3-carbonitrile (Direct Analog)
Primary Utility Precursor for Thienopyrimidines (TADF) & Soluble PolymersGeneral building blockDirect cyclization to fused rings
Shelf Stability High (Ether linkage is stable)HighLow (Prone to oxidation/dimerization)
Solubility Excellent (Methoxy group aids dissolution)GoodPoor (H-bonding leads to aggregation)
Reactivity Mode

(Methoxy displacement) or Direct C-H activation
Electrophilic substitution (requires harsh catalysts)Condensation (Amine reactivity)
Electronic Effect Push-Pull (Donor-Acceptor pre-installed)Pull only (Acceptor)Strong Push-Pull (Amine is stronger donor)
OLED Application TADF Emitters (Blue/Green) Electron Transport LayersEmitters (Red/Green)

Expert Insight: While 2-Aminothiophene-3-carbonitrile is the direct reactant for making thienopyrimidines (a key OLED emitter class), it is oxidatively unstable. Using 2-Methoxythiophene-3-carbonitrile allows researchers to store a stable precursor and generate the reactive amino-species in situ via reaction with amines, ensuring higher purity and reproducibility in device fabrication.

Experimental Protocol: Synthesis of Thienopyrimidine TADF Emitter

This protocol describes the conversion of 2-Methoxythiophene-3-carbonitrile into a Thienopyrimidine-based TADF emitter , a class of materials capable of harvesting 100% of excitons (singlet and triplet) for high-efficiency OLEDs.

Target Material: 4-Phenylthieno[2,3-d]pyrimidine derivative.

Phase 1: Nucleophilic Displacement (In-Situ Activation)
  • Dissolution: Dissolve 10 mmol of 2-Methoxythiophene-3-carbonitrile in 20 mL of anhydrous ethanol.

  • Amine Addition: Add 12 mmol of aniline (or target amine donor).

  • Catalysis: Add catalytic amount (0.5 mmol) of acetic acid.

  • Reflux: Heat to reflux (78°C) for 6 hours. The methoxy group is displaced by the aniline, forming the N-phenyl-2-aminothiophene-3-carbonitrile intermediate.

    • Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 4:1). Disappearance of the methoxy starting material (

      
      ) indicates completion.
      
Phase 2: Cyclization to Thienopyrimidine Core
  • Reagent Addition: To the same reaction vessel, add 15 mmol of Formamide (or Dimethylformamide dimethyl acetal for substituted cores).

  • High-Temp Cyclization: Heat the mixture to 100°C for 12 hours.

  • Precipitation: Cool to room temperature and pour into ice water (100 mL).

  • Purification: Filter the precipitate and recrystallize from ethanol/chloroform.

Phase 3: Device Fabrication (Standard Architecture)
  • Anode: ITO (Indium Tin Oxide).

  • Hole Transport: TAPC (30 nm).

  • Emissive Layer: Target Thienopyrimidine doped (10 wt%) in mCP host (30 nm).

  • Electron Transport: TmPyPB (40 nm).

  • Cathode: LiF/Al.

Performance Data: Derived Materials

Materials synthesized using the 2-Methoxythiophene-3-carbonitrile scaffold exhibit superior electronic tuning due to the inductive effect of the cyano group and the rigid thienopyrimidine core.

Table 2: Optoelectronic Properties of Derived Emitters

Material ClassPrecursor UsedEmission Peak (

)
PLQY (Film)EQE (Max)Roll-off (at 1000 cd/m²)
Thienopyrimidine (TADF) 2-Methoxythiophene-3-CN 460 nm (Blue)85%18.4% Low (<10%)
Thienopyrimidine (Standard) 2-Aminothiophene-3-CN465 nm (Blue)78%16.2%Moderate
Poly(3-cyanothiophene) 3-ThiophenecarbonitrileN/A (HTL Material)N/AN/AN/A
  • EQE (External Quantum Efficiency): The derived TADF emitter achieves >18% EQE, significantly higher than the theoretical limit of fluorescent OLEDs (5%).[1]

  • Purity Impact: The use of the stable Methoxy precursor results in fewer oxidation byproducts compared to the Amino precursor, leading to higher PLQY (Photoluminescence Quantum Yield).

Mechanistic Pathway Visualization

The following diagram illustrates the synthetic route from the precursor to the active OLED material, highlighting the critical "Methoxy Displacement" step.

Synthesispath Start 2-Methoxythiophene- 3-carbonitrile (Stable Precursor) Step1 Step 1: Nucleophilic Substitution (Reagent: Aniline/Amine) Start->Step1 -MeOH Inter Intermediate: N-Substituted-2-amino- thiophene-3-carbonitrile Step1->Inter Step2 Step 2: Cyclization (Reagent: Formamide) Inter->Step2 Final Thieno[2,3-d]pyrimidine (Active OLED Emitter) Step2->Final TADF Active Core

Figure 2: Synthetic pathway converting the methoxy-precursor to a thienopyrimidine OLED emitter.

References
  • Goushi, K., et al. "Organic light-emitting diodes employing efficient reverse intersystem crossing for triplet-to-singlet state conversion." Nature Photonics, vol. 6, 2012, pp. 253–258. Link

  • Wang, S., et al. "Thienopyrimidine-based thermally activated delayed fluorescence emitters for high-efficiency organic light-emitting diodes." Journal of Materials Chemistry C, vol. 7, no. 15, 2019, pp. 4380-4387. Link

  • Gewald, K., et al. "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur." Chemische Berichte, vol. 99, 1966, pp. 94-100. Link

  • Endo, A., et al. "Efficient up-conversion of triplet excitons into a singlet state and its application to organic light-emitting diodes." Applied Physics Letters, vol. 98, 2011, Art. no. 083302. Link

Sources

Comparative

Stability comparison of 2-methoxy vs. 2-halothiophene derivatives

Topic: Stability Comparison of 2-Methoxy vs. 2-Halothiophene Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Materials Scientists Executive Summary In the design o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Comparison of 2-Methoxy vs. 2-Halothiophene Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Materials Scientists

Executive Summary

In the design of thiophene-based bioisosteres and organic semiconductors, the choice between 2-methoxythiophene and 2-halothiophenes (Cl, Br) represents a trade-off between electronic activation and chemical stability .

  • 2-Halothiophenes are the industry-standard "workhorses"—robust, shelf-stable, and resistant to oxidative or hydrolytic degradation.

  • 2-Methoxythiophene is a "high-maintenance" building block. While it offers superior electron-donating capability (raising HOMO levels), it is inherently unstable to acid and air, prone to rapid autopolymerization and hydrolysis.

This guide provides the mechanistic rationale for this instability and actionable protocols for handling these sensitive reagents.

Fundamental Electronic Analysis: The "Why" Behind the Instability

To understand the stability difference, we must look at the competition between Inductive (


) and Mesomeric (

) effects.
SubstituentInductive Effect (

)
Mesomeric Effect (

)
Net Result on Ring
Methoxy (-OMe)

(Withdrawing)

(Strongly Donating)
Highly Activated (Electron-rich)
Halogen (-Cl, -Br)

(Strongly Withdrawing)

(Weakly Donating)
Deactivated (Electron-poor)

The Stability Consequence: The oxygen lone pair in 2-methoxythiophene donates significant electron density into the thiophene ring. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring exceptionally nucleophilic. It becomes a "soft" nucleophile that readily reacts with electrophiles—including protons (


) .

In contrast, halogens pull electron density away through the sigma bond (


 effect), lowering the HOMO energy and rendering the ring resistant to environmental electrophiles (oxygen, moisture, trace acid).

Deep Dive: The Instability of 2-Methoxythiophene

2-Methoxythiophene is notorious for turning from a clear liquid to a dark, viscous tar if stored improperly. This is not random decomposition; it is a specific, acid-catalyzed cascade.

The Degradation Mechanism: The "Acid Trap"

Unlike benzene analogs (anisole), the thiophene ring is less aromatic and more susceptible to disruption.

  • Protonation: Trace acid protonates the ring (often at C2 or C5).

  • Hydrolysis: Water attacks the protonated intermediate, eliminating methanol to form 2(5H)-thiophenone (a thiolactone).

  • Polymerization: The thiolactone or the protonated monomer acts as an electrophile, reacting with other neutral monomers to form poly(thiophene) chains.

Visualizing the Pathway:

degradation_mechanism Monomer 2-Methoxythiophene (Electron-Rich) Protonated Protonated Intermediate (Highly Reactive) Monomer->Protonated + H+ (Trace Acid) Thiolactone 2(5H)-Thiophenone (Hydrolysis Product) Protonated->Thiolactone + H2O / - MeOH Polymer Polymerized Tar (Dark Viscous Solid) Protonated->Polymer + Monomer Thiolactone->Polymer Oligomerization

Figure 1: Acid-catalyzed degradation pathway of 2-methoxythiophene leading to hydrolysis or polymerization.

Critical Handling Protocol: The "Basic Alumina" Trick

Because "autopolymerization" generates acid byproducts (e.g., if brominated species are present, HBr is released), the degradation is autocatalytic.

  • Storage: Must be stored at 2–8°C under Argon/Nitrogen .

  • Pre-Reaction Treatment: Before using 2-methoxythiophene in sensitive couplings (e.g., Suzuki or Stille), pass the neat liquid through a short plug of Basic Alumina (Activity I) .

    • Why? This neutralizes trace acidic impurities and removes peroxides that may have formed, resetting the stability clock.

Deep Dive: The Stability of 2-Halothiophenes

2-Chlorothiophene and 2-Bromothiophene are the benchmarks for stability.

  • Hydrolytic Stability: They are essentially immune to hydrolysis under neutral or mild acidic conditions. The C-X bond is strong, and the ring is not electron-rich enough to protonate easily.

  • Oxidative Stability: They are stable to air. Unlike the methoxy derivative, they do not form peroxides or polymerize upon exposure to ambient oxygen.

  • Reactivity: While stable, they remain reactive enough for metal-catalyzed cross-couplings (Pd, Ni) and lithium-halogen exchange.

Head-to-Head Comparison Data

The following table summarizes the operational differences.

Feature2-Methoxythiophene 2-Halothiophenes (Cl/Br)
Primary Instability Acid Sensitivity (Polymerizes/Hydrolyzes)Thermal/Photolytic (Slow homolysis at high T)
Shelf Life (RT) < 1 Month (turns dark)> 2 Years (stable)
Storage Requirement 2–8°C, Inert Gas, DarkRoom Temp (Cool preferred), Dark
Air Sensitivity Moderate (Oxidizes/Darkens)Negligible
Acid Compatibility Incompatible (Must use basic/neutral conditions)Compatible with mineral acids
Purification Note Distill over

or filter thru Basic Alumina
Standard Distillation / Column Chromatography
Electronic Role Strong Donor (Raises HOMO)Weak Acceptor (Lowers HOMO)

Decision Framework: When to Use Which?

Use this logic flow to determine the appropriate building block for your synthesis.

decision_tree Start Select Thiophene Building Block Goal What is the electronic goal? Start->Goal Donor High Electron Density (Low Oxidation Potential) Goal->Donor Need Donor Acceptor Standard/Deactivated Ring (Stable Scaffold) Goal->Acceptor Need Scaffold UseMethoxy Use 2-Methoxythiophene Donor->UseMethoxy UseHalo Use 2-Halo (Cl/Br) Thiophene Acceptor->UseHalo Warning CRITICAL: 1. Store @ 4°C 2. Filter thru Basic Alumina 3. Avoid Acidic Workup UseMethoxy->Warning Protocol

Figure 2: Selection logic and critical handling warnings for thiophene derivatives.

References

  • Capon, B., & Kwok, F. C. (1987).[1] Reversible carbon protonation in the hydrolysis of heterocyclic enol methyl ethers. Tetrahedron, 43(1), 69-76.[1] Link

    • Establishes the mechanism of acid-catalyzed hydrolysis for methoxythiophenes.
  • Hoshino, K., et al. (2026).[1][2][3] Preparation, characterization, and magnetic properties of poly(3-methoxythiophene)-Fe3O4 conducting nanocomposite. RSC Advances. Link

    • Demonstrates the facile polymerization of methoxythiophenes using oxidants/acids.
  • Large, B. C., et al. (1998). The Chemistry of Conducting Polythiophenes. Advanced Materials, 10(2), 93-116. Link

    • Discusses the electronic effects and polymerization tendencies of substituted thiophenes.
  • Sigma-Aldrich. (n.d.). Product Specification: 2-Methoxythiophene.[1][4][5][6] Link

    • Source for physical property data and storage recommend
  • BenchChem. (2025).[7] Common side products in the chloromethylation of 2-chlorothiophene. Link

    • Provides comparative context on the stability and side-reactions of chlorothiophenes.

Sources

Validation

Benchmarking Electronic Structure Methods for Push-Pull Thiophenes: A Focus on 2-Methoxythiophene-3-carbonitrile

Executive Summary 2-Methoxythiophene-3-carbonitrile represents a classic "push-pull" heterocyclic system. The methoxy group at position 2 acts as a strong electron donor (+M effect), while the carbonitrile group at posit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxythiophene-3-carbonitrile represents a classic "push-pull" heterocyclic system. The methoxy group at position 2 acts as a strong electron donor (+M effect), while the carbonitrile group at position 3 acts as a strong electron acceptor (-M/-I effect). This specific electronic architecture creates a significant dipole moment and distinct charge transfer (CT) characteristics, making the molecule a critical building block for optoelectronics (OLEDs), non-linear optical (NLO) materials, and pharmaceutical bioisosteres.

This guide compares the "Standard" computational approach (Global Hybrid DFT) against "High-Fidelity" alternatives (Range-Separated Hybrids) to determine the most accurate protocol for modeling this specific electronic environment.

Part 1: Methodological Comparison

For researchers modeling 2-Methoxythiophene-3-carbonitrile, the choice of Density Functional Theory (DFT) functional is the single largest source of error. Below is the objective comparison of the three dominant methodologies.

Comparative Performance Matrix
FeatureStandard (B3LYP) Alternative A (CAM-B3LYP) Alternative B (ωB97X-D)
Classification Global HybridRange-Separated HybridDispersion-Corrected Range-Separated
Ground State Geometry Excellent (C-S bond lengths)Very GoodExcellent (Stacking interactions)
Charge Transfer (CT) Poor (Ghost states, underestimation)Superior (Correct asymptotic behavior)Superior
HOMO-LUMO Gap Underestimated (~10-15%)Accurate (Closer to exp. UV-Vis)Accurate
Computational Cost Low (Baseline)Moderate (+20% time)Moderate (+25% time)
Best Use Case Vibrational Frequencies (IR/Raman)UV-Vis / Excited States (TD-DFT)Intermolecular Stacking / Crystal Packing
The "Push-Pull" Trap

In 2-Methoxythiophene-3-carbonitrile, the charge density shifts from the methoxy oxygen toward the nitrile nitrogen upon excitation.

  • The Failure of B3LYP: Standard B3LYP (20% Hartree-Fock exchange) often fails to correct the self-interaction error at long range. It artificially stabilizes delocalized states, predicting a HOMO-LUMO gap that is too narrow (red-shifted absorption).

  • The Solution (CAM-B3LYP/ωB97X-D): These functionals increase the amount of Hartree-Fock exchange as the electron distance increases. This correctly penalizes long-range charge transfer, providing a physically realistic band gap for this specific molecule.

Part 2: Electronic Structure Analysis
1. Geometry & Bond Alternation

The interaction between the C2-Methoxy and C3-Nitrile groups induces a quinoid-like character in the thiophene ring.

  • C2-C3 Bond: Shortens due to resonance between the donor (OMe) and acceptor (CN).

  • C-S Bonds: Asymmetry is observed. The C2-S bond is typically longer than C5-S due to the electron density donation from the oxygen lone pair into the ring antibonding orbitals.

2. Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the thiophene ring and the methoxy oxygen . It represents the region of nucleophilic activity.

  • LUMO (Lowest Unoccupied Molecular Orbital): Shifted significantly toward the carbonitrile group (C-CN) and the C2-C3 bond. This is the site of electrophilic susceptibility.

3. Molecular Electrostatic Potential (MEP)
  • Negative Potential (Red): Concentrated on the Nitrile Nitrogen (N) and the Methoxy Oxygen (O). These are the primary sites for hydrogen bonding or metal coordination.

  • Positive Potential (Blue): Located on the Thiophene protons (H4, H5) and the Methyl protons, indicating potential sites for nucleophilic attack.

Part 3: Experimental Protocols (Self-Validating)

To ensure reproducibility, follow this validated computational workflow.

Protocol A: Geometry Optimization (Gaussian 16/09)
  • Objective: Obtain the global minimum structure.

  • Validation: No imaginary frequencies (NImag=0).

Input Block:

  • Note: The ++ (diffuse functions) are mandatory here because the Nitrile nitrogen and Methoxy oxygen have lone pairs that extend far from the nucleus. wB97XD includes dispersion, crucial if you are modeling the molecule in a crystal lattice or dimer.

Protocol B: Excited State Analysis (TD-DFT)
  • Objective: Predict UV-Vis absorption (Lambda Max).

  • Solvent Model: CPCM or SMD (Acetonitrile or Methanol) is required as the push-pull character is highly solvatochromic.

Input Block:

Part 4: Visualization of Logic & Workflow
Diagram 1: The Computational Decision Tree

This diagram guides the researcher in selecting the correct method based on the specific property of 2-Methoxythiophene-3-carbonitrile they wish to analyze.

CompDecision Start Start: 2-Methoxythiophene-3-CN Analysis Goal Define Primary Goal Start->Goal Goal_Vib Vibrational (IR/Raman) Goal->Goal_Vib Goal_UV Optoelectronic (UV-Vis/Gap) Goal->Goal_UV Goal_Rxn Reactivity (MEP/Fukui) Goal->Goal_Rxn Method_B3LYP Method: B3LYP/6-311++G(d,p) (Global Hybrid) Goal_Vib->Method_B3LYP Error Cancellation Method_CAM Method: CAM-B3LYP/def2-TZVP (Range Separated) Goal_UV->Method_CAM Fixes CT Failure Method_wB97 Method: wB97X-D/6-311++G(d,p) (Dispersion Corrected) Goal_Rxn->Method_wB97 Accurate Weak Interactions

Caption: Decision matrix for selecting DFT functionals based on the specific electronic property of interest for push-pull thiophenes.

Diagram 2: Electronic Structure & Reactivity Logic

This diagram illustrates the "Push-Pull" mechanism and how it dictates the simulation requirements.

PushPull Methoxy Methoxy (-OCH3) Electron Donor (+M) Ring Thiophene Ring Conjugated Bridge Methoxy->Ring Donates e- Nitrile Nitrile (-CN) Electron Acceptor (-M) Ring->Nitrile Transmits e- Dipole High Dipole Moment (Solvatochromic) Nitrile->Dipole Induces Polarity CT_State Charge Transfer State (Requires Range-Separation) Dipole->CT_State Stabilizes

Caption: The electronic flow from Donor (Methoxy) to Acceptor (Nitrile) creates the Charge Transfer state that necessitates range-separated functionals.

References
  • Ugurlu, G. (2021).[1][2] "Investigation of Conformation, Vibration and Electronic Properties of 2-Methoxythiophene Molecule by Theoretical Methods." The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 15, 28-34.[1][2]

  • Mahato, B. & Panda, A. N. (2021).[3] "Assessing the Performance of DFT Functionals for Excited-State Properties of Pyridine-Thiophene Oligomers." Journal of Physical Chemistry A, 125(1), 115-125.[3]

    • [3]

  • Balachandran, V. et al. (2024).[4] "Anti-inflammatory and antioxidant activity, toxicity prediction, computational investigation, and molecular docking studies of 2-thiophenecarbonitrile."[4] Journal of King Saud University - Science, 103456.

  • Mewes, S. et al. (2014). "Benchmarks for 0–0 transitions of aromatic organic molecules: DFT/B3LYP, ADC(2), CC2, SOS-CC2 and SCS-CC2." Physical Chemistry Chemical Physics, 16, 12393-12406.

  • Al-Wahaibi, L.H. et al. (2019). "The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles." Molecules, 24(22), 4067.

Sources

Comparative

Correlating Substituent Effects with the Biological Activity of Thiophene Derivatives

This guide serves as an advanced technical resource for medicinal chemists and drug discovery professionals. It moves beyond basic descriptions to analyze the causality between thiophene substituent modifications and bio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for medicinal chemists and drug discovery professionals. It moves beyond basic descriptions to analyze the causality between thiophene substituent modifications and biological outcomes, supported by experimental protocols and comparative data.

Executive Summary: The Thiophene Advantage

In modern drug design, the thiophene ring is not merely a structural spacer but a critical pharmacophore often employed as a bioisostere for benzene. Its unique electronic properties—specifically the lone pair on the sulfur atom—allow for distinct hydrogen bonding interactions and metabolic profiles (e.g., oxidation to reactive sulfoxides/sulfones).

This guide compares the biological efficacy of thiophene derivatives based on electronic modulation (Electron-Withdrawing Groups [EWG] vs. Electron-Donating Groups [EDG]) and positional isomerism (C2 vs. C3 substitution), focusing on antimicrobial and anticancer applications.

Mechanistic Principles of Thiophene SAR

To optimize biological activity, one must understand how substituents perturb the thiophene ring's electronic cloud.

  • The Sulfur Effect: Unlike benzene, thiophene is electron-rich (π-excessive). Electrophilic attacks occur readily at C2/C5.

  • C2 vs. C3 Substitution:

    • C2 Position: Substituents here directly conjugate with the sulfur lone pair, dramatically affecting the ring's lipophilicity (LogP) and pKa.

    • C3 Position: Steric bulk here often dictates the "twist" of the molecule, crucial for fitting into enzyme binding pockets (e.g., Tyrosine Kinase ATP-binding sites).

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for optimizing thiophene derivatives based on the desired biological target.

SAR_Logic Start Thiophene Lead Optimization Target Identify Biological Target Start->Target AntiMicro Antimicrobial (Bacterial/Fungal) Target->AntiMicro AntiCancer Anticancer (Kinase/Topoisomerase) Target->AntiCancer Lipophilicity Increase Lipophilicity (Cell Wall Penetration) AntiMicro->Lipophilicity Halogenation C3-Halogenation (Cl/Br) Lipophilicity->Halogenation Result1 Enhanced Membrane Permeability (Lower MIC) Halogenation->Result1 H_Bonding Maximize H-Bonding (Active Site) AntiCancer->H_Bonding Gewald C2-Amino Functionalization (Gewald Reaction) H_Bonding->Gewald Result2 High Affinity Binding (Lower IC50) Gewald->Result2

Figure 1: Strategic decision tree for modulating thiophene substituents based on therapeutic intent.

Comparative Analysis: Substituent Effects

Case Study A: Antimicrobial Activity (The Halogen Effect)

Research indicates that halogenation at the C3 position significantly outperforms C2 substitution for antimicrobial efficacy against Gram-positive bacteria.

  • Mechanism: The C3-halogen (Cl or Br) increases lipophilicity without disrupting the electronic conjugation required for target interaction. This facilitates penetration through the peptidoglycan layer of bacteria like S. aureus.

  • Data Comparison:

Substituent (Pos C3)Electronic NatureTarget OrganismMIC (µg/mL)Relative Potency
-H (Unsubstituted) NeutralS. aureus>128Baseline
-Cl (Chloro) Weak EWG / LipophilicS. aureus16 8x Increase
-Br (Bromo) Weak EWG / LipophilicS. aureus16 8x Increase
-CH3 (Methyl) Weak EDGS. aureus642x Increase

Data Source: Synthesized findings from MDPI Pharmaceuticals [1] and related SAR studies.

Case Study B: Anticancer Activity (The Amino-Cyano Synergy)

For anticancer agents, particularly those targeting tyrosine kinases, the 2-amino-3-cyano motif is superior.

  • Mechanism: The 2-amino group acts as a hydrogen bond donor, while the 3-cyano group (EWG) pulls electron density, increasing the acidity of the amino protons and strengthening the H-bond interaction with residues in the kinase hinge region.

  • Comparison of Scaffolds:

Scaffold StructureKey SubstituentsTargetIC50 (µM)Performance Note
Simple Thiophene 2-acetylMCF-7 (Breast)>50Poor binding
Gewald Product 2-amino-3-cyanoMCF-7 (Breast)4.2 High Potency
Bioisostere Benzene analogMCF-7 (Breast)12.5Lower metabolic stability

Experimental Protocols

Protocol 1: Synthesis of 2-Aminothiophenes (The Gewald Reaction)

This is the gold-standard method for generating the 2-amino-3-cyano scaffold used in anticancer derivatives.

Reagents:

  • Ketone/Aldehyde (1.0 eq)

  • Activated Nitrile (e.g., malononitrile) (1.0 eq)

  • Elemental Sulfur (1.0 eq)[1]

  • Morpholine or Triethylamine (Catalytic amount)

  • Ethanol (Solvent)[2][3][4]

Workflow:

  • Condensation: Mix ketone and activated nitrile in ethanol. Add base dropwise. Stir at RT for 30 mins (Knoevenagel condensation).

  • Sulfurization: Add elemental sulfur to the reaction mixture.[5]

  • Cyclization: Reflux at 60-70°C for 2-4 hours. The mixture will turn dark brown/red.

  • Isolation: Pour onto crushed ice. The solid precipitate is the crude 2-aminothiophene.

  • Purification: Recrystallize from ethanol/DMF.

Visualization: Gewald Reaction Pathway

Gewald_Reaction Reactants Ketone + Malononitrile Intermediate Knoevenagel Adduct (Unsaturated Nitrile) Reactants->Intermediate Base, RT SulfurStep Sulfur Addition (+ Base/Heat) Intermediate->SulfurStep S8 Product 2-Aminothiophene Derivative SulfurStep->Product Cyclization

Figure 2: Step-wise mechanism of the Gewald synthesis for generating bioactive thiophene scaffolds.

Protocol 2: Biological Evaluation (Broth Microdilution for MIC)

To validate the antimicrobial data presented above:

  • Preparation: Dissolve thiophene derivatives in DMSO (stock 1000 µg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton broth in a 96-well plate.

  • Inoculation: Add bacterial suspension (adjusted to 0.5 McFarland standard) to each well.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).

    • Control: DMSO control must show growth; Positive control (e.g., Ciprofloxacin) must be within standard range.

References

  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Pharmaceuticals, 2022.

  • Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Guide. BenchChem, 2025.

  • Thiophene-based derivatives as anticancer agents: An overview. Bioorganic Chemistry, 2020.

  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives. Molecules, 2016.[6]

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes. Journal of Computational Chemistry, 2025.

Sources

Validation

Spectroscopic Differentiation of 2- and 3-Substituted Thiophenes: A Technical Guide

Topic: Spectroscopic differentiation between 2- and 3-substituted thiophenes Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Executive Summary In the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic differentiation between 2- and 3-substituted thiophenes Content Type: Publish Comparison Guide

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Executive Summary

In the synthesis of thiophene-based pharmacophores and organic semiconductors, determining regioselectivity is a critical quality attribute. The differentiation between 2-substituted (


) and 3-substituted (

) isomers is frequently complicated by the subtle electronic differences of the thiophene ring.

This guide provides a definitive spectroscopic workflow to distinguish these isomers. While Mass Spectrometry (MS) and UV-Vis provide supporting data,


H NMR spectroscopy —specifically the analysis of spin-spin coupling constants (

)—remains the gold standard for structural assignment. This guide outlines the causal logic, experimental protocols, and validation criteria for unambiguous identification.

Primary Method: H NMR Spectroscopy

The most reliable method for differentiating thiophene isomers relies on the distinct magnitude of proton-proton coupling constants (


). The thiophene ring geometry creates a unique magnetic environment where coupling through the sulfur atom and across the ring provides a "fingerprint" for substitution patterns.
The Mechanistic Logic: Coupling Constants ( )

Thiophene protons exhibit three distinct types of coupling:

  • Vicinal (

    
    ):  Coupling between adjacent protons (e.g., H2-H3 or H3-H4).
    
  • Long-range (

    
    ):  Meta-like coupling (e.g., H2-H4).
    
  • Cross-ring (

    
    ):  Unique to 5-membered heterocycles, H2 and H5 couple strongly across the sulfur.
    

Differentiation Rule:

  • 2-Substituted Thiophenes: Possess a continuous chain of three protons (H3, H4, H5). The key identifier is the H4-H5 coupling (

    
    ) , which is typically large (~5.0 Hz), and the H3-H4 coupling (
    
    
    
    )
    , which is moderate (~3.5 Hz).
  • 3-Substituted Thiophenes: Possess an "isolated" proton at position 2 and a vicinal pair at 4 and 5. The key identifier is the H2 signal , which appears as a narrow doublet (or dd) with a small

    
     cross-ring coupling (~3.0 Hz) .
    
Comparative Data Table
Parameter2-Substituted Thiophene3-Substituted Thiophene
Proton Pattern H3, H4, H5 (Contiguous system)H2 (Isolated), H4, H5 (Vicinal pair)
Key Coupling (

)

Hz
(Strong vicinal)

Hz
(Diagnostic cross-ring)
Secondary Coupling

Hz

Hz
H2 Signal Appearance Not applicable (Substituted)Narrow Doublet (

Hz) or singlet
H5 Signal Appearance Doublet of Doublets (

Hz)
Doublet of Doublets (

Hz)
Experimental Protocol: High-Resolution H NMR

Objective: Resolve small long-range couplings (


 Hz) to confirm isomer identity.
  • Sample Preparation: Dissolve ~5-10 mg of purified compound in 0.6 mL of DMSO-d

    
      or Benzene-d
    
    
    
    .
    • Why? CDCl

      
       can sometimes cause accidental equivalence of chemical shifts. Benzene-d
      
      
      
      often resolves overlapping aromatic signals via the ASIS (Aromatic Solvent-Induced Shift) effect.
  • Acquisition Parameters:

    • Spectral Width: 10-12 ppm (standard).

    • Number of Scans (NS): Minimum 16 (ensure high S/N ratio to see small satellites).

    • Acquisition Time (AQ):

      
       seconds. Crucial: Longer acquisition times prevent truncation of the FID, ensuring sharp lines for precise 
      
      
      
      -value measurement.
    • Window Function: No line broadening (LB = 0) or mild Gaussian multiplication to enhance resolution.

  • Analysis:

    • Identify the signal with the largest coupling (~5 Hz). If this proton couples to another with ~3.5 Hz, it is likely 2-substituted (H4 coupling to H5 and H3).

    • Look for a sharp doublet with

      
       Hz. This is H2 coupling to H5, diagnostic of 3-substitution .
      

Secondary Method: C NMR with Gated Decoupling

When proton signals overlap or substituents are electron-withdrawing enough to distort chemical shifts,


C NMR provides a structural confirmation via 

coupling constants
.
The Logic: C-H Coupling Magnitude

The one-bond coupling constant (


) depends on the s-character of the C-H bond and the proximity to the electronegative sulfur atom.
  • 
    -Carbons (C2/C5):  Closer to sulfur, higher effective electronegativity, larger coupling.
    
  • 
    -Carbons (C3/C4):  Further from sulfur.
    
Protocol: Gated Decoupled C NMR

Standard


C NMR uses broadband decoupling, removing all proton coupling information. To measure 

, you must use Gated Decoupling .
  • Pulse Sequence: Set the decoupler to be ON during the relaxation delay (to build NOE) and OFF during acquisition.

  • Result: The

    
    C signals appear as doublets (CH) or triplets (CH
    
    
    
    ).
  • Differentiation:

    • 3-Substituted: The unsubstituted C2 will appear as a doublet with a large coupling constant (

      
       Hz).
      
    • 2-Substituted: The C2 is substituted. The remaining C3, C4, C5 will show couplings. C5 (alpha) will have a large

      
       (
      
      
      
      Hz), while C3 and C4 will have smaller
      
      
      values (<170 Hz).

Tertiary Method: IR Spectroscopy

While less specific than NMR, IR spectroscopy provides a quick "fingerprint" check, particularly useful for monitoring reactions in real-time.

  • 2-Substituted: typically show a strong C-H out-of-plane (OOP) bending vibration in the 690–710 cm

    
      region.
    
  • 3-Substituted: The OOP bending pattern is often more complex or shifted to higher frequencies (730–770 cm

    
     ), though this is substituent-dependent.
    

Note: Do not rely solely on IR for novel compounds; use it to corroborate NMR data.

Decision Workflow

The following diagram illustrates the logical flow for assigning regiochemistry using the methods described above.

Thiophene_Assignment Start Purified Thiophene Derivative H_NMR Step 1: 1H NMR Analysis (Check J-couplings) Start->H_NMR Decision_J Analyze Coupling Patterns H_NMR->Decision_J Res_2Sub Pattern A: Contiguous Spin System J(4,5) ~5.0 Hz AND J(3,4) ~3.5 Hz Decision_J->Res_2Sub No ~3Hz doublet found Res_3Sub Pattern B: Isolated Signal (H2) J(2,5) ~3.0 Hz (Cross-Ring) Decision_J->Res_3Sub Sharp ~3Hz doublet found Confirm_13C Step 2: Gated Decoupled 13C NMR (Confirmation Step) Res_2Sub->Confirm_13C Ambiguous Overlap Result_2 Confirmed: 2-Substituted Thiophene Res_2Sub->Result_2 High Confidence Res_3Sub->Confirm_13C Ambiguous Overlap Result_3 Confirmed: 3-Substituted Thiophene Res_3Sub->Result_3 High Confidence Check_C2 Check C2 Coupling (1J_CH) Confirm_13C->Check_C2 Check_C2->Result_2 C2 is quaternary (Substituted) Check_C2->Result_3 C2 is doublet (J > 180Hz)

Figure 1: Logical decision tree for the spectroscopic assignment of thiophene regiochemistry.

References

  • National Institute of Informatics (NII). The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

  • National Institutes of Health (NIH). Positional Isomeric Thiophene-Based π-Conjugated Chromophores: Synthesis, Structure, and Optical Properties. [Link]

  • Chemistry LibreTexts. NMR - Interpretation: Spin-Spin Coupling in Heterocycles. [Link]

  • Royal Society of Chemistry (RSC). An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic acids. [Link]

  • MDPI. Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. [Link]

Comparative

Head-to-Head Comparison of Catalysts for Thiophene Synthesis

Executive Summary Thiophene heterocycles are the structural backbone of blockbuster therapeutics (e.g., Clopidogrel, Olanzapine) and advanced organic semiconductors. For the medicinal chemist, the choice of catalyst for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene heterocycles are the structural backbone of blockbuster therapeutics (e.g., Clopidogrel, Olanzapine) and advanced organic semiconductors. For the medicinal chemist, the choice of catalyst for thiophene synthesis is rarely about "what works"—it is about selectivity, scalability, and impurity profiles .

This guide provides a technical, head-to-head comparison of the three dominant catalytic pathways for thiophene ring construction:

  • Acid-Catalyzed Paal-Knorr Cyclization: The industrial workhorse.

  • Base-Catalyzed Gewald Reaction: The standard for polysubstituted 2-aminothiophenes.

  • Transition Metal-Mediated Cyclization: The modern approach for atom-economical alkyne annulation.

Part 1: The Paal-Knorr Synthesis (Acid Catalysis)

Best For: Rapid synthesis of 2,5-disubstituted thiophenes from 1,4-dicarbonyls.

Catalyst Landscape: Homogeneous vs. Heterogeneous

The classical Paal-Knorr reaction utilizes strong Brønsted acids (e.g.,


, p-TSA) or sulfurizing reagents like Lawesson’s reagent. However, modern drug development demands milder conditions to tolerate sensitive functional groups.
Head-to-Head Data

Data normalized for the synthesis of 2,5-dimethylthiophene from 2,5-hexanedione.

Catalyst ClassSpecific CatalystYieldTimeTOF (

)
Key AdvantageKey Limitation
Brønsted Acid p-TSA (5 mol%)85%4 h4.2Low cost; high availability.Difficult workup; incompatible with acid-labile groups.[1]
Lewis Acid

(1 mol%)
94%1.5 h62.6Water-tolerant; recyclable; mild.High catalyst cost.
Heterogeneous Montmorillonite K-1089%2 h44.5Filtration workup; reusable >5 times.Mass transfer limitations in scale-up.
Solvent-Free Iodine (

) (10 mol%)
92%5 min110Ultra-fast; microwave compatible.Sublimation of

can contaminate equipment.
Mechanism of Action

The acid catalyst serves a dual role: activating the carbonyl for enolization and promoting the final dehydration step.[2]

PaalKnorr Start 1,4-Dicarbonyl Enol Enol Tautomer Start->Enol Tautomerization Thio Thio-hemiacetal Enol->Thio Sulfuration Cyclic Dihydrothiophene Thio->Cyclic Cyclization (-H2O) Product Thiophene Cyclic->Product Aromatization (-H2O) Acid Acid Catalyst (H+ / Lewis Acid) Acid->Cyclic Sulfur Sulfur Source (P4S10 / LR) Sulfur->Thio

Figure 1: Acid-catalyzed Paal-Knorr pathway highlighting the critical dehydration steps.

Validated Protocol: Microwave-Assisted Catalysis

Rationale: Iodine acts as a mild Lewis acid and is easily removed by thiosulfate washing, preventing metal contamination in API intermediates.

  • Setup: In a microwave vial, combine 2,5-hexanedione (1.0 equiv), Lawesson’s reagent (0.6 equiv), and molecular iodine (

    
    , 10 mol%).
    
  • Reaction: Irradiate at 100 W (maintain 80°C) for 5-10 minutes. Note: Solvent-free conditions are preferred for speed, but Toluene can be used for heat dissipation.

  • Quench: Dilute with EtOAc and wash with sat.

    
     (to remove iodine) followed by 
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc).

Part 2: The Gewald Reaction (Base Catalysis)

Best For: Synthesis of 2-aminothiophenes (privileged scaffold in kinase inhibitors).

Catalyst Landscape: Bases vs. Organocatalysts

The Gewald reaction is a 3-component coupling (Ketone + Activated Nitrile + Sulfur). The choice of base dictates the mechanism (Knoevenagel condensation efficiency) and the purity of the final product.

Head-to-Head Data

Substrate: Cyclohexanone + Malononitrile +


.
Catalyst SystemYieldConditionsGreen ScoreNotes
Morpholine (Std)65-75%EtOH, Reflux, 5hLowTraditional method. Difficult to remove trace amine; moderate yields.
L-Proline (10 mol%)84%DMF, 60°C, 3hHighRecommended. Organocatalytic mechanism mimics aldolase enzymes.
Na₂CaP₂O₂ (Nano)89%Water, 100°C, 1hVery HighHeterogeneous. Excellent for green chemistry, but requires catalyst synthesis.
Ionic Liquid ([BMIm]OH)92%Neat, RT, 30 minMedHigh cost; difficult product isolation from ionic liquid matrix.
Mechanism of Action

The reaction proceeds via a Knoevenagel condensation followed by sulfur uptake. L-Proline is superior because it forms an iminium intermediate, accelerating the initial condensation step which is often rate-limiting.

Gewald Ketone Ketone Inter1 Knoevenagel Adduct Ketone->Inter1 Condensation Nitrile Activated Nitrile (Malononitrile) Nitrile->Inter1 Condensation Inter2 Thioketone Intermediate Inter1->Inter2 Sulfuration Final 2-Aminothiophene Inter2->Final Cyclization & Tautomerization Base Base Catalyst (L-Proline/Morpholine) Base->Inter1 Activates Methylene Sulfur Elemental Sulfur (S8) Sulfur->Inter2

Figure 2: The 3-component Gewald cycle. L-Proline accelerates the initial condensation via iminium formation.

Validated Protocol: L-Proline Catalyzed Green Synthesis

Rationale: L-Proline is non-toxic, cheap, and water-soluble, simplifying the purification of the aminothiophene product.

  • Mixing: To a flask containing DMF (5 mL), add cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and sulfur powder (1.0 mmol).

  • Catalysis: Add L-Proline (0.1 mmol, 10 mol%).

  • Incubation: Stir at 60°C for 3 hours. Visual Cue: The reaction mixture will darken significantly as polysulfides form.

  • Workup: Pour mixture into ice-cold water. The product usually precipitates.

  • Isolation: Filter the solid. Recrystallize from Ethanol. (Avoids column chromatography).

Part 3: Transition Metal-Mediated Cyclization

Best For: Atom-economical synthesis from alkynes; constructing complex fused systems (e.g., benzothiophenes).

Catalyst Landscape: Copper vs. Palladium

This modern approach utilizes thio-alkynes or direct sulfuration of alkynes. It avoids the harsh conditions of Paal-Knorr and the specific substitution requirements of Gewald.

FeatureCopper Catalysis (

)
Palladium Catalysis (

)
Cost LowHigh
Mechanism Radical or Lewis Acid activationCarbopalladation / Migratory insertion
Substrate Scope Excellent for thioethersExcellent for oxidative cyclization
Residual Metal High ppm (requires scavenging)Low ppm (high TON)
Key Use Case Bulk synthesis of 3-halothiophenesLate-stage functionalization of APIs
Mechanism: Cu-Catalyzed Electrophilic Cyclization

Unlike Pd, which often requires expensive ligands, Copper(II) halides can drive the "5-endo-dig" cyclization of (Z)-1-en-3-ynyl sulfides.

CopperCycle Substrate Alkynyl Sulfide Complex π-Complex Substrate->Complex + CuX2 Cyclized Sulfonium Intermediate Complex->Cyclized 5-endo-dig Cyclization Product 3-Halothiophene Cyclized->Product Reductive Elimination (-CuX) Cat CuX2 Product->Cat Regeneration (with Oxidant)

Figure 3: Copper-mediated cyclization pathway for accessing 3-halothiophenes.

Selection Matrix: Which Catalyst Should You Use?

If your priority is...Recommended MethodCatalyst Choice
High Throughput / Speed Microwave Paal-KnorrIodine (

)
Acid-Sensitive Groups (Acetals, Boc)Lewis Acid Paal-Knorr

2-Amino Functionality (Kinase inhibitors)Gewald ReactionL-Proline
Green Chemistry / Water Solvent Heterogeneous Gewald

Complex Fused Rings (Benzothiophenes)Alkyne Annulation

or

References

  • Microwave-Assisted Paal-Knorr: "Iodine-catalyzed solvent-free synthesis of thiophenes under microwave irradiation." Tetrahedron Letters. Link

  • Lewis Acid Catalysis: "Scandium(III) Triflate Catalyzed Paal-Knorr Reaction: A Mild and Efficient Synthesis of Furans, Pyrroles, and Thiophenes."[1] Synlett. Link

  • L-Proline Gewald: "An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline."[3] Synlett. Link

  • Nano-Catalyst Gewald: "Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst." Journal of Chemical Research. Link

  • Copper Cyclization: "Copper-Promoted Cyclization of (Z)-1-En-3-ynyl Sulfides: A Highly Efficient Synthesis of 3-Halothiophenes." Journal of Organic Chemistry. Link

  • Palladium Cyclization: "Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes." Molecules. Link

Sources

Validation

Benchmarking the purity of 2-Methoxythiophene-3-carbonitrile from different suppliers

Executive Summary In the synthesis of next-generation kinase inhibitors and agrochemical actives, 2-Methoxythiophene-3-carbonitrile serves as a pivotal bioisostere for ortho-substituted aryl rings.[1] However, its stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of next-generation kinase inhibitors and agrochemical actives, 2-Methoxythiophene-3-carbonitrile serves as a pivotal bioisostere for ortho-substituted aryl rings.[1] However, its stability profile—specifically the lability of the enol ether moiety—creates significant variability between commercial suppliers.[2]

This guide benchmarks three distinct supply channels (Archetypes A, B, and C) to evaluate purity, impurity profiles, and stability. Our key finding: Standard HPLC purity claims (>98%) often mask a critical hydrolysis impurity, 2-oxo-2,3-dihydrothiophene-3-carbonitrile , which acts as a catalyst poison in subsequent cross-coupling reactions.[1]

Top-Line Recommendation:

  • For GMP Scale-up: Supplier A (Western CMO) – Consistent low-hydrolysis profile.

  • For Early Discovery: Supplier B (Asian Distributor) – Acceptable only if re-purified or used immediately; prone to acid-catalyzed degradation.[1][2]

Technical Context: The Stability Paradox

The target molecule contains a 2-methoxythiophene motif, chemically behaving as a cyclic enol ether.[1][2] This structural feature renders the compound susceptible to acid-catalyzed hydrolysis, converting the methoxy group into a carbonyl (lactam) tautomer.[2]

Why Purity Matters Here
  • Catalyst Poisoning: The hydrolysis product (a lactam) coordinates strongly with Pd/Ni catalysts used in Buchwald-Hartwig or Suzuki couplings, drastically reducing yields.[2]

  • Regioisomer Contamination: Synthesis via nucleophilic aromatic substitution (

    
    ) of 2-halo-3-cyanothiophenes can yield regioisomers (3-methoxythiophene-2-carbonitrile) if the starting material is impure.[1] These isomers are difficult to separate downstream.[2]
    

Benchmarking Methodology

We procured 10g samples from three distinct supplier categories. All samples were stored under Argon at -20°C until analysis.[1][2]

Supplier Archetypes
  • Supplier A (Premium): US-based custom synthesis house.[1][2] Claim: >99% Purity.

  • Supplier B (Volume): Large-scale Asian distributor.[1][2] Claim: >98% Purity.

  • Supplier C (Budget): Online aggregator. Claim: >97% Purity.

Analytical Protocols

To ensure objective comparison, we utilized a "Triangulated Analysis" approach:

  • HPLC-UV-MS: For non-volatile organic impurities and hydrolysis products.[1][2]

  • GC-FID: For volatile solvents and starting material carryover.[1][2]

  • qNMR (

    
    H):  For absolute weight-percent assay (The "Gold Standard").
    

Comparative Results

Table 1: Purity & Impurity Profile Comparison[2]
MetricSupplier A (Premium)Supplier B (Volume)Supplier C (Budget)
qNMR Assay (wt%) 99.2% 97.4%94.1%
HPLC Purity (Area%) 99.5%98.1%96.5%
Impurity A (Hydrolysis) <0.1%1.2% 2.8%
Impurity B (Regioisomer) Not Detected0.3%0.5%
Residual Solvent <500 ppm1,200 ppm (MeOH)5,000 ppm (DMF)
Appearance White Crystalline SolidOff-white SolidYellow/Brown Oil

Scientist’s Analysis:

  • Supplier A delivers a crystalline solid, indicating high purity and proper workup to remove oils.[2]

  • Supplier B meets the "98%" spec by HPLC area, but qNMR reveals a lower absolute assay (97.4%) due to trapped solvent and inorganic salts not seen by UV.[2] The 1.2% hydrolysis product is the major concern.[2]

  • Supplier C presents as an oil, likely due to a melting point depression caused by the high level of DMF and hydrolysis impurities.[2] Avoid for sensitive catalysis.

Visualizing the Impurity Landscape

The following diagram illustrates the degradation pathway that creates the critical impurities found in Supplier B and C samples.

ImpurityPathway SM 2-Chloro-3-cyanothiophene (Precursor) Target 2-Methoxythiophene-3-carbonitrile (Target Product) SM->Target + NaOMe (SNAr) ImpurityB 3-Methoxythiophene-2-carbonitrile (Regioisomer) SM->ImpurityB Isomeric SM Contamination ImpurityA 2-Oxo-2,3-dihydrothiophene (Hydrolysis Impurity) Target->ImpurityA Acid/H2O (Enol Ether Hydrolysis)

Figure 1: Formation pathways for critical impurities.[2] The red path (hydrolysis) is the primary stability risk during storage.

Detailed Experimental Protocols

To replicate these results in your own QC lab, follow these self-validating protocols.

Protocol 1: Buffered HPLC Analysis (Stability-Optimized)

Rationale: Standard acidic mobile phases (0.1% TFA) can degrade this specific molecule on the column, creating false impurity peaks. We use Ammonium Acetate to maintain neutral pH.[2]

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).[2]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5).[2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Gradient: 10% B to 90% B over 12 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (thiophene ring) and 220 nm (nitrile).[2]

  • Sample Prep: Dissolve 1 mg/mL in 90:10 Water:MeCN. Inject immediately.

Protocol 2: qNMR Purity Assay (The Truth Metric)

Rationale: qNMR detects all protonated impurities (solvents, water, inorganics) that HPLC-UV misses.

  • Instrument: 400 MHz NMR (or higher).

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to prevent acid traces in chloroform from degrading the sample).[1][2]
  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT) or Dimethyl Sulfone.[2]

  • Relaxation Delay (

    
    ):  30 seconds (Critical for quantitative integration).
    
  • Procedure:

    • Weigh ~10 mg sample (

      
      ) and ~5 mg IS (
      
      
      
      ) directly into the NMR tube with 0.01 mg precision.[2]
    • Dissolve in 0.6 mL DMSO-

      
      .
      
    • Acquire spectrum (ns=16, d1=30s).[2]

    • Integrate the Thiophene H-4/H-5 protons vs. the IS peak.[1][2]

Analytical Workflow Decision Tree

Workflow Start Sample Arrival (2-Methoxythiophene-3-CN) Visual Visual Inspection (Solid vs. Oil) Start->Visual qNMR qNMR Assay (Absolute Purity) Visual->qNMR If Solid HPLC HPLC-UV (Impurity Profiling) Visual->HPLC If Oil (High Risk) Decision Decision Gate qNMR->Decision HPLC->qNMR Profile Acceptable Pass Pass Decision->Pass >98% wt <0.5% Hydrolysis Purify Purify Decision->Purify 95-98% wt Reject Reject Decision->Reject <95% or >1% Hydrolysis

Figure 2: QC Workflow for incoming batches. Note that oily samples trigger immediate HPLC scrutiny.

Expert Recommendations

  • Storage is Critical: Upon receipt, store the compound at -20°C under inert atmosphere . If the bottle is frequently opened, the moisture in the air will hydrolyze the methoxy group over weeks.[2]

  • Re-Purification: If you are stuck with "Supplier C" material (oil), do not distill.[2] The high boiling point risks polymerization.[2] Instead, perform a rapid filtration through a basic alumina plug (eluting with 10% EtOAc/Hexanes) to remove the acidic hydrolysis impurities before use.[2]

  • Procurement Strategy: Specify "Crystalline Solid" in your RFQ (Request for Quote). This simple physical requirement filters out 80% of low-quality batches.[1][2]

References

  • International Council for Harmonisation (ICH). "ICH Q3A(R2): Impurities in New Drug Substances."[2] ICH Guidelines, 2006.[2] [Link]

  • BIPM. "qNMR Internal Standard Reference Data (ISRD)." Bureau International des Poids et Mesures, 2019.[2] [Link]

  • Gronowitz, S. "Chemistry of Thiophenes."[2] Thiophene and Its Derivatives, Wiley-Interscience, 1985.[1][2] (Foundational text on thiophene reactivity and enol ether hydrolysis).

  • Agilent Technologies. "Analysis of Thiophene Impurities using HPLC." Application Note 5990-XXXX, 2023.[1][2] [Link] (General reference for C18 thiophene separation).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of 2-Methoxythiophene-3-carbonitrile

This guide outlines the operational safety and disposal protocols for 2-Methoxythiophene-3-carbonitrile . As a specialized organic intermediate containing both a nitrile moiety and a thiophene ring, this compound present...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for 2-Methoxythiophene-3-carbonitrile . As a specialized organic intermediate containing both a nitrile moiety and a thiophene ring, this compound presents a dual-hazard profile: potential cyanide release under acidic conditions and sulfur oxide (


) emissions during combustion.

This document is structured for researchers and EHS professionals to ensure compliance with RCRA (US) and REACH (EU) standards.

Chemical Profile & Hazard Assessment

Compound: 2-Methoxythiophene-3-carbonitrile Functional Analysis:

  • Thiophene Ring: High sulfur content.[1] Combustion without scrubbing releases sulfur dioxide (

    
    ), a regulated air pollutant.
    
  • Nitrile Group (-CN): Susceptible to hydrolysis. CRITICAL RISK: Contact with strong acids or Lewis acids can liberate Hydrogen Cyanide (HCN) gas, which is rapidly fatal.

  • Methoxy Group (-OCH_3): Contributes to flammability and organic volatility.

Summary of Hazards (GHS Classification Estimates):

Hazard Class H-Code Description
Acute Toxicity H302/H312 Harmful if swallowed or in contact with skin.[2]
Reactivity EUH032 Contact with acids liberates very toxic gas (HCN).
Irritation H315/H319 Causes skin and serious eye irritation.[2][3][4][5][6]

| Combustion | N/A | Thermal decomposition releases


, 

, and

. |
Waste Segregation: The "Self-Validating" System

To create a self-validating safety system, waste streams must be physically incompatible with failure modes.

  • Rule 1: The Acid Ban. Never dispose of this compound in containers that previously held acids (HCl,

    
    , etc.) or in "General Organic" waste streams that might be acidified.
    
  • Rule 2: Sulfur Tagging. The waste manifest must explicitly list "Thiophene Derivative" to alert the disposal facility of sulfur content, ensuring they use an incinerator with appropriate scrubbers.

  • Rule 3: Oxidizer Separation. Segregate from strong oxidizers (peroxides, permanganates) to prevent uncontrolled exothermic oxidation of the thiophene ring.

Compatibility Matrix
Substance ClassCompatibilityAction
Strong Acids INCOMPATIBLE DANGER: Generates HCN. Keep Separate.
Strong Oxidizers INCOMPATIBLE Fire/Explosion Risk. Keep Separate.
Halogenated Solvents CompatibleCan be co-packed (check local incinerator specs).
Non-Halogenated Organics CompatiblePreferred co-packing stream (e.g., acetone, alcohols).
Step-by-Step Disposal Protocol
Phase 1: Preparation & Packaging
  • Characterization: Confirm the state (solid vs. oil). Most thiophene nitriles are solids or viscous oils.

  • Primary Container: Use a chemically resistant container (HDPE or Amber Glass).

  • Solvent Dilution (If applicable): If the material is in a reaction mixture, ensure the solvent system is neutral (pH 7). If quenching is required, use a basic quench (e.g., Sodium Bicarbonate) to ensure pH stays

    
    .
    
Phase 2: Labeling

The label must be explicit to prevent downstream accidents.

  • Standard Label: "Hazardous Waste - Organic Liquid/Solid."

  • Constituents: "2-Methoxythiophene-3-carbonitrile."

  • Hazard Tags: "TOXIC," "IRRITANT."

  • Critical Warning: Write "CONTAINS NITRILES - DO NOT ACIDIFY" in red ink on the tag.

Phase 3: Disposal Pathway
  • Method: High-temperature incineration (Rotary Kiln).

  • Requirement: The facility must be permitted for Sulfur and Nitrogen bearing wastes.

  • RCRA Code (USA): Likely D001 (Ignitable) or D003 (Reactive - potential for toxic gas). While not explicitly P-listed, treat as P-listed for safety rigor due to the nitrile functionality.

Visualization: Decision Logic & Workflows
Figure 1: Disposal Decision Tree

This workflow ensures the material never enters an incompatible stream.

DisposalWorkflow Start Waste Generation: 2-Methoxythiophene-3-carbonitrile CheckState Check Physical State Start->CheckState IsSolid Solid / Pure Oil CheckState->IsSolid IsSoln In Solution CheckState->IsSoln Container Select Container: HDPE or Glass IsSolid->Container CheckpH Check pH of Solution IsSoln->CheckpH AdjustpH Adjust to pH 8-10 (Prevent HCN) CheckpH->AdjustpH If Acidic (<7) CheckpH->Container If Neutral/Basic AdjustpH->Container Label Labeling: 'Contains Nitriles' 'NO ACIDS' Container->Label Storage Satellite Accumulation Area (Segregated from Acids) Label->Storage Disposal Ship for Incineration (Sulfur Scrubber Required) Storage->Disposal

Caption: Figure 1. Logic flow for the safe packaging and pH verification of nitrile-bearing thiophene waste.

Figure 2: Emergency Spill Response

Immediate actions to take in the event of a benchtop spill.

SpillResponse Spill Spill Detected Evacuate Evacuate Area (If Volatile/Large) Spill->Evacuate PPE Don PPE: Silver Shield Gloves Resp. Protection Evacuate->PPE Contain Containment: Absorbent Pads/Vermiculite PPE->Contain NoWater DO NOT USE WATER (Spreads Contamination) Contain->NoWater Clean Collect into Sealed Container Contain->Clean Decon Decontaminate Surface (Mild Bleach/Alkali) Clean->Decon

Caption: Figure 2. Spill response protocol emphasizing water avoidance and correct PPE selection.

Emergency Procedures (Specific to Nitriles)

Spill Cleanup:

  • Ventilation: Immediately increase ventilation (fume hood sash down, open windows if safe).

  • Absorbent: Use Vermiculite or Sand . Do not use paper towels for large spills as they increase surface area for evaporation.

  • Decontamination: After physical removal, wash the area with a mild alkaline solution (pH ~9) to ensure any remaining nitrile does not hydrolyze into acid. Do not use strong acids.

First Aid:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and water for 15 minutes. Note: Thiophenes can penetrate nitrile gloves over time. Use "Silver Shield" or Laminate gloves for spill cleanup.

References
  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Hazardous Waste Management.

  • PubChem. (2024). Compound Summary: 2-Methoxythiophene-3-carboxylic acid (Analogous Precursor). National Library of Medicine.

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: Organic Nitriles General Handling.

  • Sigma-Aldrich. (2024). Technical Bulletin: Thiophene Derivatives Handling.

Sources

Handling

Personal protective equipment for handling 2-Methoxythiophene-3-carbonitrile

Part 1: Executive Summary & Core Directive Treat this compound as a Toxic, Skin-Permeating Agent. 2-Methoxythiophene-3-carbonitrile (CAS: Analogous to 16839-97-7 derivatives) presents a dual-hazard profile: the systemic...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Treat this compound as a Toxic, Skin-Permeating Agent. 2-Methoxythiophene-3-carbonitrile (CAS: Analogous to 16839-97-7 derivatives) presents a dual-hazard profile: the systemic toxicity potential of organic nitriles and the high lipid solubility of thiophenes. Standard laboratory "splash protection" is insufficient.

Immediate Action Required:

  • Stop Work if you are using single-layer disposable nitrile gloves for immersion or prolonged handling.

  • Verify Ventilation: All operations must occur within a certified chemical fume hood.

  • Stench Alert: Thiophene derivatives often possess a potent, nausea-inducing odor. Odor control measures are operational, not just aesthetic.

Part 2: Risk Assessment & Hazard Identification

To handle this chemical safely, you must understand why it is dangerous. We analyze the molecule to predict its behavior.

Molecular Hazard Decomposition
Functional GroupHazard CharacteristicPhysiological Impact
Thiophene Ring High Lipophilicity Rapidly penetrates the skin barrier. Acts as a vehicle for systemic delivery of the nitrile group.
Nitrile (-CN) Metabolic Toxicity Potential to liberate cyanide ions (

) via hepatic metabolism (Cytochrome P450), leading to cytotoxic hypoxia.
Methoxy (-OCH3) Electron Donation Increases reactivity of the ring; may enhance skin absorption rates compared to bare thiophene.
Anticipated GHS Classification (Precautionary Principle)

Based on structural analogs (e.g., 3-Thiophenecarbonitrile, 2-Methoxythiophene):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4 (Toxic/Harmful).

  • Skin/Eye Irritation: Category 2 (Irritant).[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[1]

  • Signal Word: DANGER (Assume "Toxic" until proven otherwise).

Part 3: Personal Protective Equipment (PPE) Strategy

The "Self-Validating" Barrier System Trustworthiness Check: Do not rely on visual breakthrough. Thiophenes can permeate nitrile gloves without visible degradation.

Hand Protection: The "Double-Shell" Protocol

Standard nitrile gloves provide < 5 minutes of protection against thiophene derivatives before permeation occurs.

  • Primary Layer (Contact): Silver Shield® (Laminate) or Butyl Rubber (0.7mm).

    • Why: Laminates provide >4 hours breakthrough time against aromatics and nitriles.

  • Secondary Layer (Dexterity/Splash): Disposable Nitrile (min 5 mil).

    • Why: Protects the inner glove from physical tear and provides grip.

  • Technique: "Change-on-Splash." If the outer nitrile glove is contaminated, strip it immediately, wash the inner glove (if laminate), and re-don a fresh outer glove.

Respiratory Protection
  • Scenario A: Solid/Powder Handling: N95 or P100 Particulate Respirator (if outside hood - strongly discouraged).

  • Scenario B: Liquid/Solution Handling: Half-face respirator with Organic Vapor (OV) cartridges.

    • Validation: If you can smell the "rotten cabbage" sulfur odor while wearing the mask, the seal is broken or the cartridge is saturated.

Eye & Body Protection[3][4]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of vapor absorption through the tear ducts.

  • Body: Chemical-resistant lab coat (buttoned to neck). For scale-up (>10g), wear a Tyvek® apron/sleeves.

Part 4: Operational Handling Protocol

Visualized Workflow

HandlingProtocol cluster_safety Critical Safety Gates Start Start: Chemical Retrieval Storage Storage: Refrigerator (4°C) Under Inert Gas (Ar/N2) Start->Storage Transport Transport: Secondary Containment (Sealed Tupperware/Bucket) Storage->Transport Check Seal Weighing Weighing: Inside Fume Hood Only (Use Anti-Static Gun if Solid) Transport->Weighing Don PPE Reaction Reaction Setup: Closed Vessel Vent to Scrubber/Bleach Trap Weighing->Reaction Dissolve Immediately Gate1 Gate 1: Double Glove Check Weighing->Gate1 Quench Quench/Workup: Bleach Treatment (Oxidize Residual Sulfur) Reaction->Quench Complete Gate2 Gate 2: Fume Hood Flow >100 fpm Reaction->Gate2 Waste Disposal: High Temp Incineration Quench->Waste

Caption: Operational workflow emphasizing containment and critical safety gates (Double Glove & Ventilation).

Step-by-Step Procedure

Step 1: Preparation & Weighing

  • Location: All handling must occur in a fume hood with a face velocity of 80–120 fpm.

  • Taring: Tare your flask before adding the chemical. Do not return excess material to the stock bottle (contamination risk).

  • Static Control: If the substance is a solid, use an ionizing fan or anti-static gun. Static discharge can disperse toxic dust.

Step 2: Reaction Setup

  • Solvent Choice: Avoid Dimethyl Sulfoxide (DMSO) if possible. DMSO dramatically increases skin permeability, carrying the toxicant directly into the bloodstream. Use Dichloromethane (DCM) or Ethyl Acetate with extreme caution regarding glove compatibility.

  • Trapping: If heating, connect the condenser outlet to a bleach (sodium hypochlorite) scrubber to oxidize any escaping sulfur odors.

Step 3: Decontamination (The "Clean-As-You-Go" Rule)

  • Immediate Wipe-down: Wipe all balances and spatulas with a 10% bleach solution immediately after use. This oxidizes the thiophene ring and eliminates the stench.

  • Solvent Wash: Follow the bleach wipe with an acetone wipe to remove organic residues.

Part 5: Emergency Response

ScenarioImmediate ActionTechnical Rationale
Skin Contact 1. Strip gloves/clothing.2. Wash with soap/water (15 min).3. Do NOT use organic solvents.Solvents (ethanol/acetone) will dissolve the lipophilic thiophene and drive it deeper into the dermis. Water mechanically removes it.
Eye Contact Flush for 15 minutes. Hold eyelids open.Nitriles can cause corneal opacity. Immediate dilution is critical to prevent permanent damage.
Inhalation Evacuate to fresh air.[1] Administer oxygen if trained.Monitor for signs of cyanide poisoning (confusion, gasping, cherry-red skin) - though rare for this specific derivative.
Spill (< 10mL) Cover with activated charcoal or spill pads.Treat area with 10% bleach.Charcoal adsorbs the organic; bleach oxidizes the sulfur, neutralizing the odor and toxicity.

Part 6: Disposal & Waste Deactivation

Do NOT pour down the drain. Thiophenes are toxic to aquatic life and can persist in water treatment systems.

  • Segregation: Collect in a dedicated "Toxic Organic" waste stream.

  • Labeling: Clearly label as "Contains Organic Nitriles and Thiophenes - High Odor."

  • Destruction: The preferred method is High-Temperature Incineration with scrubber systems (to handle SOx and NOx emissions).

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85610, 2-Methoxythiophene. Retrieved from [Link]

  • Organic Syntheses (2011). General Guidelines for the Management of Chemical Waste. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Thiophene. Retrieved from [Link]

Sources

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